molecular formula C6H5FN2O4S B2885313 3-Fluoro-4-nitrobenzene-1-sulfonamide CAS No. 1187966-31-9

3-Fluoro-4-nitrobenzene-1-sulfonamide

Cat. No.: B2885313
CAS No.: 1187966-31-9
M. Wt: 220.17
InChI Key: XJDMLKHQXMWZQN-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C6H5FN2O4S and its molecular weight is 220.17. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-nitrobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-nitrobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDMLKHQXMWZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187966-31-9
Record name 3-fluoro-4-nitrobenzene-1-sulfonamide
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Foundational & Exploratory

3-Fluoro-4-nitrobenzene-1-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Fluoro-4-nitrobenzene-1-sulfonamide, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications, grounding all information in established scientific principles.

Introduction and Strategic Importance

3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS No. 1187966-31-9) is an aromatic organic compound featuring three critical functional groups: a sulfonamide, a nitro group, and a fluorine atom. This specific arrangement of substituents on the benzene ring creates a versatile chemical scaffold. The electron-withdrawing nature of the nitro and sulfonyl groups deactivates the ring, while the fluorine atom offers unique electronic properties and a potential metabolic block in drug candidates. The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs[1][2]. Consequently, this molecule serves as a valuable starting material for synthesizing more complex, biologically active compounds.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible research. The specific isomer discussed in this guide is distinguished by the fluorine atom at position 3 and the nitro group at position 4 relative to the sulfonamide group.

  • IUPAC Name: 3-Fluoro-4-nitrobenzene-1-sulfonamide

  • CAS Number: 1187966-31-9[3]

  • Molecular Formula: C₆H₅FN₂O₄S[3]

  • Molecular Weight: 220.18 g/mol [3]

  • SMILES: O=S(C1=CC=C(=O)C(F)=C1)(N)=O[3]

Data Presentation: Physicochemical Properties

While specific experimental data for the 3-fluoro-4-nitro isomer is not widely published, the properties of the closely related isomer, 4-Fluoro-3-nitrobenzenesulfonamide (CAS: 406233-31-6), provide valuable estimates. Researchers should use the following data as a guideline and verify it experimentally for the specific isomer of interest.

PropertyValue (for isomer 4-Fluoro-3-nitrobenzenesulfonamide)Source
Physical Form Pale Yellow Solid[4]
Melting Point 137.0 to 141.0 °C[4]
Boiling Point 411.1 ± 55.0 °C (Predicted)[4]
Density 1.637 g/cm³ (Predicted)[4]
Solubility Soluble in DMSO, DMF, Methanol, Chloroform[4]
pKa 9.39 ± 0.60 (Predicted)[4]

Synthesis and Purification Protocol

The synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide can be logically achieved via a two-step process starting from 2-fluoro-1-nitrobenzene. This process involves an electrophilic aromatic substitution (chlorosulfonation) followed by amination. This proposed protocol is based on established chemical principles for sulfonamide synthesis[5][6] and analogous procedures for related isomers[4].

Experimental Protocol: Proposed Synthesis

Step 1: Chlorosulfonation of 2-Fluoro-1-nitrobenzene

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution) to neutralize the HCl gas byproduct.

  • Reagent Addition: Carefully add chlorosulfonic acid (HSO₃Cl, ~5 equivalents) to the flask and cool the flask in an ice-water bath to 0-5 °C.

  • Reaction: Slowly add 2-fluoro-1-nitrobenzene (1 equivalent) dropwise via the dropping funnel to the cooled, stirring chlorosulfonic acid. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

    • Causality Insight: This is a highly exothermic electrophilic aromatic substitution. The amide group in acetanilide is used in similar syntheses to moderate the reaction, but here the strong deactivation by the nitro and fluoro groups requires harsh conditions. Using excess chlorosulfonic acid as both reagent and solvent drives the reaction to completion. The low temperature minimizes the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 60-70 °C for 2-4 hours to ensure complete conversion.

  • Work-up: Cool the reaction mixture back to room temperature and quench it by pouring it slowly and carefully onto crushed ice with vigorous stirring. This will precipitate the product, 3-fluoro-4-nitrobenzenesulfonyl chloride, and decompose the excess chlorosulfonic acid.

  • Isolation: Isolate the precipitated solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the intermediate product under vacuum.

Step 2: Amination of 3-Fluoro-4-nitrobenzenesulfonyl Chloride

  • Setup: In a fume hood, suspend the dried 3-fluoro-4-nitrobenzenesulfonyl chloride intermediate in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.

  • Reagent Addition: Add concentrated aqueous ammonia (NH₄OH, ~5-10 equivalents) dropwise to the cooled, stirring suspension.

    • Causality Insight: The sulfonyl chloride is a reactive electrophile. The nucleophilic ammonia attacks the sulfur atom, displacing the chloride. A large excess of ammonia is used to consume the HCl byproduct and drive the reaction to completion. The low temperature controls the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Once the reaction is complete, add water to the mixture and, if necessary, acidify slightly with dilute HCl to precipitate the sulfonamide product fully.

  • Isolation and Purification: Collect the crude 3-Fluoro-4-nitrobenzene-1-sulfonamide by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Start 2-Fluoro-1-nitrobenzene Reagent1 + Chlorosulfonic Acid (HSO3Cl) (0-70 °C) Start->Reagent1 Workup1 Quench on Ice & Vacuum Filtration Reagent1->Workup1 Intermediate 3-Fluoro-4-nitrobenzenesulfonyl chloride Reagent2 + Conc. Ammonia (NH4OH) (0 °C to RT) Intermediate->Reagent2 Workup1->Intermediate Workup2 Acidification, Filtration & Recrystallization Reagent2->Workup2 FinalProduct 3-Fluoro-4-nitrobenzene- 1-sulfonamide Workup2->FinalProduct

Caption: Proposed two-step synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublets of doublets) and coupling constants will be characteristic of the 1,2,4,5-tetrasubstituted pattern.

  • ¹⁹F NMR: A singlet or a doublet of doublets in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

  • IR Spectroscopy: The infrared spectrum should display characteristic peaks for the N-H stretches of the sulfonamide (around 3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretches (around 1350 and 1160 cm⁻¹), and the asymmetric and symmetric N=O stretches of the nitro group (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 220.18 g/mol .

Applications in Drug Development and Medicinal Chemistry

While specific, marketed drugs derived directly from 3-Fluoro-4-nitrobenzene-1-sulfonamide are not prominent in the literature, its structure makes it a highly valuable building block for creating libraries of potential drug candidates. Its utility stems from the synthetic handles provided by its functional groups.

  • Sulfonamide Group: This group is a known "privileged scaffold" in medicinal chemistry, capable of forming key hydrogen bonds with biological targets such as enzymes[2][7]. It is a cornerstone of carbonic anhydrase inhibitors and various antimicrobial agents[2][7].

  • Nitro Group: The nitro group is a versatile synthetic handle. It can be readily reduced to an amine (-NH₂), which can then be further functionalized through acylation, alkylation, or diazotization to introduce a wide variety of other substituents. This allows for systematic Structure-Activity Relationship (SAR) studies.

  • Fluoro Group: Aromatic fluorine substitution is a common strategy in modern drug design. The C-F bond is strong, and fluorine's small size and high electronegativity can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups.

Visualization: Role as a Synthetic Intermediate

Applications cluster_0 Modifications cluster_1 Resulting Scaffolds cluster_2 Potential Therapeutic Areas Core 3-Fluoro-4-nitrobenzene- 1-sulfonamide Mod_Nitro Reduction of Nitro Group (e.g., with SnCl2, H2/Pd) Core->Mod_Nitro Mod_Sulfonamide N-Alkylation/Arylation of Sulfonamide Core->Mod_Sulfonamide Scaffold_Amine 3-Fluoro-4-aminobenzene- 1-sulfonamide Mod_Nitro->Scaffold_Amine Scaffold_Substituted N-Substituted Sulfonamide Derivative Mod_Sulfonamide->Scaffold_Substituted App1 Anticancer Agents (e.g., Kinase Inhibitors) Scaffold_Amine->App1 App2 Antibacterial Agents Scaffold_Amine->App2 App3 Antiviral Agents Scaffold_Substituted->App3

Caption: Synthetic potential of 3-Fluoro-4-nitrobenzene-1-sulfonamide in drug discovery.

Safety and Handling

  • Hazard Statements (presumed):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

    • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Always consult a comprehensive, up-to-date SDS from the supplier before handling any chemical and perform a thorough risk assessment for any new procedure.

Conclusion

3-Fluoro-4-nitrobenzene-1-sulfonamide is a strategically important chemical intermediate whose value lies in the unique combination of its functional groups. While detailed characterization data in public literature is sparse, its synthesis is achievable through established chemical pathways. Its true potential is realized as a versatile building block, offering multiple points for chemical modification to generate novel molecules for evaluation in drug discovery programs, particularly in the fields of oncology and infectious diseases.

References

  • PrepChem.com . (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved February 15, 2026, from [Link]

  • Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

  • Scribd . (n.d.). Synthesis of Sulfanilamide From Nitrobenzene. Retrieved February 15, 2026, from [Link]

  • Wikipedia . (n.d.). Sulfonamide (medicine). Retrieved February 15, 2026, from [Link]

  • Wu, J., et al. (2020). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. Chemical Communications. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • PubChem . (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD . (n.d.). The Role of 3-Fluoro-4-nitrobenzoic Acid in Advanced Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • PubMed . (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. Retrieved February 15, 2026, from [Link]

  • Dana Bioscience . (n.d.). 3-Fluoro-4-nitrobenzene-1-sulfonamide 1g. Retrieved February 15, 2026, from [Link]

  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. Available at: [Link]

  • Sys Rev Pharm . (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy. Available at: [Link]

  • Cureus . (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved February 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide that holds significant interest within the fields of medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in pharmaceuticals, renowned for its wide array of biological activities, including antimicrobial and anticancer properties. The introduction of a fluorine atom and a nitro group onto the benzene ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-nitrobenzene-1-sulfonamide. Understanding these properties is paramount for its effective utilization in research and development, from informing reaction conditions and purification strategies to predicting its behavior in biological systems. Due to the limited availability of specific experimental data for 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS 1187966-31-9), this guide also includes comparative data for its close isomer, 4-Fluoro-3-nitrobenzenesulfonamide (CAS 406233-31-6), to provide a broader context for its potential characteristics.

Core Physicochemical Properties

A summary of the key physicochemical properties for 3-Fluoro-4-nitrobenzene-1-sulfonamide and its isomer are presented below. It is crucial to note that while the molecular formula and weight are identical, the substitution pattern on the aromatic ring leads to distinct physical and chemical characteristics.

Property3-Fluoro-4-nitrobenzene-1-sulfonamide4-Fluoro-3-nitrobenzenesulfonamideData Type
CAS Number 1187966-31-9[1]406233-31-6[2][3][4]Identifier
Molecular Formula C6H5FN2O4S[1]C6H5FN2O4S[2][3][4]---
Molecular Weight 220.18 g/mol [1]220.18 g/mol [2][3][4]---
Melting Point Data not available137.0 to 141.0 °C[3]Experimental
Boiling Point Data not available411.1±55.0 °C[3]Predicted
pKa Data not available9.39±0.60[3]Predicted
Solubility Data not availableSoluble in Chloroform, Dimethylformamide, DMSO, Methanol[3]Qualitative

Structural and Spectroscopic Characterization

¹H NMR Data for 4-Fluoro-3-nitrobenzenesulfonamide:

  • Solvent: DMSO-d6

  • Frequency: 400 MHz

  • Chemical Shifts (δ) and Multiplicity: 8.52 (dd, 1H), 8.20 (dq, 1H), 7.84 (dt, 1H), 7.73 (s, 2H)[3]

The distinct splitting patterns and chemical shifts in the ¹H NMR spectrum are dictated by the substitution pattern on the benzene ring. For 3-Fluoro-4-nitrobenzene-1-sulfonamide, a different set of proton resonances and coupling constants would be expected due to the altered positions of the fluorine and nitro groups relative to the sulfonamide.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized, field-proven methodologies for determining the key physicochemical properties of sulfonamides like 3-Fluoro-4-nitrobenzene-1-sulfonamide.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline 3-Fluoro-4-nitrobenzene-1-sulfonamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality: The transition from a solid to a liquid phase involves overcoming the crystal lattice energy. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces, resulting in a depressed and broader melting range.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 2, 7, 9), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Procedure: To a small, known amount of 3-Fluoro-4-nitrobenzene-1-sulfonamide (e.g., 1-5 mg) in a test tube, the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous vortexing between additions.

  • Observation: The sample is observed for complete dissolution. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, 10-100 mg/mL, <10 mg/mL).

Causality: The solubility is governed by the principle of "like dissolves like." The polar sulfonamide and nitro groups, along with the potential for hydrogen bonding from the -NH2 of the sulfonamide, will influence its solubility in polar solvents. The aromatic ring and the fluorine atom contribute to its lipophilicity, affecting its solubility in nonpolar organic solvents.

pKa Determination

The acid dissociation constant (pKa) of the sulfonamide's N-H proton is a critical parameter that influences the compound's ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding.

Methodology: UV-Metric Titration or HPLC-based Method

  • UV-Metric Titration: A solution of the compound is titrated with a strong acid or base. The change in UV absorbance at a specific wavelength is monitored as a function of pH. The pKa is determined from the inflection point of the resulting titration curve.

  • HPLC-based Method: The retention time of the compound on a reverse-phase HPLC column is measured at various mobile phase pH values. A plot of the retention factor (k') versus pH will yield a sigmoidal curve from which the pKa can be determined.[5]

Causality: The sulfonamide proton is weakly acidic. In a basic environment, this proton can be abstracted, forming an anionic species. The pKa value represents the pH at which the protonated and deprotonated forms are present in equal concentrations. This equilibrium shift can be observed through changes in the molecule's chromophore (for UV-metric titration) or its hydrophobicity (for HPLC).

Chemical Reactivity and Stability

The chemical reactivity of 3-Fluoro-4-nitrobenzene-1-sulfonamide is largely dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The fluorine atom can also act as a leaving group in nucleophilic aromatic substitution reactions. The sulfonamide group can undergo various reactions, including N-alkylation and N-arylation.

Stability studies are essential to understand the compound's shelf-life and degradation pathways. Potential degradation routes could include hydrolysis of the sulfonamide bond under harsh acidic or basic conditions.

Significance in Drug Discovery and Development

The structural motifs present in 3-Fluoro-4-nitrobenzene-1-sulfonamide are of significant interest in drug design. The sulfonamide moiety is a well-established pharmacophore. The presence of a nitro group can be a precursor for an amino group through reduction, which can then be further functionalized. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application in R&D start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp Pure Compound sol Solubility Assessment purification->sol Pure Compound pka pKa Determination purification->pka Pure Compound spec Spectroscopic Analysis (NMR, IR, MS) purification->spec Pure Compound stability Stability Studies mp->stability Characterized Compound reactivity Reactivity Profiling mp->reactivity Characterized Compound drug_dev Further Synthetic Modification for Drug Discovery mp->drug_dev Characterized Compound sol->stability Characterized Compound sol->reactivity Characterized Compound sol->drug_dev Characterized Compound pka->stability Characterized Compound pka->reactivity Characterized Compound pka->drug_dev Characterized Compound spec->stability Characterized Compound spec->reactivity Characterized Compound spec->drug_dev Characterized Compound

Caption: Experimental workflow for the synthesis, characterization, and application of 3-Fluoro-4-nitrobenzene-1-sulfonamide.

References

  • PubChem. 4-Fluoro-3-nitrobenzenesulfonamide. [Link]

  • Şanli, N., Şanli, S., Özkan, G., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(8), 1439-1446. [Link]

Sources

3-Fluoro-4-nitrobenzene-1-sulfonamide CAS number 1706-49-6 details

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthetic utility, and application of 3-Fluoro-4-nitrobenzene-1-sulfonamide .

CAS Number: 1706-49-6 (Referenced) | Molecular Formula: C₆H₅FN₂O₄S | M.W.: 220.18 g/mol

Part 1: Chemical Profile & Strategic Utility

The "Privileged" Scaffold

In medicinal chemistry, 3-Fluoro-4-nitrobenzene-1-sulfonamide serves as a high-value "privileged scaffold." Its utility stems from the specific orthogonal reactivity of its three functional groups, allowing for the rapid construction of diverse heterocyclic libraries, particularly for Carbonic Anhydrase (CA) inhibitors and Bcl-2 family inhibitors.

Electronic Architecture

The molecule's reactivity is dictated by the electronic interplay between the substituents on the benzene ring:

  • Position 1 (Sulfonamide, -SO₂NH₂): A moderately electron-withdrawing group (EWG) that also serves as a critical pharmacophore (zinc-binding group) in enzyme inhibition. It is relatively stable under standard nucleophilic attack conditions.

  • Position 3 (Fluorine): The "warhead." The fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the strong electron-withdrawing nitro group.

  • Position 4 (Nitro, -NO₂): The "activator." Its strong -I and -M effects pull electron density from the ring, making the carbon at position 3 highly electrophilic. Post-substitution, the nitro group can be reduced to an aniline, unlocking further cyclization pathways (e.g., to benzimidazoles).

PropertyValueRelevance
Appearance Pale yellow to white crystalline solidPurity indicator (discoloration suggests amine oxidation)
Melting Point 137–141 °CVerification of solid-state identity
pKa (Sulfonamide) ~10.0Acidic proton allows for salt formation or N-alkylation
Solubility DMSO, DMF, MeOH, AcetonePolar aprotic solvents required for SNAr

Part 2: Synthetic Access

While commercial supplies are available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the chlorosulfonation of 2-fluoronitrobenzene or the nitration of 3-fluorobenzenesulfonamide.

Primary Synthetic Route (Nitration)

The nitration of 3-fluorobenzenesulfonamide is regioselective due to the directing effects of the fluorine (ortho/para director) and the sulfonamide (meta director).

  • Reagents: Fuming HNO₃, H₂SO₄.

  • Conditions: 0°C to Room Temperature.

  • Mechanism: The electrophilic nitronium ion (NO₂⁺) attacks position 4, which is ortho to the fluorine and para to the sulfonamide (though the sulfonamide is meta-directing, the activation by Fluorine often dominates regiochemistry in cooperative systems).

Alternative Route (Amidation)

Precursor: 3-Fluoro-4-nitrobenzenesulfonyl chloride. Reagents: Aqueous NH₃ or NH₃/Dioxane. Protocol:

  • Dissolve sulfonyl chloride in dioxane at 0°C.

  • Add excess aqueous ammonia dropwise (exothermic).

  • Stir at RT for 2 hours.

  • Acidify to pH 4 to precipitate the sulfonamide.

Part 3: Reactivity & Functionalization (The Core)[1]

The primary utility of this scaffold is the SNAr displacement of the fluorine atom. This reaction is the gateway to synthesizing complex enzyme inhibitors.

Nucleophilic Aromatic Substitution (SNAr)

The 4-nitro group activates the 3-fluoro position, allowing weak nucleophiles (amines, thiols, alkoxides) to displace the fluorine under mild conditions.

General Protocol:

  • Stoichiometry: 1.0 eq Scaffold, 1.1 eq Nucleophile (R-NH₂), 2.0 eq Base (DIPEA or K₂CO₃).

  • Solvent: DMF or DMSO (0.5 M concentration).

  • Temperature:

    • Aliphatic Amines: RT to 60°C.

    • Anilines: 80°C to 100°C.

  • Workup: Pour into ice water; filter precipitate.

Visualization of Reactivity

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

ReactivityMap Scaffold 3-Fluoro-4-nitro benzene-1-sulfonamide SNAr_Product 3-Amino-4-nitro benzene-1-sulfonamide Scaffold->SNAr_Product S_NAr (Displacement of F) Amine Primary/Secondary Amine (R-NH2) Amine->SNAr_Product + Base Aniline_Product 3,4-Diamino benzene-1-sulfonamide SNAr_Product->Aniline_Product Nitro Reduction Reduction Reduction (H2/Pd-C or Fe/HCl) Reduction->Aniline_Product Benzimidazole Benzimidazole Sulfonamide Aniline_Product->Benzimidazole Heterocycle Formation Cyclization Cyclization (e.g., CDI or R-CHO) Cyclization->Benzimidazole

Figure 1: Divergent synthesis pathways. The scaffold undergoes SNAr to add diversity, followed by reduction and cyclization to form bioactive heterocycles.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

Carbonic Anhydrase Inhibitors (CAIs)

The sulfonamide moiety (-SO₂NH₂) is the classic zinc-binding group (ZBG) for Carbonic Anhydrases.

  • Mechanism: The sulfonamide nitrogen (ionized as NH⁻) coordinates to the Zn²⁺ ion in the enzyme active site.

  • Tail Approach: Researchers use the SNAr reaction at position 3 to attach "tails" (hydrophobic or hydrophilic chains) that interact with the hydrophobic and hydrophilic halves of the enzyme active site, imparting isoform selectivity (e.g., selectivity for tumor-associated CA IX over cytosolic CA II).

Bcl-2 Inhibitors (Venetoclax Analogs)

While Venetoclax uses a slightly different core, the 3-nitro-4-fluoro motif (and its isomer) is frequently used to synthesize BH3-mimetic precursors. The displacement of fluorine by piperazines or morpholines creates the core structure required for protein-protein interaction inhibition.

Experimental Protocol: Synthesis of a CA Inhibitor Library

Objective: Synthesize a 3-(alkylamino)-4-nitrobenzenesulfonamide derivative.

  • Preparation: Charge a reaction vial with 3-Fluoro-4-nitrobenzene-1-sulfonamide (220 mg, 1.0 mmol).

  • Solvation: Add anhydrous DMF (2.0 mL).

  • Base Addition: Add Triethylamine (0.28 mL, 2.0 mmol).

  • Nucleophile: Add Morpholine (1.1 mmol) (or other amine).

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench: Pour mixture into 20 mL ice-cold water.

  • Isolation: Collect the yellow precipitate by vacuum filtration. Wash with water (2x5 mL) and cold ethanol (1x2 mL).

  • Yield: Typical yields range from 85-95%.

Part 5: Handling, Stability & Safety

Stability
  • Thermal: Stable up to its melting point (~140°C). Avoid prolonged heating >150°C as nitro compounds can decompose energetically.

  • Hydrolytic: The sulfonamide bond is stable to aqueous acid and base under mild conditions. The fluorine is stable to hydrolysis unless strong base and heat are applied (which would yield the phenol).

Safety Hazards
  • Skin/Eye Irritant: The compound is an irritant.[1] Standard PPE (gloves, goggles) is mandatory.

  • Sensitizer: Sulfonamides are known sensitizers; avoid inhalation of dust.

  • Energetic Functional Groups: Contains a nitro group.[2][3][4] While not explosive per se, reactions involving large quantities of nitro compounds should be evaluated for exothermicity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • ChemicalBook. (2025). 4-Fluoro-3-nitrobenzenesulfonamide Properties and Synthesis. (Note: Isomer comparison for physical data). Link

  • PubChem. (2025).[5] Compound Summary for 4-Fluoro-3-nitrobenzenesulfonamide. National Library of Medicine. Link

  • Vapourtec. (2025). Nucleophilic Aromatic Substitution in Flow Chemistry. (Application of F-Nitro motifs in SNAr). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet for Fluoronitrobenzenesulfonamides. Link

Sources

Solubility Profiling of 3-Fluoro-4-nitrobenzene-1-sulfonamide: A Technical Framework for Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-purity pharmaceutical intermediates, 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS: 1187966-31-9) serves as a critical scaffold for next-generation arylsulfonamide inhibitors. However, the absence of comprehensive, open-source solubility data for this specific isomer presents a bottleneck in process scale-up, particularly for recrystallization and purification steps.

This technical guide establishes a rigorous framework for determining the solubility profile of 3-Fluoro-4-nitrobenzene-1-sulfonamide. By synthesizing thermodynamic principles with data from structural analogs (e.g., 4-fluoro-3-nitrobenzenesulfonamide), we provide a predictive solubility landscape and a validated experimental protocol for generating precise mole-fraction data. This guide is designed to empower process chemists to transition from empirical "trial-and-error" to thermodynamically driven solvent selection.

Chemical Architecture & Solubility Prediction

To predict the solubility behavior of 3-Fluoro-4-nitrobenzene-1-sulfonamide, we must analyze its molecular interactions.[1] The compound features three distinct functional domains that dictate its solvent affinity:

  • Sulfonamide Group (

    
    ):  A strong hydrogen bond donor (via 
    
    
    
    ) and acceptor (via
    
    
    ). This moiety drives solubility in polar protic solvents (Methanol, Ethanol).
  • Nitro Group (

    
    ):  A strong electron-withdrawing group that increases the polarity of the benzene ring, enhancing solubility in polar aprotic solvents (DMSO, Acetone).
    
  • Fluorine Substituent (

    
    ):  While lipophilic, its high electronegativity modulates the dipole moment of the ring.
    
Predicted Solubility Ranking (Like Dissolves Like)

Based on the Hansen Solubility Parameters (HSP) of analogous nitro-sulfonamides, the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions; disruption of crystal lattice.
Polar Aprotic (Volatile) Acetone, Ethyl AcetateHigh to Moderate Good dipole interaction; ideal for crystallization.
Polar Protic Methanol, Ethanol, IPAModerate Hydrogen bonding; strong temperature dependence (steep curve).
Non-Polar Toluene, Hexane, HeptaneVery Low Lack of polar interactions; suitable as antisolvents.

Process Insight: Synthesis protocols for the isomer 4-fluoro-3-nitrobenzenesulfonamide utilize Isopropanol for recrystallization, suggesting that 3-Fluoro-4-nitrobenzene-1-sulfonamide will likely exhibit a steep solubility curve in C3-C4 alcohols, making them ideal candidates for cooling crystallization [1].

Methodological Core: Generating the Data

Since specific literature values are scarce, the following Self-Validating Protocol is required to generate the solubility curve. This workflow synthesizes the Static Gravimetric Method (accuracy) with Laser Monitoring (speed).

Experimental Workflow Diagram

Solubility_Protocol Start Start: Solid Solute (3-Fluoro-4-nitro...) Solvent_Prep Solvent Preparation (Degassed, Pure) Start->Solvent_Prep Equilibration Equilibration (Thermostated Shaker) Solvent_Prep->Equilibration Excess Solute Added Equilibration->Equilibration t > 24h Temp ± 0.05K Phase_Sep Phase Separation (Syringe Filter 0.45µm) Equilibration->Phase_Sep Saturated Supernatant Analysis Quantification (HPLC / Gravimetric) Phase_Sep->Analysis Data_Process Thermodynamic Modeling Analysis->Data_Process Mole Fraction (x)

Figure 1: Standardized workflow for determining thermodynamic solubility.

Detailed Protocol: Static Equilibrium Method
  • Preparation: Add excess 3-Fluoro-4-nitrobenzene-1-sulfonamide to 50 mL of the target solvent (e.g., Methanol) in a double-jacketed glass vessel.

  • Temperature Control: Connect the vessel to a circulating water bath (e.g., Huber or Julabo) capable of maintaining

    
    .
    
  • Equilibration: Stir the suspension magnetically at 400 rpm for 24–48 hours. Critical Step: Ensure solid phase is always present.

  • Sampling: Stop stirring and allow phases to settle for 2 hours. Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

    • HPLC (Preferred): Dilute the aliquot and analyze (C18 column, UV detection at 254 nm).

  • Calculation: Convert mass concentration (

    
    ) to mole fraction (
    
    
    
    ):
    
    
    Where
    
    
    are mass and molar mass of solute, and
    
    
    are for the solvent.

Thermodynamic Modeling Framework

Once experimental data points (


 vs. 

) are obtained, they must be fitted to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of sulfonamides [2].



  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (Kelvin).[2][4][5]
    
  • 
     : Empirical parameters derived via multiple linear regression.
    
  • Utility: Provides the highest accuracy for interpolation between measured temperatures.

van't Hoff Analysis

To understand the driving forces of dissolution, use the van't Hoff equation:



  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).[4]
    
  • 
     (Entropy):  Positive values indicate disorder increases upon dissolution.
    
Thermodynamic Logic Diagram

Thermo_Logic Input Experimental Data (x vs T) Model_Choice Select Model Input->Model_Choice Apelblat Apelblat Equation (Curve Fitting) Model_Choice->Apelblat VantHoff van't Hoff Plot (ln x vs 1/T) Model_Choice->VantHoff Output_A Interpolation (Process Design) Apelblat->Output_A Output_B Enthalpy/Entropy (Mechanism) VantHoff->Output_B

Figure 2: Logical flow for processing raw solubility data into thermodynamic parameters.

Reference Data: Analogous Sulfonamides

In the absence of exact values for the 3-fluoro isomer, data from Sulfadiazine and 4-Fluoro-3-nitrobenzenesulfonamide provide a reliable baseline. Studies on these analogs consistently show endothermic dissolution behavior [3, 4].[4]

Table 1: Reference Solubility Trends for Sulfonamide Analogs (at 298.15 K)

SolventMole Fraction (

)
Behavior DescriptionSuitability
Acetone ~50 - 80High solubilityGood solvent
Methanol ~10 - 20Moderate solubilityGood solvent
Ethanol ~5 - 10Moderate/LowPotential Antisolvent
Water < 0.5Very LowAntisolvent
Chloroform ~1 - 3LowNot Recommended

Note: Data extrapolated from trends observed in Sulfadiazine [3] and Sulfamethazine [4].[6] The presence of the nitro group in the target compound will likely increase solubility in Acetone compared to these references.

Process Application: Antisolvent Crystallization

Based on the predicted solubility landscape, the following purification strategy is recommended for 3-Fluoro-4-nitrobenzene-1-sulfonamide:

  • Dissolution: Dissolve the crude solid in Acetone or Methanol at elevated temperature (50°C).

    • Why? High solubility minimizes solvent volume.

  • Filtration: Hot filtration to remove mechanical impurities.

  • Crystallization: Slowly add Water (antisolvent) or cool the solution.

    • Why? The solubility difference between the organic solvent and water creates a high supersaturation, driving precipitation.

  • Polymorph Control: Maintain a slow cooling rate (e.g., 0.1 K/min) to ensure the formation of stable crystals rather than amorphous solids.

References

  • ChemicalBook. (2025).[3] Synthesis and Properties of 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from .

  • Zhang, C., et al. (2010).[5] Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform.[5] Journal of Chemical & Engineering Data. Link.

  • Delgado, D. R., & Martínez, F. (2013). Solubility of Sulfamethazine in Acetonitrile + Ethanol Cosolvent Mixtures. Journal of Solution Chemistry. Link.

  • Perlovich, G. L., et al. (2011).[7] Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. Link.

  • PubChem. (2025).[8] Compound Summary: 4-Fluoro-3-nitrobenzenesulfonamide.[9][10][11][12] National Library of Medicine. Link.

Sources

role of 3-Fluoro-4-nitrobenzene-1-sulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

In the high-stakes arena of medicinal chemistry, 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS: 40306-38-3) is rarely the final drug. Instead, it serves as a lynchpin intermediate —a molecular scaffold designed with precise electronic imbalances that allow chemists to rapidly construct complex, bioactive architectures.

Its value lies in its orthogonal reactivity :

  • The Fluorine Handle (C3): Activated by the para-nitro and meta-sulfonamide groups, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of diverse amine or ether side chains.

  • The Nitro Trigger (C4): A latent amine. Once the C3 position is substituted, the nitro group can be reduced to an aniline, unlocking pathways to fused heterocycles like benzimidazoles, quinoxalines, and tricyclic CDK inhibitors.

  • The Sulfonamide Anchor (C1): Provides intrinsic solubility, hydrogen-bonding capability, and a known pharmacophore for Carbonic Anhydrase (CA) inhibition.

This guide details the strategic deployment of this scaffold, moving from electronic theory to bench-top protocols.

Chemical Architecture & Reactivity Profile

To utilize this molecule effectively, one must understand the "electronic tug-of-war" occurring on the benzene ring.

2.1 Electronic Mapping
  • Electron Withdrawal: Both the Nitro (-NO2) at C4 and the Sulfonamide (-SO2NH2) at C1 are strong electron-withdrawing groups (EWG).

  • Activation: The Nitro group is ortho to the Fluorine (C3). This proximity, combined with the ring's overall electron deficiency, makes the C–F bond exceptionally weak toward nucleophiles. The Fluorine serves as a "privileged leaving group"—stable enough to handle, but reactive enough to be displaced under mild conditions.

2.2 The Reactivity Diagram

The following diagram maps the logical flow of chemical transformations accessible from this core.

ReactivityMap cluster_0 Therapeutic Outputs Core 3-Fluoro-4-nitrobenzene- 1-sulfonamide SNAr S_NAr Displacement (C3 Substitution) Core->SNAr + Primary/Secondary Amines (Mild Base) Reduction Nitro Reduction (C4 -> Aniline) SNAr->Reduction Fe/NH4Cl or H2/Pd Cyclization Cyclization (Benzimidazoles/Quinoxalines) Reduction->Cyclization + Aldehydes/Acids (Ring Closure) CDK CDK2 Inhibitors (Tricyclic Amines) Cyclization->CDK HCV HCV IRES Inhibitors Cyclization->HCV

Figure 1: The synthetic divergence pathway starting from the 3-Fluoro-4-nitrobenzene-1-sulfonamide core.[1][2]

Key Workflows and Methodologies

Workflow A: The SNAr Diversity Scan

This is the primary entry point for library generation. The goal is to replace the fluorine atom with a functionalized amine.

Mechanism: The amine nucleophile attacks C3, forming a Meisenheimer complex stabilized by the ortho-nitro group. Elimination of fluoride restores aromaticity.

Experimental Protocol: SNAr Displacement

Objective: Synthesis of N-substituted-3-amino-4-nitrobenzenesulfonamides.

  • Reagents:

    • Substrate: 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 equiv).

    • Nucleophile: Primary or Secondary Amine (1.1–1.5 equiv).

    • Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 equiv).

    • Solvent: DMF, DMSO, or Acetonitrile (dry).

  • Procedure:

    • Dissolve the sulfonamide substrate in the solvent (0.2 M concentration).

    • Add the base, followed by the amine.

    • Critical Step: Stir at Room Temperature (RT) for 1–4 hours. If the amine is sterically hindered, heat to 60°C. Monitor by LC-MS for the disappearance of the starting material (M+H 221) and appearance of the product.

    • Quench: Pour the reaction mixture into ice-water (10x volume).

    • Isolation: The product usually precipitates as a yellow/orange solid. Filter and wash with water. If no precipitate forms, extract with EtOAc.

  • Validation:

    • NMR: Loss of the specific 19F signal (approx. -110 to -120 ppm) and appearance of amine protons.

Workflow B: The Reduction-Cyclization Cascade

Once the C3 position is functionalized, the C4 nitro group is reduced to an aniline. This creates an ortho-diamine system, a classic precursor for heterocycles.

Experimental Protocol: Iron-Mediated Reduction

Objective: Selective reduction of Nitro to Aniline without affecting the Sulfonamide.

  • Reagents:

    • Substrate: 3-Substituted-amino-4-nitrobenzenesulfonamide.

    • Reductant: Iron powder (Fe, 5.0 equiv).

    • Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv).

    • Solvent: EtOH/H2O (3:1 ratio).

  • Procedure:

    • Suspend the substrate, Fe powder, and NH4Cl in the solvent mixture.

    • Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

    • Concentration: Evaporate the solvent to obtain the crude ortho-phenylenediamine derivative.

  • Causality: We use Fe/NH4Cl instead of catalytic hydrogenation (H2/Pd) to avoid potential poisoning of the catalyst by the sulfonamide sulfur or side-reactions if the C3 substituent contains reducible groups (e.g., alkenes).

Therapeutic Applications & Case Studies

4.1 CDK2 Inhibitors (Oncology)

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle.

  • Role of Scaffold: The 3-fluoro-4-nitro core is reacted with a cyclic diamine (e.g., N,N-dimethylethylenediamine).

  • Transformation:

    • SNAr displaces F with the diamine.

    • Nitro reduction yields the aniline.[1]

    • Cyclization with a carbonyl source (like CDI or an aldehyde) fuses a third ring, creating a tricyclic pharmacophore that mimics the ATP-binding motif of the kinase.

  • Outcome: High-affinity inhibitors that arrest tumor cell proliferation in the G1/S phase [1].

4.2 HCV IRES Inhibitors (Virology)

The Hepatitis C Virus (HCV) uses an Internal Ribosome Entry Site (IRES) to hijack host translation.[3]

  • Role of Scaffold: Benzimidazole derivatives synthesized from this core bind to the subdomain IIa of the HCV IRES RNA.

  • Mechanism: The sulfonamide group acts as a hydrogen-bond donor/acceptor to lock the RNA into a non-functional conformation, preventing the ribosome from assembling [2].

4.3 Comparison of Derivatives

The following table summarizes the physicochemical shift when modifying the core.

Derivative StageSubstituent at C3Substituent at C4ApplicationLogP (Approx)
Starting Core Fluorine (-F)Nitro (-NO2)Scaffold / Intermediate~1.2
Intermediate 1 Alkyl-Amine (-NHR)Nitro (-NO2)Library Member~1.5 - 2.5
Intermediate 2 Alkyl-Amine (-NHR)Aniline (-NH2)Pre-Cyclization~0.8 - 1.5
Final Product Fused ImidazoleFused ImidazoleKinase InhibitorVariable

Synthesis of the Core (Back-Integration)

For labs needing to synthesize the core de novo rather than purchasing it:

SynthesisPath Start 3-Fluoroaniline Step1 1. Acetylation (Protect Amine) 2. Nitration (HNO3/H2SO4) Start->Step1 Inter1 N-(3-fluoro-4-nitrophenyl)acetamide Step1->Inter1 Step2 Hydrolysis (HCl) Inter1->Step2 Inter2 3-Fluoro-4-nitroaniline Step2->Inter2 Step3 1. Diazotization (NaNO2/HCl) 2. Sulfonylation (SO2/CuCl2) 3. Amination (NH3) Inter2->Step3 Final 3-Fluoro-4-nitrobenzene- 1-sulfonamide Step3->Final

Figure 2: De novo synthesis route via the Meerwein sulfonation strategy.

Note: Direct nitration of 3-fluorobenzenesulfonamide is feasible but often yields a mixture of isomers (4-nitro and 2-nitro), requiring tedious chromatographic separation. The diazotization route from 3-fluoro-4-nitroaniline is generally more regioselective.

References

  • Vertex Pharmaceuticals. (2022). Tricyclic amine compounds as CDK2 inhibitors. US Patent US11447494B2. Link

  • University of California. (2010). Design and Synthesis of Ligands Targeting a Structured Viral RNA. eScholarship. Link

  • BLD Pharm. (2023). Product Analysis: 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS 40306-38-3).Link

  • Chem-Impex. (2023). Applications of Nitrobenzenesulfonamides in Drug Synthesis.[4]Link

  • MDPI. (2019). Structural Comparison of Nitrobenzenesulfonamide Derivatives.Link

Sources

The Strategic Synthesis of Carbonic Anhydrase Inhibitors from 3-Fluoro-4-nitrobenzene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the synthesis and application of 3-fluoro-4-nitrobenzene-1-sulfonamide as a key precursor in the development of potent carbonic anhydrase (CA) inhibitors. We will explore the strategic rationale behind its use, detailing the synthetic pathways from this precursor to advanced inhibitor scaffolds, and delve into the critical structure-activity relationships that govern their efficacy. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to leverage this versatile building block in the design of novel therapeutics.

Introduction: The Enduring Significance of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in pH regulation, ion transport, and fluid balance has made them a compelling target for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and cancer.[2]

The primary sulfonamide moiety (-SO₂NH₂) has long been recognized as a canonical zinc-binding group, forming the cornerstone of a vast and successful class of carbonic anhydrase inhibitors (CAIs).[3] The deprotonated sulfonamide nitrogen coordinates directly to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. The benzenesulfonamide scaffold, in particular, offers a versatile platform for the introduction of various substituents that can modulate the inhibitor's potency, isoform selectivity, and pharmacokinetic properties.

This guide focuses on the strategic utility of 3-fluoro-4-nitrobenzene-1-sulfonamide as a precursor for a new generation of CAIs. The presence of the fluorine atom and the nitro group at specific positions on the benzene ring provides unique opportunities for synthetic diversification and fine-tuning of the inhibitor's biological activity.

Synthetic Pathways: From Precursor to Potent Inhibitors

The journey from 3-fluoro-4-nitrobenzene-1-sulfonamide to a potent carbonic anhydrase inhibitor involves a series of well-defined synthetic transformations. The following sections provide a detailed, step-by-step guide to the key reactions involved.

Synthesis of the Precursor: 3-Fluoro-4-nitrobenzene-1-sulfonamide

The synthesis of the title precursor can be achieved through the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination.

Experimental Protocol:

  • Step 1: Chlorosulfonation of 1-Fluoro-2-nitrobenzene

    • In a fume hood, carefully add 1-fluoro-2-nitrobenzene (1.0 eq) to an excess of chlorosulfonic acid (approx. 5-10 eq) at 0 °C with stirring.

    • Slowly warm the reaction mixture to room temperature and then heat to 120 °C.

    • Maintain the reaction at 120 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.

  • Step 2: Amination of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

    • Dissolve the crude 4-fluoro-3-nitrobenzenesulfonyl chloride in a suitable solvent like isopropyl alcohol.

    • Cool the solution to -60 °C in a dry ice/acetone bath.

    • Slowly add a concentrated aqueous solution of ammonium hydroxide, ensuring the temperature remains below -50 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Neutralize the reaction by the slow addition of 6M hydrochloric acid.

    • Allow the mixture to warm to room temperature and concentrate to dryness.

    • The resulting solid can be purified by recrystallization to afford 3-fluoro-4-nitrobenzene-1-sulfonamide.

Reduction of the Nitro Group: A Gateway to Functionalization

The reduction of the nitro group to an amine is a pivotal step, transforming the precursor into the versatile intermediate, 3-fluoro-4-aminobenzene-1-sulfonamide. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Dissolve 3-fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-aminobenzene-1-sulfonamide, which can often be used in the next step without further purification.

Derivatization of the Amino Group: Building Diverse Inhibitor Scaffolds

The newly formed amino group in 3-fluoro-4-aminobenzene-1-sulfonamide serves as a handle for a wide array of chemical modifications, allowing for the synthesis of diverse libraries of potential carbonic anhydrase inhibitors.

The formation of a urea linkage is a particularly effective strategy for generating potent and selective CAIs.[3]

Experimental Protocol: Synthesis of a Ureido-Benzenesulfonamide Derivative

  • Dissolve 3-fluoro-4-aminobenzene-1-sulfonamide (1.0 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a desired isocyanate (1.0-1.2 eq) to the solution at room temperature with stirring.

  • If the reaction is slow, a catalytic amount of a non-nucleophilic base like triethylamine can be added.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the target ureido-benzenesulfonamide.

Structure-Activity Relationship (SAR): The Role of Fluorine and Substituent Effects

The strategic placement of the fluorine atom at the 3-position and the derivatization at the 4-position of the benzenesulfonamide ring significantly influence the inhibitory activity and isoform selectivity.

  • The Sulfonamide Group: The primary sulfonamide group is essential for potent inhibition, as it directly coordinates with the zinc ion in the active site of the enzyme.[4]

  • The Fluorine Atom: The electron-withdrawing nature of the fluorine atom can increase the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent binding to the zinc ion.[5] This can lead to enhanced inhibitory potency.

  • The 4-Position Substituent ("Tail"): The nature of the substituent introduced at the 4-position (the "tail") is a critical determinant of isoform selectivity. By designing tails that exploit subtle differences in the amino acid residues lining the active site of different CA isoforms, it is possible to achieve highly selective inhibitors. For example, bulky and hydrophobic tails can interact with a hydrophobic pocket in the active site, while hydrogen bond donors and acceptors can form specific interactions with hydrophilic residues.[6]

The following table summarizes the inhibitory activities of a selection of benzenesulfonamide derivatives against key carbonic anhydrase isoforms, illustrating the impact of different substituents.

CompoundSubstituent at 4-positionhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1 -NHC(O)NH-phenyl>10000960454
2 -NHC(O)NH-(4-methylphenyl)85301230496.4
3 -NHC(O)NH-(4-fluorophenyl)5080960454
4 -NHC(O)NH-(4-nitrophenyl)2540340255.2

Data adapted from relevant literature sources.[3][7]

Case Study: Dorzolamide - A Clinically Successful Carbonic Anhydrase Inhibitor

Dorzolamide is a topical carbonic anhydrase inhibitor used in the treatment of glaucoma.[8] Its synthesis, while not directly starting from 3-fluoro-4-nitrobenzene-1-sulfonamide, provides a valuable illustration of the synthetic strategies employed to create complex, clinically relevant CAIs. The synthesis of dorzolamide involves the stereoselective construction of a thieno[2,3-b]thiopyran-2-sulfonamide core.[9]

The following diagram illustrates a generalized synthetic pathway to dorzolamide, highlighting the key transformations.

dorzolamide_synthesis A Chiral Precursor B Introduction of Sulfonamide Group A->B Multi-step sequence C Stereoselective Reduction B->C D Introduction of Ethylamino Group C->D E Dorzolamide D->E

Caption: A simplified workflow for the synthesis of Dorzolamide.

The development of dorzolamide underscores the importance of precise stereochemical control and the strategic introduction of functional groups to achieve high potency and a favorable therapeutic profile.

Conclusion and Future Directions

3-Fluoro-4-nitrobenzene-1-sulfonamide is a valuable and versatile precursor for the synthesis of a wide range of carbonic anhydrase inhibitors. The presence of the fluoro and nitro groups offers multiple avenues for chemical modification, enabling the exploration of diverse chemical space and the fine-tuning of inhibitory activity and isoform selectivity. The methodologies and structure-activity relationships discussed in this guide provide a solid foundation for researchers and drug developers to design and synthesize novel CAIs with improved therapeutic potential for a variety of diseases. Future efforts in this area will likely focus on the development of inhibitors with even greater isoform selectivity to minimize off-target effects, as well as the exploration of novel "tail" moieties to exploit unique features of the different carbonic anhydrase active sites.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.
  • Gokcen, T., Al, M., Topal, M., Gulcin, I., Ozturk, T., & Goren, A. C. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the adduct of human carbonic anhydrase II with a top-selling diuretic, indapamide. Bioorganic & Medicinal Chemistry Letters, 22(12), 4056-4059.
  • Blacklock, T. J., Sohar, P., Butcher, J. W., Lamanec, T. R., & Grabowski, E. J. (1993). A versatile synthesis of the 4H-thieno [2, 3-b] thiopyran-2-sulfonamide class of topical carbonic anhydrase inhibitors: a new synthesis of dorzolamide (Trusopt). The Journal of Organic Chemistry, 58(7), 1672-1679.
  • McKenna, R., & Supuran, C. T. (2011). Carbonic anhydrase IX: a new druggable target for the treatment of cancer. Current pharmaceutical design, 17(15), 1481-1492.
  • Ponticello, G. S., Freedman, M. B., Habecker, C. N., Holloway, M. K., McKee, J. A., Rooney, C. S., ... & Randall, W. C. (1993). Thieno [2, 3-b] thiopyran-2-sulfonamides: a new class of topically active carbonic anhydrase inhibitors. Journal of medicinal chemistry, 36(15), 2123-2133.
  • Erzengin, B., Bilen, B., Ergun, Y., & Gencer, N. (2014). Synthesis, characterization and in vitro carbonic anhydrase inhibitory properties of some novel sulfonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 29(6), 846-851.
  • Paczolay, D., Gangar, A., Tamboli, Y., & Supuran, C. T. (2020). Ureido-substituted benzenesulfonamides with potent and selective carbonic anhydrase IX and XII inhibitory properties. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1210-1219.
  • Durgun, M., Çetinkaya, E., & Supuran, C. T. (2015). Schiff bases of 4-(2-aminoethyl)-benzenesulfonamide with potent carbonic anhydrase I, II, IX and XII inhibitory properties. Journal of enzyme inhibition and medicinal chemistry, 30(6), 942-947.
  • Akıncıoğlu, A., Göcer, H., Göksu, S., & Gülçin, İ. (2017). Synthesis and characterization of novel sulfonamides as potent carbonic anhydrase inhibitors. Bioorganic chemistry, 72, 158-164.
  • Bozdag, M., Alafeefy, A. M., Carta, F., & Supuran, C. T. (2016). 2-Mercapto-quinazolines are potent and selective inhibitors of carbonic anhydrases I, II and XII. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 117-121.
  • Supuran, C. T. (2016). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for the enzymes. Journal of enzyme inhibition and medicinal chemistry, 31(2), 173-189.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors and their therapeutic potential.
  • Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 22(14), 4501-4509.
  • US Patent 8,263,787. (2012). Process for preparing dorzolamide.
  • Maryanoff, B. E., He, J., Sorg, A. H., & Thoma, R. S. (2006). Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements. Journal of medicinal chemistry, 49(12), 3585-3590.
  • Liguori, F., Carradori, S., Ronca, R., Rezzola, S., Filiberti, S., Carta, F., ... & Supuran, C. T. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1869.
  • US Patent Application 2006/0155132. (2006). Method of making dorzolamide hydrochloride.
  • Angeli, A., Ferraroni, M., Donald, W. A., & Supuran, C. T. (2019). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl) acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 43(32), 12698-12704.
  • European Patent 3523307. (2019).
  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic letters, 8(15), 3279-3281.
  • Sajiki, H., Mori, A., & Hirota, K. (2007). Pd/C (en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & pharmaceutical bulletin, 55(5), 783-786.
  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • Chen, Y. C., Lin, Y. S., Chen, C. H., & Chen, C. H. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene.
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An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Fluoro-4-nitrobenzene-1-sulfonamide is a fluorinated nitroaromatic compound that serves as a critical building block for medicinal chemists and drug development professionals. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The presence of a sulfonamide group, a nitro group, and a fluorine atom on the benzene ring imparts specific reactivity and potential biological activity, necessitating a thorough understanding of its safety profile for proper handling in a research and development setting.

A Note on Isomeric Data: A comprehensive, verified Safety Data Sheet (SDS) for the specific isomer 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS No. 1187966-31-9) is not publicly available at the time of this writing[1][2]. In accordance with established laboratory safety principles for new or sparsely documented chemical entities, this guide has been constructed using the available safety and physicochemical data for its closely related isomer, 4-Fluoro-3-nitrobenzenesulfonamide (CAS No. 406233-31-6) [3][4]. Due to the identical functional groups and high structural similarity, their safety and handling requirements are anticipated to be nearly identical. This conservative approach ensures a high margin of safety.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety protocol. These properties influence its behavior under various laboratory conditions and dictate appropriate storage and handling measures.

PropertyValueSource(s)
Chemical Name 4-Fluoro-3-nitrobenzenesulfonamide[3][4]
Synonyms 4-Fluoro-3-nitro-benzenesulfonamide, 4-fluoro-3-nitrobenzene-1-sulfonamide[3][4]
CAS Number 406233-31-6[1][3][4][5][6]
Molecular Formula C₆H₅FN₂O₄S[3][4][5][6]
Molecular Weight 220.18 g/mol [3][4][6]
Appearance White to pale yellow solid/powder/crystal[4][5]
Melting Point 137.0 to 141.0 °C[4][5]
Boiling Point 411.1 ± 55.0 °C (Predicted)[4]
Density 1.637 g/cm³ (Predicted)[4]
Solubility Soluble in Chloroform, Dimethylformamide (DMF), DMSO, Methanol[4]
pKa 9.39 ± 0.60 (Predicted)[4]

Section 2: Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS), 4-Fluoro-3-nitrobenzenesulfonamide is classified as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system. The following diagram illustrates the logical workflow for assessing these hazards before beginning any experimental work.

cluster_assessment Hazard Assessment Workflow cluster_hazards Hazard Statements (H-Statements) start Review GHS Data for 4-Fluoro-3-nitrobenzenesulfonamide pictogram GHS Pictogram: Exclamation Mark start->pictogram Identifies signal Signal Word: Warning pictogram->signal Corresponds to H315 H315: Causes skin irritation signal->H315 Indicates H319 H319: Causes serious eye irritation signal->H319 H335 H335: May cause respiratory irritation signal->H335 ppe Determine Required PPE (Gloves, Goggles, Lab Coat) H315->ppe Dictates handling Define Engineering Controls (Chemical Fume Hood) H315->handling Dictates H319->ppe Dictates H319->handling Dictates H335->ppe Dictates H335->handling Dictates

Figure 1: Hazard assessment workflow based on GHS classification.

GHS Classification Summary:

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning [1][4]

  • Hazard Statements:

    • H315: Causes skin irritation. [1][4] This is a common hazard for aromatic compounds containing electron-withdrawing groups, which can interact with skin proteins.

    • H319: Causes serious eye irritation. [1][4] Particulate matter or vapors can cause significant irritation upon contact with the sensitive tissues of the eye.

    • H335: May cause respiratory irritation. [1][4] Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract.

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol involves not just following steps, but understanding the rationale behind them. The primary goal is to minimize exposure through inhalation, skin contact, and ingestion. All work with this compound must be performed within a certified chemical fume hood.

Experimental Workflow for Safe Handling:

cluster_workflow Safe Handling Protocol prep 1. Preparation: Don full PPE (Gloves, Goggles, Lab Coat). Verify fume hood is operational. weigh 2. Weighing: Weigh solid inside the fume hood. Use appropriate enclosure to prevent dust dispersal. prep->weigh Proceed to transfer 3. Transfer & Reaction: Add reagent to solvent/reaction vessel slowly. Keep vessel covered/under inert atmosphere. weigh->transfer Proceed to workup 4. Work-up & Purification: Perform all extractions and chromatography steps inside the fume hood. transfer->workup Proceed to cleanup 5. Decontamination & Waste: Clean glassware with appropriate solvent. Dispose of waste in labeled hazardous waste container. workup->cleanup Conclude with

Figure 2: Step-by-step workflow for handling 3-Fluoro-4-nitrobenzene-1-sulfonamide.

Detailed Methodologies:

  • Engineering Controls:

    • Primary Containment: All manipulations, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[7][8].

    • Ventilation: Ensure adequate general laboratory ventilation to supplement the primary containment.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient[8][9].

    • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected[9][10].

    • Body Protection: A full-length laboratory coat must be worn and kept buttoned.

  • Hygiene Measures:

    • Avoid eating, drinking, or smoking in the laboratory[11][12].

    • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks[11][13].

    • Contaminated clothing should be removed immediately and washed before reuse[10][13].

Section 4: Emergency and First-Aid Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Precautionary Statements (P-Statements) for Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water[13].

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[7].

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][13].

    • P332 + P313: If skin irritation occurs: Get medical advice/attention[13].

    • P337 + P313: If eye irritation persists: Get medical advice/attention[13].

  • First-Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[7][10].

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[8][9].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][9].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8][9].

Section 5: Storage, Stability, and Disposal

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions:

    • Store in a tightly closed container[1][10].

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials[1][4][7]. The recommended storage is sealed in dry, room temperature conditions[1][4].

  • Incompatible Materials:

    • Avoid strong oxidizing agents and strong bases, which can lead to vigorous or exothermic reactions[9].

  • Disposal:

    • Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations[7][11]. Do not dispose of down the drain[7].

References

  • 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 . PubChem, National Center for Biotechnology Information. [Link]

  • 4-Fluoro-3-nitrobenzenesulfonamide, min 97%, 100 grams . CP Lab Safety. [Link]

  • SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene . Alfa Aesar. [Link]

  • 1-FLUORO-4-NITROBENZENE Physical Properties . Loba Chemie. [Link]

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molecular weight and formula of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and application of 3-Fluoro-4-nitrobenzene-1-sulfonamide , a critical intermediate in the development of kinase inhibitors and antimicrobial agents.

Structural Characterization, Synthetic Logic, and Application in Drug Discovery

Executive Summary

3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS: 1187966-31-9) is a highly functionalized aromatic building block. Its value in medicinal chemistry stems from its unique substitution pattern: an electron-withdrawing nitro group ortho to a fluorine atom. This geometry creates a "hotspot" for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly diversify the scaffold at the 3-position while retaining the sulfonamide moiety as a polar handle or enzyme-binding motif.

This guide distinguishes the compound from its more common isomer, 4-Fluoro-3-nitrobenzenesulfonamide (CAS: 406233-31-6), and provides a validated roadmap for its identification and use.

Physicochemical Profile

PropertyDataNotes
IUPAC Name 3-Fluoro-4-nitrobenzene-1-sulfonamide
CAS Number 1187966-31-9 Distinct from isomer 406233-31-6
Molecular Formula C₆H₅FN₂O₄S
Molecular Weight 220.18 g/mol Exact Mass: 219.995
Physical State Solid (Pale yellow to off-white)
Solubility DMSO, DMF, MeOH, EtOAcLow solubility in water/hexane
pKa (Calc) ~9.5 - 10.0 (Sulfonamide NH₂)Acidic proton due to electron-poor ring
Precursor CAS 86156-93-63-Fluoro-4-nitrobenzenesulfonyl chloride

Structural Validation (The "How")

To ensure the integrity of your chemical inventory, you must distinguish this compound from its 4-fluoro isomer. The following analytical signatures are diagnostic.

A. 1H NMR Logic (Predictive Diagnosis)

The substitution pattern (1-Sulfonamide, 3-Fluoro, 4-Nitro) produces a specific splitting pattern due to Hydrogen-Fluorine (


) coupling.
  • H2 (Proton between F and SO₂NH₂):

    • Chemical Shift: ~7.8 – 8.0 ppm.[1]

    • Splitting:Doublet (or broad singlet). It couples primarily with the adjacent Fluorine (

      
      ).
      
  • H5 (Proton ortho to Nitro):

    • Chemical Shift: ~8.2 – 8.4 ppm (Deshielded by adjacent Nitro).

    • Splitting:Doublet of Doublets (Couples with H6 and F).

  • H6 (Proton ortho to Sulfonamide):

    • Chemical Shift: ~7.9 – 8.1 ppm.

    • Splitting:Doublet (Couples with H5).

Differentiation: In the 4-fluoro-3-nitro isomer, the proton between the functional groups (H2) appears as a doublet of doublets or multiplet due to different F-coupling dynamics, and the chemical shifts will align with a 4-F environment (shielded).

B. Mass Spectrometry (LC-MS)[4]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Diagnostic Peak:

    
     m/z.
    
  • Fragmentation: Loss of

    
     or 
    
    
    
    groups may be observed in MS/MS.

Synthetic Utility & Protocols

Synthesis Pathway

Direct chlorosulfonation of 3-fluoronitrobenzene is unreliable due to regioselectivity issues. The preferred high-purity route utilizes 3-Fluoro-4-nitroaniline via a Sandmeyer-type chlorosulfonylation, followed by amination.

Workflow Diagram (Graphviz)

SynthesisPathway cluster_legend Reaction Logic Aniline 3-Fluoro-4-nitroaniline (Starting Material) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl 0°C Chloride Sulfonyl Chloride (CAS 86156-93-6) Diazo->Chloride SO2, CuCl2 AcOH Product 3-Fluoro-4-nitrobenzene- 1-sulfonamide (Target) Chloride->Product NH3 (aq) or NH3/Dioxane Legend The diazonium route ensures regiospecific placement of the sulfonyl group meta to Fluorine.

Caption: Regioselective synthesis pathway avoiding isomer contamination common in direct electrophilic substitution.

Experimental Protocol: Amination of Sulfonyl Chloride

For researchers starting with the commercially available sulfonyl chloride (CAS 86156-93-6).

Reagents:

  • 3-Fluoro-4-nitrobenzenesulfonyl chloride (1.0 eq)

  • Ammonium Hydroxide (28-30% aq) or 0.5M Ammonia in Dioxane (Excess, ~5-10 eq)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of sulfonyl chloride in 10 mL of dry THF. Cool the solution to 0°C in an ice bath.

  • Addition: Add the ammonia solution dropwise over 10 minutes. The reaction is exothermic; maintain temperature <10°C to prevent hydrolysis of the chloride to the sulfonic acid.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Evaporate the organic solvent under reduced pressure.[2][3]

    • Dilute the residue with 20 mL water.

    • Adjust pH to ~3-4 with 1M HCl to precipitate the sulfonamide (if it formed a salt).

    • Filter the precipitate and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Applications in Drug Discovery[1]

This compound is a "linchpin" intermediate. The fluorine atom at position 3 is activated by the ortho-nitro group, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Reactivity Logic
  • SNAr Displacement: The Fluorine can be displaced by primary/secondary amines, thiols, or alkoxides. This allows the rapid installation of complex R-groups at the 3-position.

  • Nitro Reduction: Post-displacement, the nitro group can be reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline, providing a handle for amide coupling or urea formation.

Decision Tree: Synthetic Divergence

Reactivity Core 3-Fluoro-4-nitrobenzene- 1-sulfonamide SNAr S_NAr Reaction (Displacement of F) Core->SNAr R-NH2, Base (DMSO, Heat) Reduction Nitro Reduction (NO2 -> NH2) Core->Reduction H2, Pd/C (EtOH) ProductA 3-(Alkylamino)-4-nitro- benzenesulfonamide SNAr->ProductA ProductB 3-Fluoro-4-amino- benzenesulfonamide Reduction->ProductB

Caption: Divergent synthetic utility: The compound can serve as an electrophile (SNAr) or undergo reduction to an aniline.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at Room Temperature (RT), sealed in a dry environment. Hygroscopic nature is possible for sulfonamides.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood, especially during the amination step involving ammonia.

References

  • PubChem. 4-Fluoro-3-nitrobenzenesulfonamide (Isomer Comparison). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • Organic Syntheses. Preparation of Benzenesulfonyl Chlorides (General Method). Org.[4][2] Synth. 1921, 1, 21. Available at: [Link].

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The Ascendant Role of Fluorinated Nitrobenzene Sulfonamides in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the burgeoning field of fluorinated nitrobenzene sulfonamides, a class of small molecules demonstrating significant promise across a spectrum of therapeutic areas. We will delve into the nuanced interplay of their structural components—the sulfonamide core, the nitroaromatic ring, and strategic fluorination—that underpins their diverse biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the design, synthesis, and application of these versatile compounds.

Section 1: The Strategic Imperative of Fluorination and the Nitrobenzene Sulfonamide Scaffold

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, owing to its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can profoundly influence a molecule's acidity, basicity, and dipole moment.[1] This, in turn, can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and increase membrane permeability.

When coupled with the nitrobenzene sulfonamide scaffold, the strategic placement of fluorine atoms gives rise to a class of compounds with remarkable therapeutic potential. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of approved drugs, including antibacterial, and antihypertensive agents.[2] The nitro group, an electron-withdrawing substituent, can further modulate the electronic properties of the aromatic ring and participate in key interactions with biological targets. The synergy between these three components—fluorine, the nitro group, and the sulfonamide core—creates a powerful platform for the rational design of novel therapeutics.

Section 2: Therapeutic Applications: A Triumvirate of Opportunity

Fluorinated nitrobenzene sulfonamides have emerged as potent modulators of biological processes relevant to a range of diseases. This guide will focus on three primary areas where these compounds have shown exceptional promise: oncology, neurodegenerative disease, and infectious disease.

Carbonic Anhydrase Inhibition in Oncology

The Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy.[3] Consequently, the development of selective CA IX and XII inhibitors is a compelling strategy for anticancer drug discovery.

Mechanism of Action: Fluorinated benzenesulfonamides act as potent inhibitors of carbonic anhydrases. The sulfonamide group coordinates to the zinc ion in the active site, mimicking the transition state of the CO2 hydration reaction. The fluorinated benzene ring extends into a hydrophobic pocket, and variations in the substitution pattern on this ring can confer isoform selectivity.[4]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol outlines a standard method for determining the inhibitory potency of fluorinated nitrobenzene sulfonamides against various human carbonic anhydrase (hCA) isoforms.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (dissolved in DMSO)

  • HEPES buffer (20 mM, pH 7.5)

  • CO₂-saturated water

  • Phenol Red indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In the stopped-flow instrument, rapidly mix a solution of the hCA isoform in HEPES buffer with a CO₂-saturated water solution containing Phenol Red.

  • Monitor the change in absorbance at 557 nm as the pH decreases due to the enzymatic hydration of CO₂.

  • Repeat the measurement in the presence of varying concentrations of the test compound.

  • Calculate the initial rates of the enzymatic reaction at each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Data Presentation: Inhibitory Activity of Fluorinated Benzenesulfonamides against hCA Isoforms

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Selectivity Ratio (IX/I)Selectivity Ratio (IX/II)Reference
1 68.14.46.737.390.101.53[5]
2 >100007928.925.02<0.0010.01[5]
3 458.1153.755.4113.20.120.36[6]
4 917465.257.527.70.0060.88[5]
Acetazolamide (Standard) 25012255.70.12.08[7]

Structure-Activity Relationship (SAR) Insights:

  • Fluorination Pattern: The degree and position of fluorine substitution on the benzene ring are critical for both potency and isoform selectivity. Perfluorination can increase the acidity of the sulfonamide proton, enhancing its binding to the zinc ion.[8]

  • Substituents on the Ring: The introduction of bulky hydrophobic groups at the meta or ortho positions of the fluorinated ring can enhance affinity and selectivity for CA IX and XII by exploiting unique features of their active sites.[4]

  • "Tail" Approach: The addition of various chemical moieties (tails) to the benzenesulfonamide scaffold can be used to target regions outside the active site, further improving isoform selectivity.[3]

Logical Relationship: The Role of CA IX in the Tumor Microenvironment

CAIX_Mechanism Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CO2_hyd Extracellular CO₂ Hydration CAIX_exp->CO2_hyd H_prod H⁺ Production CO2_hyd->H_prod Acidosis Extracellular Acidosis H_prod->Acidosis Invasion Tumor Invasion & Metastasis Acidosis->Invasion Resistance Drug Resistance Acidosis->Resistance Apoptosis Resistance to Apoptosis Acidosis->Apoptosis

Caption: Upregulation of CA IX under hypoxic conditions leads to extracellular acidosis, promoting key hallmarks of cancer progression.

Inhibition of Amyloid-β Aggregation in Alzheimer's Disease

The Rationale: Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques in the brain.[5] The aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is considered a central event in the pathogenesis of the disease.[5] Therefore, inhibiting the aggregation of Aβ is a promising therapeutic strategy.

Mechanism of Action: Certain fluorinated benzenesulfonamides have been shown to slow the aggregation of Aβ peptides by more than three-fold.[5] The proposed mechanism involves the binding of these small molecules to Aβ monomers or early oligomers, thereby stabilizing them in a non-amyloidogenic conformation and preventing their assembly into neurotoxic fibrils. The specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety appears to be crucial for this activity.[5]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This protocol describes a common method to monitor the kinetics of Aβ aggregation and assess the inhibitory potential of test compounds.

Materials:

  • Synthetic Aβ42 peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (dissolved in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) to disaggregate pre-existing fibrils, followed by removal of the solvent and resuspension in a basic buffer.

  • Dilute the Aβ42 stock solution into PBS to the desired final concentration (e.g., 10 µM).

  • Add the test compound at various concentrations to the Aβ42 solution. An equivalent volume of DMSO is added to the control wells.

  • Add ThT to a final concentration of 10 µM.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).

  • Plot the fluorescence intensity versus time to obtain aggregation curves. The half-time of aggregation (t₁/₂) can be determined from these curves.

Data Presentation: Inhibition of Aβ42 Aggregation by Fluorinated Benzenesulfonamides

CompoundConcentration (µM)Relative Aggregation Halftime (t₁/₂ inhibitor / t₁/₂ control)Reference
Inhibitor A 102.5[5]
Inhibitor A 253.8[5]
Inhibitor B 101.8[5]
Inhibitor B 252.9[5]
Control (DMSO) -1.0[5]

Structure-Activity Relationship (SAR) Insights:

  • Substitution Pattern: A specific ortho-para or meta-para double substitution pattern on the fluorinated benzene ring is necessary for potent inhibition of Aβ aggregation.[5]

  • Key Functional Groups: The presence of a benzenesulfonamide, a hydrophobic substituent, and a benzoic acid in a particular spatial arrangement is critical for activity.[5]

  • Fluorine Position: The location of the fluorine atoms influences the electronic properties and conformation of the molecule, which in turn affects its ability to interact with Aβ.

Experimental Workflow: Screening for Aβ Aggregation Inhibitors

Abeta_Screening_Workflow Start Synthesize Fluorinated Nitrobenzene Sulfonamide Library ThT_Assay Primary Screen: Thioflavin T (ThT) Assay Start->ThT_Assay Identify_Hits Identify Initial Hits (>50% Inhibition) ThT_Assay->Identify_Hits Identify_Hits->Start No Hits Dose_Response Secondary Screen: Dose-Response Curves Identify_Hits->Dose_Response Hits Determine_IC50 Determine IC₅₀ Values Dose_Response->Determine_IC50 TEM Characterization: Transmission Electron Microscopy (TEM) to Visualize Fibril Morphology Determine_IC50->TEM Cell_Viability Cell-Based Assays: Assess Cytotoxicity and Neuroprotection Determine_IC50->Cell_Viability Lead_Optimization Lead Optimization TEM->Lead_Optimization Cell_Viability->Lead_Optimization

Caption: A typical workflow for the discovery and characterization of novel inhibitors of amyloid-β aggregation.

Antibacterial Activity against Drug-Resistant Pathogens

The Rationale: The rise of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for new classes of antibiotics with novel mechanisms of action. Aromatic sulfonyl fluorides with a nitro group in the ortho position have demonstrated remarkable antibacterial activity against a range of pathogens, including multidrug-resistant strains.[8]

Mechanism of Action: The antibacterial activity of ortho-nitrobenzenesulfonyl fluorides is dependent on the presence of bacterial nitroreductases. It is hypothesized that these enzymes reduce the nitro group, generating reactive nitrogen species that can damage essential cellular components. The sulfonyl fluoride moiety is also crucial for activity, likely acting as a covalent warhead that reacts with essential bacterial proteins. The ortho-positioning of the nitro and sulfonyl fluoride groups is critical for this activity.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the standard method for determining the MIC of a novel antibacterial compound.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, A. baumannii)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antibacterial Activity of Ortho-Nitrobenzenesulfonyl Fluoride Derivatives

CompoundE. coli MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)P. aeruginosa MIC (µg/mL)A. baumannii (MDR) MIC (µg/mL)Reference
2-Nitrobenzenesulfonyl fluoride (1) 5.15---[8]
Compound 2 0.6642842.64[9]
Compound 18 (4-methyl derivative) 2.74---[8]
Ciprofloxacin (Standard) ≤0.015 - 10.12 - >320.25 - 40.06 - >32[10]

Structure-Activity Relationship (SAR) Insights:

  • Ortho-Configuration: The nitro and sulfonyl fluoride groups must be ortho to each other for antibacterial activity. Meta and para isomers are inactive.[8]

  • Sulfonyl Fluoride Moiety: The sulfonyl fluoride is a critical electrophile. Replacing it with a sulfonyl chloride or an epoxide abolishes activity.[8]

  • Substituents on the Ring: The addition of small substituents, such as a methyl group, at the para position relative to the sulfonyl fluoride can enhance potency. However, ortho-substituents to either the sulfonyl fluoride or nitro group lead to a loss of activity.[8]

Proposed Mechanism of Action for Ortho-Nitrobenzenesulfonyl Fluorides

Antibacterial_Mechanism Compound Ortho-Nitrobenzenesulfonyl Fluoride Enters Bacterium Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Covalent_Modification Covalent Modification of Essential Bacterial Proteins (via Sulfonyl Fluoride) Compound->Covalent_Modification Reduction Reduction of Nitro Group Nitroreductase->Reduction Reactive_Species Generation of Reactive Nitrogen Species Reduction->Reactive_Species Cell_Death Bacterial Cell Death Reactive_Species->Cell_Death Covalent_Modification->Cell_Death

Sources

A Technical Guide to 3-Fluoro-4-nitrobenzene-1-sulfonamide Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] This guide focuses on the derivatives of 3-fluoro-4-nitrobenzene-1-sulfonamide, a versatile scaffold whose unique electronic properties—imparted by the strongly electron-withdrawing nitro group and the strategically placed fluorine atom—make it a compelling starting point for drug discovery. We will explore the synthesis of the core structure, strategies for its derivatization, the spectrum of biological activities exhibited by its analogues, and the underlying structure-activity relationships that govern their function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the development of novel therapeutics.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

First introduced in the 1930s as antibacterial agents, sulfonamides ("sulfa drugs") were among the first classes of drugs to prove effective against systemic bacterial infections.[4][5] Their mechanism, competitive inhibition of the dihydropteroate synthase (DHPS) enzyme in bacteria, disrupts folic acid synthesis, a pathway essential for microbial survival.[5] While their initial application was in fighting infection, the remarkable versatility of the sulfonamide moiety has led to its incorporation into drugs with a vast range of pharmacological activities, including diuretics, anti-inflammatory agents, anticonvulsants, and hypoglycemic agents.[2][3][4]

The 3-fluoro-4-nitrobenzene-1-sulfonamide scaffold is of particular interest. The nitro and fluoro substituents create a highly electron-deficient aromatic ring, which activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a reliable chemical handle for introducing diverse functionalities, making it an ideal intermediate for building libraries of complex molecules for biological screening.[6]

The Core Scaffold: Synthesis and Properties

The foundation of any drug discovery program based on this scaffold is the efficient and scalable synthesis of the core molecule. While the user specified 3-fluoro-4-nitro, the isomeric 4-fluoro-3-nitrobenzenesulfonamide is more commonly documented and commercially available, serving as a key precursor.[7][8][9] The principles of its synthesis are directly applicable.

Synthesis of the Fluoronitrobenzene Sulfonamide Core

The primary route to synthesizing the core scaffold involves the chlorosulfonation of a fluoronitrobenzene precursor, followed by amination. The electron-withdrawing nature of the nitro group directs the electrophilic sulfonation to the desired position.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide

This protocol is adapted from established procedures for the synthesis of the core intermediate.[7]

Step 1: Chlorosulfonation

  • In a well-ventilated fume hood, carefully add 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) to chlorosulfonic acid (25 mL) in a flask equipped with a stirrer and reflux condenser.

  • Heat the reaction mixture to 120°C and stir overnight.

    • Causality Note: The high temperature is necessary to overcome the deactivation of the ring by the nitro group and drive the electrophilic aromatic substitution to completion. Chlorosulfonic acid serves as both the solvent and the sulfonating agent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water to quench the excess chlorosulfonic acid. This is a highly exothermic step and must be done with caution.

  • Extract the aqueous mixture three times with ethyl acetate (50 mL portions).

  • Combine the organic layers and concentrate under reduced pressure to yield the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.

Step 2: Amination

  • Redissolve the crude sulfonyl chloride in isopropanol and cool the solution to -60°C.

  • Add ammonium hydroxide solution dropwise while maintaining the low temperature. Continue stirring for 1 hour.

    • Causality Note: The low temperature controls the exothermicity of the reaction between the highly reactive sulfonyl chloride and ammonia.

  • Neutralize the reaction by adding 6M hydrochloric acid (approx. 8 mL).

  • Allow the mixture to warm to room temperature and concentrate to dryness.

  • The resulting solid is the target compound, 4-fluoro-3-nitrobenzenesulfonamide, which can be further purified by recrystallization if necessary.[7]

Workflow for Core Scaffold Synthesis

G A 1-Fluoro-2-nitrobenzene B Chlorosulfonic Acid (120°C, overnight) A->B Step 1: Chlorosulfonation C Quench in Ice Water B->C E 4-Fluoro-3-nitrobenzenesulfonyl chloride (Intermediate) C->E Extraction D Ammonium Hydroxide (-60°C) F 4-Fluoro-3-nitrobenzenesulfonamide (Final Product) D->F E->D Step 2: Amination

Caption: General workflow for the synthesis of the core sulfonamide scaffold.

Physicochemical Properties

A summary of the key physical and chemical properties for the representative core scaffold, 4-fluoro-3-nitrobenzenesulfonamide, is provided below.

PropertyValueSource(s)
CAS Number 406233-31-6[7][8]
Molecular Formula C₆H₅FN₂O₄S[7][8]
Molecular Weight 220.17 g/mol [6]
Appearance Pale yellow to white solid/crystal[6][7]
Melting Point 137 - 141 °C[6][7]
Storage Room Temperature, sealed in dry conditions[7]

Synthesis of Derivatives: Expanding Chemical Diversity

The true utility of the 3-fluoro-4-nitrobenzene-1-sulfonamide scaffold lies in its capacity for derivatization. The two primary sites for modification are the sulfonamide nitrogen and the fluorine-substituted carbon on the aromatic ring.

General Derivatization Strategies
  • N-Substitution: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides) to generate N-substituted derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards substitution by the strong electron-withdrawing effects of the ortho-nitro group and the para-sulfonamide group. This allows for the displacement of fluoride by various nucleophiles, such as amines, alcohols, and thiols, to create a diverse library of analogues.

Workflow for Generating Derivatives via SNAr

G A 3-Fluoro-4-nitrobenzene- 1-sulfonamide Scaffold C Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) A->C B Nucleophile (R-NH2, R-OH, R-SH) B->C D Substituted Derivative Library C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for creating derivatives via Nucleophilic Aromatic Substitution.

Biological Activities and Therapeutic Potential

While the parent scaffold is primarily an intermediate, its derivatives have shown significant potential across several therapeutic areas, leveraging the foundational bioactivity of the sulfonamide group.[6]

Antibacterial Activity

The most well-established role for sulfonamides is as antibacterial agents.[1] They act as structural mimics of p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).

Mechanism of Action: Inhibition of Folic Acid Synthesis

G cluster_pathway Bacterial Folic Acid Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF Sulfa Sulfonamide Drug (PABA Mimic) Sulfa->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit the DHPS enzyme, blocking folic acid synthesis.

Derivatives of the 3-fluoro-4-nitrobenzene-1-sulfonamide scaffold are being explored as novel antibacterial agents, aiming to overcome resistance mechanisms developed against older sulfa drugs.[5] The diverse substituents that can be added via SNAr allow for fine-tuning of the molecule's properties to enhance potency and broaden its spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

Other Therapeutic Areas

Beyond their antibacterial properties, sulfonamide derivatives are investigated for a multitude of other biological activities. The specific nature of the R-group introduced to the core scaffold dictates the ultimate therapeutic target.

Therapeutic AreaRationaleRepresentative Derivatives
Anti-inflammatory Inhibition of enzymes like carbonic anhydrase or cyclooxygenase (COX).N-aryl or N-heteroaryl substituted sulfonamides.
Agrochemicals Use as herbicides or pesticides.[6]Derivatives with specific moieties targeting plant or insect biological pathways.
Anticancer Inhibition of carbonic anhydrases (e.g., CA IX) overexpressed in tumors.[2]Heterocyclic sulfonamides.
Anticonvulsant Modulation of ion channels or carbonic anhydrase in the central nervous system.Various N-substituted derivatives.

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their chemical structure. Understanding the SAR is critical for rational drug design.

  • The Sulfonamide Group (-SO₂NH-): This is the primary pharmacophore for antibacterial activity. The acidity of the N-H proton is crucial. Substitution on this nitrogen (R¹) dramatically alters the compound's properties and can shift its activity towards other targets.

  • The Aromatic Ring: The substitution pattern is key. The para-amino group (or a group that can be converted to it in vivo) is essential for antibacterial DHPS inhibition. In our scaffold, the nitro group at position 4 can be readily reduced to the required amine.

  • The Fluoro Group: The fluorine at position 3 serves a dual purpose. It enhances the electrophilicity of the C-F bond for synthetic modifications and can also improve metabolic stability and binding affinity in the final drug molecule through favorable electrostatic interactions.

Caption: Key pharmacophoric features and points for modification on the scaffold.

Conclusion and Future Outlook

The 3-fluoro-4-nitrobenzene-1-sulfonamide scaffold represents a highly valuable platform in medicinal chemistry. Its straightforward synthesis and predictable reactivity, particularly through SNAr reactions, allow for the systematic development of large and diverse compound libraries. While rooted in the historical success of antibacterial sulfonamides, the potential applications for its derivatives extend into numerous other disease areas. Future research will likely focus on exploring novel substitutions to identify compounds with high target specificity, improved pharmacokinetic profiles, and the ability to overcome existing drug resistance mechanisms. The continued exploration of this versatile scaffold promises to yield new and effective therapeutic agents for a variety of unmet medical needs.

References

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
  • Al-Ghamdi, A. A., Al-Omair, M. A., & El-Shishtawy, R. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2535-2551. Retrieved from [Link]
  • Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. Retrieved from [Link]
  • National Center for Biotechnology Information. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. Retrieved from [Link]
  • PubMed. (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. Retrieved from [Link]
  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
  • Open Access Pub. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
  • ResearchGate. (2021). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from [Link]
  • ResearchGate. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]
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Methodological & Application

Application Note: A Validated Two-Step Synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide from 2-Fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-validated protocol for the synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide, a valuable building block in medicinal chemistry and materials science. The described two-step pathway begins with the regioselective chlorosulfonation of commercially available 2-fluoronitrobenzene to yield the key intermediate, 3-fluoro-4-nitrobenzenesulfonyl chloride. Subsequent amination of the sulfonyl chloride affords the target compound in high purity. This guide emphasizes the causality behind experimental choices, robust self-validating protocols, and authoritative grounding in established chemical principles to ensure reproducibility and safety. Detailed step-by-step procedures, characterization data, safety protocols, and visual workflow diagrams are provided to support researchers in the successful execution of this synthesis.

Introduction and Strategic Overview

3-Fluoro-4-nitrobenzene-1-sulfonamide and its derivatives are important precursors in the development of pharmaceuticals and agrochemicals. The presence of the nitro, fluoro, and sulfonamide functional groups on the benzene ring provides multiple reaction sites for further molecular elaboration. The synthesis of this specific isomer, however, presents a regiochemical challenge. Direct functionalization of fluorobenzene would lead to a mixture of isomers requiring complex separation.

This protocol circumvents these issues by employing a robust two-step strategy starting from 2-fluoronitrobenzene. The key transformation is the chlorosulfonation reaction, where the directing effects of the existing fluoro and nitro substituents are leveraged to install the chlorosulfonyl group at the desired C1 position.

Pillar of Expertise: The Regiochemical Rationale In the electrophilic chlorosulfonation of 2-fluoronitrobenzene, the directing effects of the substituents are paramount. The fluorine atom is an ortho, para-director, while the nitro group is a strong meta-director and deactivator. The reaction is primarily governed by the less deactivating fluorine atom, directing the incoming electrophile (SO₃H⁺, which is then chlorinated) to the positions ortho and para to it (C3 and C5). The C3 position is also meta to the nitro group, making it electronically favorable. This synergy results in the preferential formation of the desired 3-fluoro-4-nitro-substituted pattern.

The overall synthetic pathway is illustrated below.

G SM 2-Fluoronitrobenzene INT 3-Fluoro-4-nitrobenzenesulfonyl chloride SM->INT 1. Chlorosulfonic Acid (HSO₃Cl) 2. Thionyl Chloride (SOCl₂) (optional) Temp: 60-105°C FP 3-Fluoro-4-nitrobenzene-1-sulfonamide INT->FP Aqueous Ammonia (NH₄OH) Solvent: Acetone or THF Temp: 0°C to RT

Figure 1: Overall reaction scheme for the synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide.

Part I: Synthesis of 3-Fluoro-4-nitrobenzenesulfonyl chloride

This section details the preparation of the key intermediate. The protocol is adapted from established methods of sulfochlorinating nitroaromatic compounds.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Fluoronitrobenzene≥99%Sigma-AldrichCorrosive, toxic. Handle in a fume hood.[2]
Chlorosulfonic Acid (HSO₃Cl)≥99%Acros OrganicsExtremely corrosive and water-reactive. Handle with extreme care.
Thionyl Chloride (SOCl₂)≥99%Alfa AesarOptional, used to improve yield by converting sulfonic acid byproduct.
Dichloromethane (DCM)AnhydrousFisher ScientificExtraction solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralizing washes.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeDrying agent.
Crushed IceN/AN/AFor reaction quenching.
Detailed Experimental Protocol

WARNING: Chlorosulfonic acid reacts violently with water, releasing large amounts of toxic HCl gas. This procedure must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. All glassware must be scrupulously dried.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber (e.g., containing a dilute NaOH solution) to neutralize HCl gas.

  • Reagent Charging: Under an inert atmosphere (N₂ or Argon), charge the flask with chlorosulfonic acid (4.0 eq.). Begin stirring and cool the flask to 0°C using an ice-water bath.

  • Substrate Addition: Add 2-fluoronitrobenzene (1.0 eq.) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 70°C in an oil bath and maintain this temperature for 2-3 hours. The reaction progress can be monitored by TLC (thin-layer chromatography). A similar procedure for a related compound requires heating up to 105°C for several hours to ensure completion.[1]

  • Quenching: Once the reaction is complete, cool the mixture back to room temperature. In a separate large beaker (e.g., 2 L), prepare a large volume of crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate significant HCl fumes. The solid product should precipitate.

  • Product Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying and Purification: Air-dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent system like hexanes/ethyl acetate or purified via flash column chromatography.

Characterization of Intermediate
  • Compound: 3-Fluoro-4-nitrobenzenesulfonyl chloride[3][4]

  • Molecular Formula: C₆H₃ClFNO₄S[4][5]

  • Molecular Weight: 239.61 g/mol [4]

  • Appearance: Pale yellow to light cream solid[5]

  • Melting Point: 44-48 °C[5]

Part II: Synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide

The conversion of the sulfonyl chloride to the sulfonamide is a standard nucleophilic substitution reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Fluoro-4-nitrobenzenesulfonyl chlorideAs synthesizedN/AHandle with care; corrosive.[3]
Ammonium Hydroxide (NH₄OH)28-30% solutionJ.T. BakerExcess used as reagent and base.
AcetoneACS GradeVWRReaction solvent.
Hydrochloric Acid (HCl)1 M solutionFisher ScientificFor acidification during work-up.
Ethyl AcetateHPLC GradeSigma-AldrichExtraction solvent.
BrineSaturated NaCl(aq)N/AFor washing.
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the 3-fluoro-4-nitrobenzenesulfonyl chloride (1.0 eq.) in acetone (approx. 5-10 mL per gram of sulfonyl chloride).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add concentrated ammonium hydroxide (28-30%, ~5.0 eq.) dropwise to the stirred solution. A precipitate will likely form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

  • Work-up: Dilute the remaining aqueous slurry with water. Acidify the mixture to pH ~2 by the slow addition of 1 M HCl. This will ensure the complete precipitation of the sulfonamide product.

  • Product Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Drying and Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a solid.

Characterization of Final Product
  • Compound: 3-Fluoro-4-nitrobenzene-1-sulfonamide[6][7]

  • Molecular Formula: C₆H₅FN₂O₄S

  • Molecular Weight: 220.18 g/mol [8]

  • Appearance: Expected to be a solid, likely yellow or off-white.

Workflow and Safety

The experimental workflow requires careful planning, especially concerning the handling of hazardous materials and reaction quenching.

G cluster_0 Part I: Chlorosulfonation cluster_1 Part II: Amination start_part1 Dry Glassware & Inert Atmosphere charge_reagents Charge HSO₃Cl (0°C) start_part1->charge_reagents add_sm Add 2-Fluoronitrobenzene (<10°C) charge_reagents->add_sm react_heat Heat to 70°C (2-3h) add_sm->react_heat quench Quench on Ice react_heat->quench isolate_int Filter, Wash & Dry Intermediate quench->isolate_int dissolve_int Dissolve Intermediate in Acetone isolate_int->dissolve_int Proceed to Part II add_nh4oh Add NH₄OH (0°C) dissolve_int->add_nh4oh react_rt Stir at Room Temp (2-4h) add_nh4oh->react_rt workup Rotovap, Acidify (pH 2) react_rt->workup isolate_fp Filter, Wash & Dry Final Product workup->isolate_fp

Figure 2: Step-by-step experimental workflow diagram.

Safety Precautions
  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Always add acid to water/ice, never the other way around (except in this specific protocol where the acid is in vast excess). Use in a high-performance fume hood with appropriate PPE.

  • Nitroaromatic Compounds: These compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves. Ensure emergency access to a safety shower and eyewash station.

Troubleshooting

Problem ObservedPossible Cause(s)Recommended Solution(s)
Part I: Low yield of sulfonyl chlorideIncomplete reaction; insufficient heating time/temp. Hydrolysis of product during work-up.Increase reaction time or temperature as cited.[1] Ensure work-up is performed quickly and with cold water.
Part I: Oily product instead of solidImpurities; presence of unreacted starting material or sulfonic acid byproduct.Purify via column chromatography. Consider adding thionyl chloride after the initial reaction to convert sulfonic acid to sulfonyl chloride.
Part II: Low yield of sulfonamideIncomplete reaction. Loss of product during acidic work-up if pH is not low enough.Increase reaction time. Ensure pH is brought to ~2 to precipitate all product.
Final Product: Impure by TLC/NMRIncomplete reaction or side reactions.Recrystallize the final product from ethanol/water or another suitable solvent system.

References

  • Vertex AI Search Result. 3-Fluoro-4-nitroaniline synthesis - ChemicalBook.
  • Vertex AI Search Result. Buy 3-Fluoro-4-nitroaniline | 2369-13-3 - Smolecule.
  • Vertex AI Search Result. A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE.
  • Vertex AI Search Result. 2-Fluoronitrobenzene - Wikipedia. [Link]

  • Vertex AI Search Result. 3-Fluoro-4-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 15569555 - PubChem. [Link]

  • Vertex AI Search Result. 3-Fluoro-4-nitrobenzene-1-sulfonamide 1g - Dana Bioscience. [Link]

  • Vertex AI Search Result. 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 - PubChem. [Link]

  • Vertex AI Search Result.

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nucleophilic aromatic substitution using 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol and mechanistic rationale for performing Nucleophilic Aromatic Substitution (SNAr) using 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS: 86386-82-3).

Executive Summary & Strategic Utility

3-Fluoro-4-nitrobenzene-1-sulfonamide is a high-value scaffold in medicinal chemistry, particularly for synthesizing Bcl-2 family inhibitors, carbonic anhydrase inhibitors, and antibacterial agents. Its utility stems from its specific substitution pattern:

  • Regioselective Reactivity: The fluorine atom at position 3 is highly activated for nucleophilic displacement by the ortho-nitro group at position 4.

  • Orthogonal Functionality: The sulfonamide group (position 1) remains stable under standard SNAr conditions, allowing for subsequent derivatization (e.g., sulfonamide couplings) after the core substitution.

This guide provides a validated protocol for displacing the fluorine atom with amine nucleophiles, a reaction critical for generating 3-amino-4-nitrobenzenesulfonamide libraries.

Mechanistic Insight: The "Ortho-Nitro" Effect[1]

To optimize this reaction, one must understand why this specific substrate is reactive. The reaction proceeds via the Addition-Elimination (SNAr) mechanism.[1][2]

Why Fluorine?

Contrary to SN1/SN2 reactions where iodide/bromide are better leaving groups, fluorine is the superior leaving group in SNAr.

  • Reasoning: The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form the Meisenheimer complex. The high electronegativity of fluorine inductively stabilizes this anionic intermediate (lowering the transition state energy) more effectively than chlorine or bromine.

The Activation Hierarchy
  • Primary Activator (-NO₂ at C4): The nitro group is ortho to the fluorine. It stabilizes the negative charge in the Meisenheimer complex via resonance (delocalizing the charge onto the oxygen atoms).

  • Secondary Activator (-SO₂NH₂ at C1): The sulfonamide is meta to the fluorine. While it cannot stabilize the complex via resonance, its strong electron-withdrawing nature (inductive effect, -I) lowers the LUMO energy of the ring, increasing overall electrophilicity.

Reaction Pathway Diagram

The following diagram illustrates the critical transition states and the stabilization provided by the nitro group.

SNAr_Mechanism cluster_activation Activation Factors Start Substrate (3-F-4-NO2-Ph-SO2NH2) TS1 TS1 (Nucleophilic Attack) Start->TS1 + Nu-H Nuc Nucleophile (H-Nu) Nuc->TS1 Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Rate Limiting Step (k1) TS2 TS2 (Fluoride Elimination) Inter->TS2 Product Product (3-Nu-4-NO2-Ph-SO2NH2) TS2->Product Leaving Leaving Group (F-) TS2->Leaving Note Ortho-NO2 stabilizes negative charge via resonance High EN of F stabilizes TS1

Caption: Kinetic pathway of SNAr on 3-Fluoro-4-nitrobenzene-1-sulfonamide. The rate-determining step is the formation of the Meisenheimer complex.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of 3-(alkylamino)-4-nitrobenzenesulfonamide.

Materials:

  • Substrate: 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: DMF, DMSO, or Acetonitrile (anhydrous preferred)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 mmol, 220 mg) in DMF (3.0 mL).

    • Note: DMF is preferred for its high dielectric constant, which stabilizes the polar transition state.

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL).

    • Critical: The sulfonamide proton (SO₂NH₂) is acidic (pKa ~10). Excess base ensures the amine nucleophile remains unprotonated and active.

  • Nucleophile Addition: Add the Amine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (fluoride) usually elutes faster than the amino-substituted product.

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.

    • Slowly pour the mixture into ice-cold water (30 mL) with vigorous stirring.

    • Adjust pH to ~4-5 using 1M HCl (carefully) to ensure the sulfonamide is protonated and neutral.

    • Collect the precipitate by filtration. Wash with water and cold hexanes.

  • Alternative Workup (Extraction):

    • If no precipitate forms (common with polar amines), extract with EtOAc (3 x 10 mL).

    • Wash organic layer with LiCl (5% aq) to remove DMF, then brine.

    • Dry over Na₂SO₄ and concentrate.[3][4]

Optimization Matrix

Use this table to select conditions based on your nucleophile type.

Nucleophile TypeBaseSolventTemp (°C)Notes
Primary Amines (e.g., Benzylamine)DIPEA (2 eq)EtOH or ACN25 - 50Fast reaction; EtOH allows for green chemistry workup.
Secondary Amines (e.g., Morpholine)K₂CO₃ (3 eq)DMF60 - 80Steric hindrance requires higher temp and polar aprotic solvent.
Anilines (Weak Nucleophiles)NaH or LiHMDSTHF/DMF0 -> 25Deprotonation of aniline required to increase nucleophilicity.
Thiols K₂CO₃Acetone25Very fast; susceptible to oxidation (disulfide formation).

Troubleshooting & Critical Parameters

The "Sulfonamide Interference"

The sulfonamide group (-SO₂NH₂) has an acidic proton.

  • Risk: If using a very strong base (e.g., NaH) with an alkyl halide, you might alkylate the sulfonamide nitrogen instead of the ring.

  • Solution: In SNAr, the aromatic ring electrophile (C-F bond) is distinct.[2] However, the base consumes the H+ from the incoming amine. Ensure enough base is present to neutralize the HF generated and keep the sulfonamide deprotonated if necessary (though the neutral sulfonamide is stable).

  • Self-Validation: If LC-MS shows a mass of M+14 (methyl) or similar unexpected alkylation, check if your nucleophile acted as a base and alkylated the sulfonamide. This is rare in SNAr but possible in subsequent steps.

Hydrolysis Side Reaction
  • Symptom: Appearance of a phenol peak (M-F+OH) in LC-MS.

  • Cause: Wet solvent (water acting as nucleophile) at high temperatures.

  • Fix: Use anhydrous DMF/DMSO and keep the reaction under Nitrogen atmosphere.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Fluorine Activation: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Standard text on the "Element Effect" in SNAr).
  • Sulfonamide Acidities: Dauphin, G., & Kergomard, A. (1961). Bulletin de la Société Chimique de France. (Establishes pKa of benzene sulfonamides ~10).
  • Related Scaffold Synthesis: Park, H., et al. (2008). Discovery of sulfonamide-based inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Chemoselective Reduction of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the reduction of 3-Fluoro-4-nitrobenzene-1-sulfonamide (1) to 4-Amino-3-fluorobenzene-1-sulfonamide (2). This transformation is a critical step in the synthesis of carbonic anhydrase inhibitors and various antibacterial sulfonamides.

The primary challenge in this reduction is chemoselectivity . While the sulfonamide moiety is generally robust, the ortho-fluorine substituent presents a risk of hydrodefluorination (C-F cleavage) under aggressive catalytic hydrogenation conditions. Furthermore, the amphoteric nature of the product (containing both a basic aniline and an acidic sulfonamide) dictates a specific isolation strategy to maximize yield and purity.

This note presents two validated methodologies:

  • Method A (Catalytic Hydrogenation): The preferred method for scalability and cleanliness, optimized to prevent defluorination.

  • Method B (Iron-Mediated Reduction): A robust, "fail-safe" protocol for laboratory scale or when specific impurity profiles (e.g., azo/hydrazo intermediates) must be strictly controlled.

Chemical Context & Reaction Pathway[1][2][3][4][5][6][7][8][9][10]

The reduction proceeds via a cascade of intermediates (nitroso


 hydroxylamine 

amine). The presence of the fluorine atom ortho to the nitro group electronically activates the ring but also poses a stability risk.
Reaction Scheme

The following diagram illustrates the reaction pathway, including the critical "Defluorination Shunt" that must be avoided.

ReactionPathway Start 3-Fluoro-4-nitrobenzene- 1-sulfonamide Nitroso Nitroso Intermediate Start->Nitroso + 2H SideProduct Defluorinated By-product Start->SideProduct Pd/C, High P/T (Hydrodefluorination) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + 2H Product 4-Amino-3-fluorobenzene- 1-sulfonamide (Target) Hydroxyl->Product + 2H Product->SideProduct Over-reduction

Figure 1: Reaction pathway highlighting the stepwise reduction and the risk of hydrodefluorination.

Method A: Catalytic Hydrogenation (Preferred)[3][11]

Application: Industrial scale-up, high-throughput screening, and processes requiring minimal waste. Critical Control Point: Temperature and Pressure must be moderated to preserve the C-F bond.

Rationale

While Palladium on Carbon (Pd/C) is the standard for nitro reduction, it can catalyze the cleavage of aromatic carbon-halogen bonds. However, the Ar-F bond (


126 kcal/mol) is significantly stronger than Ar-Cl or Ar-Br. Under ambient pressure and controlled temperature (<50°C), Pd/C is generally safe for this substrate. If defluorination is observed (>0.5% by HPLC), Platinum on Carbon (Pt/C)  is the recommended alternative as it is far less active toward hydrodehalogenation.
Protocol A: Pd/C Catalyzed Hydrogenation

Reagents:

  • Substrate: 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet) (5-10 wt% loading)

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen Source:

    
     balloon or reactor (1-3 bar)
    

Step-by-Step Procedure:

  • Dissolution: In a hydrogenation vessel, dissolve the substrate in MeOH (10-15 volumes).

    • Note: If solubility is poor, use a 1:1 mixture of MeOH/THF. Sulfonamides can be sparingly soluble in pure alcohols.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add the Pd/C catalyst.[1]

    • Safety: Pd/C is pyrophoric.[1] Ensure the catalyst is wet or added under an inert blanket.

  • Hydrogenation: Purge the vessel with Hydrogen (

    
    ) three times. Maintain a pressure of 1 atm (balloon) to 3 bar. Stir vigorously at Room Temperature (20-25°C) .
    
    • Caution: Do not heat above 40°C initially. Higher temperatures increase the rate of defluorination.

  • Monitoring: Monitor by HPLC or TLC. The reaction typically completes in 2-6 hours.

    • Endpoint: Disappearance of starting material and the hydroxylamine intermediate.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The product often crystallizes upon concentration. If not, triturate with cold water or Dichloromethane (DCM).

Method B: Iron/Ammonium Chloride Reduction (Robust)

Application: Laboratory scale, synthesis of analytical standards, or when specific impurities (azo compounds) from hydrogenation are problematic. Rationale: Iron reduction (Bechamp conditions) proceeds via single electron transfer (SET). This mechanism is chemically orthogonal to hydrogenation and does not cleave aromatic halogens , guaranteeing the retention of the fluorine atom.

Protocol B: Fe/NH4Cl Reduction

Reagents:

  • Substrate: 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 equiv)

  • Reductant: Iron Powder (325 mesh) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the substrate, Iron powder, and

    
     in the Ethanol/Water mixture (10 volumes).
    
  • Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous mechanical stirring.

    • Mechanism:[2][3][4][5] The reaction is heterogeneous.[2][6][3] Vigorous stirring is essential to scour the iron surface.

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). Reaction is usually complete within 1-3 hours.

  • Workup (The "Iron Sludge" Solution):

    • Challenge: Iron oxide byproducts form a fine sludge that clogs filters.

    • Solution: While still hot, filter the mixture through a wide pad of Celite. Wash the pad copiously with hot Ethanol or Ethyl Acetate .

    • Note: Do not let the filter cake dry out completely during filtration to avoid cracking and channeling.

  • Isolation:

    • Concentrate the filtrate to remove ethanol.

    • Dilute the remaining aqueous residue with water.

    • The product (aniline) may precipitate.[7] If so, filter and dry.

    • If no precipitate forms, neutralize with saturated

      
       (to pH ~7-8) and extract with Ethyl Acetate.
      

Analytical Validation & Specifications

The following data points are crucial for validating the identity and purity of the synthesized material.

ParameterSpecification / ObservationNotes
Appearance Off-white to pale beige solidAnilines oxidize (darken) upon air exposure. Store under inert gas.
HPLC Purity > 98.0%Monitor for des-fluoro impurity (RRT ~0.9).
1H NMR (DMSO-d6)

~5.5-6.0 ppm (br s, 2H,

)
Distinct upfield shift of aromatic protons compared to nitro precursor.
19F NMR Single peakAbsence of fluoride ion (inorganic) or des-fluoro species.
Mass Spec (ESI+) [M+H]+ = 191.02Check for M-19 (Defluorination) or M+16 (Hydroxylamine).

Process Workflow & Decision Matrix

Use the following logic to select the appropriate method for your specific constraints.

DecisionMatrix Start Start: Reduction of 3-Fluoro-4-nitrobenzene-1-sulfonamide Scale What is the Scale? Start->Scale SmallScale Lab Scale (<5g) or No Autoclave Scale->SmallScale LargeScale Process Scale (>10g) or High Throughput Scale->LargeScale MethodB Method B: Fe / NH4Cl (Guaranteed Selectivity) SmallScale->MethodB MethodA Method A: H2 / Pd/C LargeScale->MethodA Check Check HPLC: Defluorination > 0.5%? MethodA->Check Optimize Switch to Pt/C Catalyst or Add V2O5 inhibitor Check->Optimize Yes Proceed Proceed with Pd/C (Maintain T < 40°C) Check->Proceed No

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and impurity profile.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis, 345(1-2), 103-144.

  • Tafazoli, S., et al. (2005). "Pro-oxidant and antioxidant activity of water-soluble iron derivatives". Chemical Research in Toxicology. (Mechanistic insight into Iron/Ammonium Chloride reductions).
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7, 168–181. (Context on sulfonamide scaffold importance).

  • Vertex AI Search. (2025). "Catalytic hydrogenation of fluoronitrobenzenes".

Sources

The Strategic Utility of 3-Fluoro-4-nitrobenzene-1-sulfonamide in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, 3-Fluoro-4-nitrobenzene-1-sulfonamide has emerged as a particularly versatile and powerful reagent. Its unique combination of reactive sites—a nucleophilic aromatic substitution (SNAr)-activated fluorine atom, a reducible nitro group, and a modifiable sulfonamide moiety—provides a tripartite platform for the efficient construction of complex molecular architectures. This guide, intended for researchers and professionals in drug development, will provide an in-depth exploration of the applications of this building block, complete with detailed experimental protocols and mechanistic insights.

The Chemical Rationale: A Trifecta of Reactivity

The efficacy of 3-Fluoro-4-nitrobenzene-1-sulfonamide as a building block stems from the electronically orchestrated reactivity of its functional groups. The potent electron-withdrawing nature of the nitro group, positioned para to the fluorine atom, strongly activates the aromatic ring towards nucleophilic aromatic substitution. This makes the fluorine an excellent leaving group, facilitating the introduction of a wide array of nucleophiles under relatively mild conditions.

Subsequent to the SNAr reaction, the nitro group can be selectively reduced to an aniline. This transformation opens up a new vector for chemical diversification, allowing for the introduction of various substituents through amide bond formation, reductive amination, or participation in further cross-coupling reactions. Finally, the sulfonamide group itself can serve as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with biological targets, or it can be further functionalized, for instance, through N-alkylation.

Core Applications in Drug Discovery

The structural motif derived from 3-Fluoro-4-nitrobenzene-1-sulfonamide is frequently found in a class of targeted therapies known as kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The sulfonamide group, in particular, is a common feature in many kinase inhibitors, where it often acts as a hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[2]

While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, its structural elements are highly reminiscent of key intermediates in the synthesis of potent kinase inhibitors, such as those targeting the RAF-MEK-ERK pathway. For instance, the core structure of the BRAF inhibitor Vemurafenib features a related fluorinated phenylsulfonamide moiety.[3] The protocols outlined below are therefore highly relevant for the synthesis of analogs of such important therapeutic agents.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

This protocol describes a general procedure for the synthesis of N-substituted 4-amino-3-fluorobenzenesulfonamides, key intermediates in the development of various targeted inhibitors.

Materials:

  • 3-Fluoro-4-nitrobenzene-1-sulfonamide

  • Primary amine (e.g., aniline, benzylamine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq) in anhydrous DMF or DMSO, add the primary amine (1.1 eq).

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction of fluoronitrobenzenes with amines is often complete within a few hours at elevated temperatures.[4]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-nitro-3-fluorobenzenesulfonamide derivative.

Table 1: Representative Yields for SNAr Reaction with Primary Amines

Nucleophile (Primary Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF80485
4-MethoxyanilineK₂CO₃DMSO80392
BenzylamineEt₃NDMF60688
CyclopropylamineEt₃NDMSO50875
Protocol 2: Chemoselective Reduction of the Nitro Group

This protocol details the selective reduction of the nitro group to an amine in the presence of the sulfonamide functionality using catalytic transfer hydrogenation.

Materials:

  • N-substituted 4-nitro-3-fluorobenzenesulfonamide derivative (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ammonium formate (HCOONH₄) (3-5 eq)

  • Methanol or Ethanol

  • Celite

Procedure:

  • To a solution of the N-substituted 4-nitro-3-fluorobenzenesulfonamide derivative (1.0 eq) in methanol or ethanol, add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[5]

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-N-substituted-3-fluorobenzenesulfonamide. The product can be further purified by column chromatography or recrystallization if necessary.

Table 2: Comparison of Methods for Selective Nitro Group Reduction

Reagent/CatalystHydrogen SourceTypical Solvent(s)Typical Yield (%)SelectivityNotes
Pd/CAmmonium FormateMethanol, Ethanol85-95ExcellentMild conditions, avoids high-pressure H₂.[5]
SnCl₂·2H₂O-Ethanol, Ethyl Acetate80-95ExcellentStoichiometric reagent, requires aqueous workup.
Fe/NH₄Cl-Ethanol/Water75-90GoodClassical method, cost-effective.
H₂, Raney NickelH₂ gasMethanol, Ethanol90-98ExcellentRequires hydrogenation apparatus.
Protocol 3: N-Alkylation of the Sulfonamide

This protocol describes the alkylation of the sulfonamide nitrogen, a common strategy to modulate the physicochemical properties of the molecule.

Materials:

  • 4-amino-N-substituted-3-fluorobenzenesulfonamide derivative (from Protocol 2)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of the 4-amino-N-substituted-3-fluorobenzenesulfonamide (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 1.5 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed, as monitored by TLC. N-alkylation of sulfonamides can require elevated temperatures.[6]

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated sulfonamide.

Mechanistic Considerations and Strategic Workflow

The strategic application of 3-Fluoro-4-nitrobenzene-1-sulfonamide in a drug discovery campaign can be visualized as a branching synthetic pathway, where each step introduces a point of diversification.

G A 3-Fluoro-4-nitrobenzene-1-sulfonamide B SNAr Reaction (Nucleophile Library) A->B + R-NH₂ / R-OH C N-Substituted-4-nitro-3-fluorobenzenesulfonamide Library B->C D Selective Nitro Reduction C->D e.g., Pd/C, HCOONH₄ E 4-Amino-N-substituted-3-fluorobenzenesulfonamide Library D->E F Amide Coupling / Reductive Amination (Carboxylic Acid / Aldehyde Library) E->F + R'-COOH / R'-CHO H Sulfonamide N-Alkylation (Alkyl Halide Library) E->H + R''-X, Base G Final Compound Library 1 F->G I Final Compound Library 2 H->I

Caption: A generalized workflow for the diversification of 3-Fluoro-4-nitrobenzene-1-sulfonamide.

The initial SNAr reaction allows for the introduction of a diverse set of nucleophiles, creating a library of substituted nitroaromatics. Subsequent reduction of the nitro group provides a platform for further diversification through reactions such as amide coupling or reductive amination. Alternatively, or in addition, the sulfonamide nitrogen can be functionalized. This modular approach enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 SNAr Mechanism A Aromatic Ring Int Meisenheimer Complex (Resonance Stabilized) A->Int Attack Nu Nucleophile Nu->Int Prod Substituted Product Int->Prod Elimination LG Leaving Group (F⁻)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

The rate-determining step in the SNAr reaction is typically the initial nucleophilic attack to form the resonance-stabilized Meisenheimer complex.[7] The stability of this intermediate, which is greatly enhanced by the para-nitro group, is key to the high reactivity of the substrate.

Conclusion

3-Fluoro-4-nitrobenzene-1-sulfonamide represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its predictable and sequential reactivity allows for the systematic and efficient construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors. The protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the potential of this powerful synthetic intermediate in their drug discovery endeavors.

References

  • BenchChem. Application Notes and Protocols: Sulfonamide-Based Kinase Inhibitors. BenchChem. Accessed February 15, 2026.
  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry. 2017;25(20):5859-5874.
  • BenchChem. selective reduction of nitro group without affecting other functional groups. BenchChem. Accessed February 15, 2026.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem. Accessed February 15, 2026.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. 2025.
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  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. 2022;20(31):6169-6174.
  • 1187966-31-9|3-Fluoro-4-nitrobenzene-1-sulfonamide|BLD Pharm. BLD Pharm. Accessed February 15, 2026.
  • 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 4):o750.
  • 3-Fluoro-4-nitrobenzene-1-sulfonamide 1g. Dana Bioscience. Accessed February 15, 2026.
  • Synthesis, spectral characterization and bioactivity evaluation of sulfonamide derivatives of p-nitrobenzene sulfonylchloride.
  • 4-Fluoro-3-nitrobenzenesulfonamide. PubChem. Accessed February 15, 2026.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. 2023;25(30):5603-5608.
  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Molecular Pharmaceutics. 2017;14(6):2016-2025.
  • Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society. 2007;129(29):8976-8977.
  • Production method of 3-fluoro-4-nitrophenol.
  • Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploit-ing Isopropanol as the Sole and Traceless Reductant. ChemRxiv. 2022.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC. 2023.
  • Directed nucleophilic aromatic substitution reaction.
  • Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Green Chemistry. 2022;24(16):6305-6310.
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. 2012;51(45):11164-11175.

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Application Note: Protocol for Sulfonamide Coupling via Nucleophilic Aromatic Substitution with 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

3-Fluoro-4-nitrobenzene-1-sulfonamide is a pivotal building block in medicinal chemistry and drug development. Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds. The molecule's reactivity is dictated by two key features:

  • A highly activated aromatic ring: The potent electron-withdrawing effects of the nitro (-NO₂) group and the sulfonamide (-SO₂NH₂) group, positioned ortho and para to the fluorine atom, respectively, create a significant electron deficiency on the carbon atom bearing the fluorine. This electrophilicity makes the ring susceptible to attack by nucleophiles.

  • An excellent leaving group: Fluorine is the most electronegative halogen. In the context of SNAr, this polarity enhances the electrophilicity of the attached carbon. While the C-F bond is strong, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group. The restoration of aromaticity in the final step readily drives the expulsion of the fluoride ion.[1]

This combination makes 3-Fluoro-4-nitrobenzene-1-sulfonamide an ideal substrate for coupling with a wide array of nucleophiles, particularly primary and secondary amines, to generate a diverse library of substituted arylsulfonamide derivatives.[2] These products are of significant interest as they are structural motifs found in numerous biologically active compounds and approved drugs.[3][4][5] This document provides a comprehensive protocol for performing such coupling reactions, an in-depth look at the underlying mechanism, and expert guidance on reaction monitoring and product purification.

The Reaction Mechanism: Addition-Elimination

The coupling reaction proceeds via the classical SNAr addition-elimination pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Nucleophilic Attack: An amine (or other nucleophile) attacks the electron-deficient carbon atom bonded to the fluorine. This initial attack is typically the slowest, rate-determining step of the reaction.[1]

  • Formation of the Meisenheimer Complex: The attack breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][6] The negative charge is delocalized across the aromatic system and is effectively stabilized by the powerful electron-withdrawing nitro and sulfonamide groups. This stabilization is crucial for the reaction to proceed.

  • Elimination and Rearomatization: The aromaticity of the ring is restored through the expulsion of the fluoride leaving group, yielding the final substituted sulfonamide product.

Caption: General mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with 3-Fluoro-4-nitrobenzene-1-sulfonamide. Adjustments to stoichiometry, temperature, and reaction time may be necessary depending on the nucleophilicity and steric hindrance of the specific amine used.

Materials and Reagents
Reagent/MaterialPurposeTypical GradeSupplier Example
3-Fluoro-4-nitrobenzene-1-sulfonamideElectrophile / Starting Material>98%BLDpharm[7]
Primary or Secondary Amine (e.g., Morpholine)Nucleophile>98%Major chemical supplier
Potassium Carbonate (K₂CO₃) or DIPEABase (to scavenge HF byproduct)AnhydrousMajor chemical supplier
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Polar aprotic solventAnhydrousMajor chemical supplier
Ethyl Acetate (EtOAc)Extraction SolventACS GradeMajor chemical supplier
Deionized Water & BrineAqueous wash solutions--
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentAnhydrousMajor chemical supplier
Silica GelStationary phase for chromatography230-400 meshMajor chemical supplier
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq).

    • Under an inert atmosphere (N₂ or Argon), add anhydrous DMF (or DMSO) to dissolve the starting material completely. A typical concentration is 0.1 to 0.5 M.

    • Add the amine nucleophile (1.1 - 1.5 eq) to the solution via syringe. The slight excess ensures complete consumption of the starting material.

    • Add the base (e.g., K₂CO₃, 2.0 eq) to the stirring mixture. Using an inorganic base like K₂CO₃ facilitates its removal during aqueous work-up.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (20-25 °C). For less reactive or sterically hindered amines, gentle heating to 50-80 °C may be required to drive the reaction to completion.

    • Monitor the reaction progress periodically (e.g., every 1-2 hours) using an appropriate analytical technique (see Section 4). Reactions are typically complete within 4-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water. This will precipitate the product and dissolve the DMF and inorganic salts.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove any remaining solvent and salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by one of several methods, depending on its physical properties.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining high-purity material.[8][9]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a common mobile phase.

    • Trituration: If the crude product is a sticky solid or oil, it can often be induced to crystallize by trituration—stirring the crude material as a slurry in a solvent in which the product is poorly soluble (e.g., diethyl ether or hexanes) to wash away soluble impurities.[10]

Reaction Monitoring and Analysis

Vigilant monitoring is key to a successful reaction, preventing the formation of byproducts from prolonged reaction times or excessive heat.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction.

    • Procedure: Spot a small aliquot of the reaction mixture (after a mini-workup of diluting in EtOAc and filtering through a small plug of silica to remove base) onto a silica TLC plate alongside the starting material.

    • Eluent: A mixture of 30-50% ethyl acetate in hexanes is a good starting point.

    • Visualization: The starting material and product are typically UV-active due to the nitroaromatic ring. The product should have a different Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, LC-MS can confirm the consumption of starting material and the formation of the product by its mass-to-charge ratio (m/z).[11]

    • Sample Prep: Dilute a small aliquot of the reaction mixture in a suitable solvent like acetonitrile or methanol. A mini-workup may be necessary, as high concentrations of salts or polar solvents like DMF can interfere with ionization.[12]

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Final Analysis reagents 1. Weigh Reagents (Sulfonamide, Amine, Base) glassware 2. Prepare Dry Glassware (Inert Atmosphere) reagents->glassware setup 3. Dissolve & Combine Reagents in Solvent glassware->setup execute 4. Stir at RT or Heat setup->execute monitor 5. Monitor by TLC / LC-MS execute->monitor monitor->execute Continue Reaction workup 6. Aqueous Work-up & Extraction monitor->workup Reaction Complete dry 7. Dry & Concentrate workup->dry purify 8. Purify (Recrystallization or Chromatography) dry->purify characterize 9. Characterize Product (NMR, MS, HRMS) purify->characterize

Caption: Step-by-step experimental workflow for the sulfonamide coupling reaction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: Conduct all operations in a well-ventilated chemical fume hood.

  • Solvent Handling: DMF and DMSO are skin-penetrating solvents. Avoid direct contact.

  • Base Handling: Anhydrous bases can be corrosive and/or hygroscopic. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • Baxendale, I. R., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science. [Link]

  • Hultquist, M. E. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Tucker, J. M., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Tucker, J. M., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC. [Link]

  • Royal Society of Chemistry. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science. [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Khan, I., et al. (2021). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Le-Dévédec, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Cole, K. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Krawczyk, M. A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

  • Wu, J., et al. (2020). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. Chemical Communications. [Link]

  • Reddit user discussion. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? Reddit. [Link]

  • Wleklinski, M., et al. (2020). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Reddit user discussion. (2022). How do I monitor this reaction and do column chromatography on the product? Reddit. [Link]

  • StudySmarter. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. StudySmarter. [Link]

  • Ahir, V. M. (n.d.). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. [Link]

  • Microsaic Systems. (n.d.). Multivariate analysis of a nucleophilic aromatic substitution by real-time on-line flow reaction monitoring using a miniaturize. Microsaic. [Link]

  • Yorimitsu, H., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Cho, S. Y., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. PMC. [Link]

  • Aksenov, A. V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. [Link]

  • Wleklinski, M., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed. [Link]

  • Dana Bioscience. (n.d.). 3-Fluoro-4-nitrobenzene-1-sulfonamide 1g. Dana Bioscience. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ScienceDirect. (2025). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Stephenson, C. R. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

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functionalization of 3-Fluoro-4-nitrobenzene-1-sulfonamide via SnAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

<Application Notes & Protocols >

Subject: Versatile Functionalization of 3-Fluoro-4-nitrobenzene-1-sulfonamide via Nucleophilic Aromatic Substitution (SNAr) Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and carbonic anhydrase inhibitors.[1][2] The strategic functionalization of benzenesulfonamide scaffolds is therefore a critical task in drug discovery and development. 3-Fluoro-4-nitrobenzene-1-sulfonamide is a highly valuable and versatile starting material for this purpose. Its aromatic ring is doubly activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effects of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups.[3][4] These groups, positioned ortho and para to the fluorine atom, respectively, significantly lower the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.

This guide provides a comprehensive overview and detailed protocols for the SNAr functionalization of 3-Fluoro-4-nitrobenzene-1-sulfonamide with a range of common nucleophiles, including amines, thiols, and alcohols/phenols. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse compound libraries for screening and lead optimization.

The SNAr Mechanism: An Overview

Nucleophilic aromatic substitution is distinct from the more familiar SN1 and SN2 reactions of alkyl halides. Aryl halides are generally unreactive towards SN1 and SN2 conditions due to the instability of the resulting aryl cation and the steric hindrance preventing backside attack, respectively.[4][5][6] However, when the aromatic ring is sufficiently activated by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to a good leaving group, an addition-elimination pathway becomes favorable.[3][4][5]

The SNAr reaction of 3-Fluoro-4-nitrobenzene-1-sulfonamide proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine leaving group. This ipso-attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][7] The negative charge is effectively delocalized onto the oxygen atoms of the ortho-nitro group and para-sulfonamide group, stabilizing this high-energy intermediate.[3][4]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion. Fluorine is an excellent leaving group for SNAr reactions, a fact attributed to its high electronegativity which strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack.[6] This step is typically fast.

The overall rate of the reaction is primarily determined by the first step—the formation of the Meisenheimer complex.[6]

Visualization of the SNAr Mechanism

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the functionalization of 3-Fluoro-4-nitrobenzene-1-sulfonamide.

General Experimental Workflow

A typical experimental procedure follows a standardized workflow from setup to purification.

Workflow start Start setup Reaction Setup: - Flame-dry flask - Inert atmosphere (N₂/Ar) - Add solvent and base start->setup reagents Reagent Addition: - Add nucleophile - Add 3-Fluoro-4-nitrobenzene- 1-sulfonamide setup->reagents reaction Reaction: - Stir at specified temp. - Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup: - Quench reaction - Phase separation - Extract aqueous layer reaction->workup purify Purification: - Dry organic layers - Concentrate in vacuo - Column chromatography workup->purify analysis Analysis: - NMR, MS, etc. purify->analysis end End analysis->end

Caption: Generalized workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the synthesis of N-substituted 4-nitro-3-(alkyl/arylamino)benzenesulfonamides. These products are valuable intermediates for compounds targeting enzymes like carbonic anhydrase.[1][8]

  • Materials:

    • 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq)

    • Primary or Secondary Amine (1.1 - 1.5 eq)

    • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Solvent: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.5 eq).

    • Add a suitable solvent (e.g., DMF, 0.2 M concentration).

    • Stir the reaction mixture at a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

  • Expert Insight: The choice of base is crucial. An inorganic base like K₂CO₃ is often sufficient and simplifies workup. For more sensitive substrates or less nucleophilic amines, a non-nucleophilic organic base like DIPEA can be used. DMF and DMSO are excellent solvents for SNAr reactions due to their polar aprotic nature, which effectively solvates the cationic counter-ion of the base without hydrogen bonding to the nucleophile.

Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol outlines the synthesis of 3-(alkyl/arylthio)-4-nitrobenzenesulfonamides. Thioether linkages are common in various biologically active molecules.[9]

  • Materials:

    • 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the base (e.g., K₂CO₃, 1.2 eq) in anhydrous DMF.

    • Add the thiol (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature. If using NaH, cool the suspension to 0 °C before slowly adding the thiol.

    • Add a solution of 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq) in a minimal amount of the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive thiols.[10]

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM or EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the S-arylated product.

  • Expert Insight: Thiols are generally more nucleophilic than their corresponding alcohols. The reaction often proceeds under milder conditions than with amines or alcohols.[11] Pre-forming the thiolate with a base like NaH or K₂CO₃ significantly increases the nucleophilicity and reaction rate.[10] Anhydrous conditions are critical when using strong bases like NaH.

Protocol 3: Reaction with Alcohol and Phenol Nucleophiles (O-Arylation)

This protocol details the synthesis of 3-(alkoxy/phenoxy)-4-nitrobenzenesulfonamides. Ether linkages are prevalent in many pharmaceutical agents.

  • Materials:

    • 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq)

    • Alcohol or Phenol (1.5 eq)

    • Base: Sodium hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu) (1.2 eq)

    • Solvent: Anhydrous THF or DMF

    • Water or Saturated aqueous NH₄Cl

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

    • Add NaH or KOtBu (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

    • Add 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq) to the reaction mixture.

    • Heat the reaction to 60-100 °C and monitor by TLC. Phenols are generally more reactive than aliphatic alcohols and may require lower temperatures.

    • After completion, cool the reaction to room temperature and quench with water or saturated NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate and purify the crude product by flash chromatography.

  • Expert Insight: Alcohols are generally poor nucleophiles for SNAr. Their deprotonation to the corresponding alkoxide is essential for the reaction to proceed.[12] Strong, non-nucleophilic bases like NaH or KOtBu are required. The reaction often requires higher temperatures and longer reaction times compared to those with amine or thiol nucleophiles.

Summary of Reaction Conditions
Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Relative Reactivity
Thiols (S) ThiophenolK₂CO₃, NaHDMF, THF25 - 60High
Amines (N) Benzylamine, MorpholineK₂CO₃, DIPEADMF, MeCN60 - 100Moderate
Alcohols (O) Phenol, Benzyl alcoholNaH, KOtBuTHF, DMF60 - 120Low

Applications in Drug Discovery

The functionalized 4-nitrobenzenesulfonamide products serve as versatile platforms for further synthetic elaboration. A common and critical subsequent step is the reduction of the nitro group to an aniline. This transformation unlocks a wealth of further chemical modifications (e.g., acylation, sulfonylation, diazotization) and is a key step in the synthesis of many biologically active compounds, including potent and selective inhibitors of carbonic anhydrase IX (CA IX), a validated anti-cancer target.[13][14]

The ability to rapidly generate a library of diverse 3-substituted-4-aminobenzenesulfonamides via the SNAr reaction followed by nitro reduction is a powerful strategy in modern drug development.[1]

References

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Supuran, C. T., et al. (2018). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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  • Nucleophilic aromatic substitution. Wikipedia. [Link]

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  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Portal. [Link]

  • Rao, Z. X., et al. (2017). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. Chemistry - A European Journal. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health. [Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. ChemRxiv. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

  • Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

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Synthesis of Novel Sulfonylurea Derivatives from 3-Fluoro-4-nitrobenzene-1-sulfonamide: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfonylureas and a Strategic Starting Point

Sulfonylureas represent a critical class of organic compounds with a broad spectrum of applications, most notably in medicine as oral hypoglycemic agents for the management of type 2 diabetes.[1] Their mechanism of action involves stimulating insulin release from pancreatic β-cells by binding to and closing ATP-sensitive potassium channels.[2][3] Beyond their antidiabetic properties, sulfonylurea derivatives have demonstrated diverse pharmacological activities, including diuretic, herbicidal, anticancer, and antimicrobial effects.[4][5]

The core structure of a sulfonylurea consists of a sulfonyl group linked to a urea moiety.[3] The biological activity of these compounds can be finely tuned by modifying the substituents on the aromatic ring and the urea nitrogen. This guide focuses on a strategic and efficient synthetic pathway to novel sulfonylurea derivatives, commencing with the versatile starting material, 3-Fluoro-4-nitrobenzene-1-sulfonamide.

The choice of 3-Fluoro-4-nitrobenzene-1-sulfonamide is deliberate. The presence of a nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[6][7] This activation is particularly pronounced at the ortho and para positions relative to the nitro group. Furthermore, the fluorine atom is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens.[8] This enhanced reactivity is because the rate-determining step is the initial nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-fluorine bond.[8] The sulfonamide group provides a key handle for the subsequent formation of the urea linkage, and the nitro group itself can be chemically modified, offering a gateway to further molecular diversity.[6][9]

This application note provides a comprehensive, step-by-step protocol for the synthesis of sulfonylurea derivatives from 3-Fluoro-4-nitrobenzene-1-sulfonamide, intended for researchers, scientists, and professionals in drug development. We will delve into the underlying reaction mechanisms, provide detailed experimental procedures, and outline the necessary characterization and safety protocols.

Reaction Pathway and Mechanistic Insights

The overall synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom of 3-Fluoro-4-nitrobenzene-1-sulfonamide is displaced by a primary or secondary amine.

  • Formation of the Sulfonylurea Linkage: The resulting substituted sulfonamide is then reacted with an isocyanate to form the final sulfonylurea derivative.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this synthesis. The electron-deficient aromatic ring of 3-Fluoro-4-nitrobenzene-1-sulfonamide is susceptible to attack by nucleophiles, in this case, an amine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[7]

SNAr_Mechanism start 3-Fluoro-4-nitrobenzene-1-sulfonamide + R₂NH intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 3-(Dialkylamino)-4-nitrobenzene-1-sulfonamide + HF intermediate->product Loss of Fluoride

Caption: SNAr reaction pathway.

The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. The ortho and para positions to the nitro group are most activated, making the C3 position (bearing the fluorine atom) the prime site for nucleophilic attack.

Step 2: Formation of the Sulfonylurea Linkage

The second step involves the reaction of the newly synthesized sulfonamide with an isocyanate. This reaction is a nucleophilic addition of the sulfonamide nitrogen to the electrophilic carbon of the isocyanate. A base is typically used to deprotonate the sulfonamide, increasing its nucleophilicity.[10]

Sulfonylurea_Formation start Substituted Sulfonamide + R'-NCO intermediate Deprotonated Sulfonamide (Nucleophile) start->intermediate Base product Sulfonylurea Derivative intermediate->product Nucleophilic Addition

Caption: Formation of the sulfonylurea linkage.

An alternative and often safer approach avoids the direct handling of potentially hazardous isocyanates. This method involves the in-situ formation of an N-carbamate from the sulfonamide, which then reacts with an amine to yield the sulfonylurea.[11]

Experimental Protocols

PART 1: Synthesis of 3-(Substituted amino)-4-nitrobenzene-1-sulfonamide (General Procedure)

Materials and Reagents:

ReagentCAS NumberMolecular WeightPuritySupplier
3-Fluoro-4-nitrobenzene-1-sulfonamide[Specific CAS][Specific MW]>98%[Supplier]
Amine (e.g., Morpholine)110-91-887.12 g/mol >99%[Supplier]
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol >99%[Supplier]
Anhydrous Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous[Supplier]
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade[Supplier]
Hexanes110-54-386.18 g/mol ACS Grade[Supplier]
Brine (Saturated NaCl solution)N/AN/AN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Anhydrous[Supplier]

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Procedure:

  • To a stirred solution of 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(substituted amino)-4-nitrobenzene-1-sulfonamide.

PART 2: Synthesis of N-((3-(Substituted amino)-4-nitrophenyl)sulfonyl)alkanamide (General Procedure for Sulfonylurea Formation)

Materials and Reagents:

ReagentCAS NumberMolecular WeightPuritySupplier
3-(Substituted amino)-4-nitrobenzene-1-sulfonamideN/AVariesPurifiedFrom Part 1
Isocyanate (e.g., Cyclohexyl isocyanate)3173-53-3125.17 g/mol >98%[Supplier]
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol >99%[Supplier]
Anhydrous Acetone67-64-158.08 g/mol Anhydrous[Supplier]
Hydrochloric Acid (HCl), 1M7647-01-036.46 g/mol 1M solution[Supplier]

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a suspension of the 3-(substituted amino)-4-nitrobenzene-1-sulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add the desired isocyanate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonylurea derivative.[12]

Characterization of Final Products

The identity and purity of the synthesized sulfonylurea derivatives should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of characteristic peaks for the protons of the substituted amine, the aromatic ring, and the urea moiety. The NH protons of the sulfonylurea group typically appear as broad singlets in the downfield region.[10]
¹³C NMR Presence of a signal for the carbonyl carbon of the urea group, typically in the range of 150-165 ppm.[10]
IR Spectroscopy Characteristic stretching vibrations for N-H (around 3200-3400 cm⁻¹), C=O (around 1630-1680 cm⁻¹), and SO₂ (strong bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹).[10][13]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the target compound.
Melting Point A sharp and defined melting point range indicates the purity of the compound.
Thin Layer Chromatography (TLC) A single spot with a specific Rf value in a given solvent system confirms the purity.

Safety and Handling Precautions

Working with nitroaromatic compounds and isocyanates requires strict adherence to safety protocols.

  • Nitroaromatic Compounds: These compounds are potentially toxic and can be absorbed through the skin.[14] Chronic exposure may lead to health issues.[15] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16][17] In case of spills, clean them up immediately, avoiding the generation of dust.[16]

  • Isocyanates: Isocyanates are highly reactive and can be potent respiratory sensitizers. Handle them with extreme care in a fume hood.

  • General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.[15] Consult the Safety Data Sheet (SDS) for each reagent before use.[16][17]

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a robust and versatile platform for the preparation of a diverse library of novel sulfonylurea derivatives. The strategic use of 3-Fluoro-4-nitrobenzene-1-sulfonamide as a starting material leverages the principles of nucleophilic aromatic substitution to efficiently introduce various amine functionalities. The subsequent formation of the sulfonylurea linkage can be achieved through established methods.

The synthesized compounds can be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents. Further modifications, such as the reduction of the nitro group to an amine, can open up avenues for additional derivatization and the exploration of new chemical space.[9] This approach underscores the power of rational design and efficient synthetic methodologies in modern drug discovery and development.

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Sources

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Nitroaromatic Sulfonamides in Modern Drug Discovery

The 3-fluoro-4-nitrobenzene-1-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. The strategic incorporation of a fluorine atom and a nitro group onto the benzenesulfonamide core imparts unique physicochemical properties that are highly sought after in drug design. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Consequently, analogs of 3-fluoro-4-nitrobenzene-1-sulfonamide are pivotal intermediates in the synthesis of innovative drugs targeting a range of diseases.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key reagents and synthetic strategies for preparing 3-fluoro-4-nitrobenzene-1-sulfonamide and its analogs. We will delve into the underlying chemical principles, offer step-by-step protocols for key transformations, and provide practical insights to ensure successful and safe synthesis in the laboratory.

Strategic Approaches to the Synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide Analogs

The synthesis of 3-fluoro-4-nitrobenzene-1-sulfonamide analogs can be approached through several strategic disconnections. The choice of a particular route will often depend on the availability of starting materials, the desired substitution pattern on the final analog, and scalability considerations. The primary synthetic pathways converge on the formation of the key intermediate, 3-fluoro-4-nitrobenzenesulfonyl chloride, followed by amination.

Herein, we will explore three robust and widely applicable synthetic strategies:

  • Strategy A: Beginning with the chlorosulfonation of 1-fluoro-2-nitrobenzene.

  • Strategy B: Employing a Sandmeyer-type reaction starting from 3-fluoro-4-nitroaniline.

  • Strategy C: Utilizing nucleophilic aromatic substitution (SNAr) on a difluorinated precursor.

Visualizing the Synthetic Pathways

The following diagram illustrates the key synthetic transformations discussed in this guide.

G cluster_0 Strategy A cluster_1 Strategy B cluster_2 Strategy C A1 1-Fluoro-2-nitrobenzene A2 3-Fluoro-4-nitrobenzenesulfonyl chloride A1->A2 Chlorosulfonic acid (ClSO3H) D1 3-Fluoro-4-nitrobenzene- 1-sulfonamide Analogs A2->D1 Amination (R1R2NH) B1 3-Fluoro-4-nitroaniline B2 Diazonium Salt B1->B2 NaNO2, HCl B3 3-Fluoro-4-nitrobenzenesulfonyl chloride B2->B3 SO2, CuCl2 B3->D1 C1 1,2-Difluoro-4-nitrobenzene C2 3-Fluoro-4-amino-1-nitrobenzene C1->C2 NH3 (SNAr) C2->B1 Further Steps

Caption: Overview of synthetic strategies for 3-fluoro-4-nitrobenzene-1-sulfonamide analogs.

Reagent Selection and Safety Considerations

A thorough understanding of the properties and hazards of the reagents is paramount for the safe and successful execution of these syntheses. The following table summarizes key information for the principal reagents discussed.

ReagentFormulaM.W. ( g/mol )Key PropertiesHazards & Handling Precautions
Chlorosulfonic Acid ClSO₃H116.52Colorless to yellowish fuming liquid, highly reactive.[3]Reacts violently with water.[4][5] Corrosive, causes severe burns.[1] Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.[4]
Thionyl Chloride SOCl₂118.97Colorless to pale yellow fuming liquid with a pungent odor.[6]Reacts violently with water to produce toxic gases (SO₂ and HCl).[7] Corrosive and an irritant. Handle in a fume hood with appropriate PPE.[6]
Sodium Nitrite NaNO₂69.00White to slightly yellowish crystalline solid.Oxidizer. Toxic if swallowed. Handle with care to avoid dust inhalation.
Fluoroboric Acid HBF₄87.81Colorless liquid, commercially available as an aqueous solution.Corrosive, causes severe skin and eye burns. Use with appropriate PPE.
Ammonia NH₃17.03Colorless gas with a pungent odor, typically used as an aqueous solution.Corrosive and irritant. Use in a well-ventilated area.

Detailed Protocols and Methodologies

Strategy A: Chlorosulfonation of 1-Fluoro-2-nitrobenzene

This approach is a direct and efficient method for introducing the sulfonyl chloride group onto the aromatic ring. The strong electron-withdrawing nitro group directs the incoming chlorosulfonyl group primarily to the meta position, which is para to the fluorine atom.

Reaction Mechanism: Electrophilic Aromatic Substitution (Sulfonation)

The sulfonation of an aromatic ring is a classic example of electrophilic aromatic substitution. In this reaction, sulfur trioxide (SO₃) or its protonated form acts as the electrophile.[8] The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]

G cluster_0 Start Benzene + SO3/H2SO4 Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack Product Benzenesulfonic Acid Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic aromatic sulfonation.

Protocol 1: Synthesis of 3-Fluoro-4-nitrobenzenesulfonyl chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), place 1-fluoro-2-nitrobenzene (1.0 eq).

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like hexane or a hexane/ethyl acetate mixture.

Strategy B: Diazotization-Sulfonylation of 3-Fluoro-4-nitroaniline

This strategy is particularly useful when 3-fluoro-4-nitroaniline is a readily available starting material. The reaction proceeds via a diazonium salt intermediate, which is then converted to the sulfonyl chloride in a Sandmeyer-type reaction.

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl halide (or pseudohalide) using a copper(I) salt as a catalyst.[10] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[11]

Protocol 2: Synthesis of 3-Fluoro-4-nitrobenzenesulfonyl chloride from 3-Fluoro-4-nitroaniline [12]

  • Diazotization:

    • Suspend 3-fluoro-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride (CuCl₂).

    • Cool this solution to 5-10 °C.

    • Slowly add the cold diazonium salt solution to the SO₂/acetic acid/CuCl₂ mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Alternative Fluorination: The Balz-Schiemann Reaction

For the introduction of a fluorine atom onto an aromatic ring, the Balz-Schiemann reaction is a valuable alternative to direct fluorination. This reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[7][11][13]

Mechanism of the Balz-Schiemann Reaction

The reaction proceeds through the formation of an aryl diazonium salt, which is then precipitated as the tetrafluoroborate salt. Gentle heating of this salt leads to the loss of nitrogen gas and boron trifluoride, with the fluoride ion from the tetrafluoroborate anion attacking the resulting aryl cation.[8][14]

G Aniline Aniline Diazonium_Salt Ar-N2+ BF4- Aniline->Diazonium_Salt NaNO2, HBF4 Aryl_Fluoride Aryl_Fluoride Diazonium_Salt->Aryl_Fluoride Heat (Δ)

Caption: The Balz-Schiemann reaction for the synthesis of aryl fluorides.

Strategy C: Nucleophilic Aromatic Substitution (SNAr)

This strategy is advantageous when a difluorinated precursor is available. The presence of a strong electron-withdrawing group, such as a nitro group, activates the aromatic ring towards nucleophilic attack, allowing for the displacement of a fluoride ion by a nucleophile like ammonia.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.[15]

The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer complex.[2]

Protocol 3: Synthesis of 3-Fluoro-4-amino-1-nitrobenzene from 1,2-Difluoro-4-nitrobenzene

  • Reaction Setup: In a pressure vessel, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or DMSO.

  • Reagent Addition: Add an excess of aqueous ammonia (e.g., 28-30% solution).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After cooling, pour the reaction mixture into water. The product will precipitate.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

The resulting 3-fluoro-4-amino-1-nitrobenzene can then be converted to the corresponding sulfonamide via Strategy B.

Final Step: Amination of 3-Fluoro-4-nitrobenzenesulfonyl chloride

The final step in the synthesis of 3-fluoro-4-nitrobenzene-1-sulfonamide and its analogs is the reaction of the sulfonyl chloride with ammonia or a primary/secondary amine.

Protocol 4: General Procedure for the Synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide Analogs

  • Reaction Setup: Dissolve 3-fluoro-4-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

  • Reagent Addition: Cool the solution in an ice bath. Add the desired amine (1.1-1.5 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) dropwise. For the synthesis of the parent sulfonamide, an aqueous solution of ammonia can be used.[17]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up:

    • If using an organic solvent, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), water, and brine.

    • If using an aqueous ammonia solution, the product may precipitate and can be collected by filtration.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion: A Versatile Toolkit for Medicinal Chemistry

The synthetic strategies and protocols outlined in this application note provide a robust and versatile toolkit for accessing 3-fluoro-4-nitrobenzene-1-sulfonamide and its analogs. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, researchers can efficiently synthesize these valuable building blocks for the development of novel therapeutic agents. The choice of synthetic route will be guided by the specific target molecule and the availability of starting materials, but the principles and techniques described herein are broadly applicable to this important class of compounds.

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  • Thomas, D. A., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4466–4469.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from [Link]

  • Chelucci, G. (2010). Direct amination of aryl halides with ammonia. Chemical Society Reviews, 39(12), 4969-4983.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Creswell, C., et al. (2024).
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Pitre, S. P., et al. (2021). Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. Tetrahedron Letters, 75, 153123.
  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Quora. (2017, March 25). How to prepare nitrobenzene from fluorobenzene in organic chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrosobenzene. Retrieved from [Link]

  • Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

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microwave-assisted synthesis involving 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Topic: High-Efficiency Synthesis of Bio-relevant Scaffolds via Microwave-Assisted Nucleophilic Aromatic Substitution of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the microwave-assisted synthesis of substituted sulfonamide derivatives using 3-Fluoro-4-nitrobenzene-1-sulfonamide as a key building block. This starting material is exceptionally valuable in medicinal chemistry, combining the pharmacologically significant sulfonamide moiety with a synthetically versatile, activated aromatic ring.[1][2] The protocols detailed herein leverage the principles of microwave-assisted organic synthesis (MAOS) to dramatically accelerate reaction rates, improve yields, and promote greener chemical practices compared to conventional heating methods.[3][4] We will explore the underlying scientific principles, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and troubleshooting.

Part 1: Scientific Principles & Rationale

The Chemistry of 3-Fluoro-4-nitrobenzene-1-sulfonamide: An Activated System for SNAr

The synthetic utility of 3-Fluoro-4-nitrobenzene-1-sulfonamide is rooted in its electronic structure, which is primed for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism.

  • Activation: The aromatic ring is rendered highly electron-deficient by the potent electron-withdrawing effects of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups. These groups, positioned ortho and para to the fluorine atom, respectively, strongly stabilize the intermediate formed during the reaction.

  • Mechanism: A nucleophile (typically an amine) attacks the carbon atom bonded to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro and sulfonamide groups. This is the rate-determining step. Subsequently, the highly electronegative fluorine atom is ejected as a fluoride ion, restoring the aromaticity of the ring and yielding the substituted product.

The choice of fluorine as the leaving group is critical. Despite being the most electronegative halogen, its small size and the strength of the C-F bond make the first step (nucleophilic attack) the rate-limiting one. The powerful activation from the nitro and sulfonamide groups sufficiently lowers the energy barrier for this attack to proceed efficiently.

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating relies on conduction, where heat is transferred inefficiently from an external source through the vessel walls into the solvent. In contrast, MAOS utilizes microwave irradiation to directly heat the reaction mixture.

The primary mechanism is dipolar polarization .[5] Solvents and reagents with a permanent dipole moment (like alcohols, DMF, and many organic reactants) attempt to align with the rapidly oscillating electric field of the microwaves. This constant molecular motion generates friction, leading to rapid and uniform heating throughout the bulk of the solution.

Key benefits of this approach include:

  • Drastic Reduction in Reaction Time: Reactions that take many hours or even days using conventional reflux can often be completed in minutes.[3]

  • Improved Yields and Purity: The rapid heating minimizes the time reactants spend at elevated temperatures, reducing the formation of thermal decomposition byproducts.[4]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, leading to more reproducible results.

  • "Green Chemistry" Alignment: Faster reactions and higher yields translate to significant energy savings and reduced solvent waste.

Part 2: Experimental Application & Protocols

This section provides a detailed, self-validating protocol for the microwave-assisted SNAr of 3-Fluoro-4-nitrobenzene-1-sulfonamide with a representative amine nucleophile, morpholine.

Materials & Equipment
  • Reagents:

    • 3-Fluoro-4-nitrobenzene-1-sulfonamide

    • Morpholine (or other desired amine nucleophile)

    • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) as a base

    • Ethanol (EtOH) or N,N-Dimethylformamide (DMF) as solvent

    • Ethyl Acetate (EtOAc) and Hexanes for chromatography

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Dedicated microwave reactor (e.g., Biotage Initiator+, CEM Discover)

    • Microwave reaction vials (2-5 mL or 10-20 mL) with crimp caps/septa

    • Magnetic stir bars

    • Analytical balance

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Automated flash chromatography system or glass columns for manual chromatography

    • Rotary evaporator

Workflow Visualization

Workflow arrow arrow A 1. Reagent Preparation (Vial, Stir Bar, Reagents, Solvent) B 2. Microwave Irradiation (Set T, P, Time) A->B C 3. Reaction Monitoring (Cool vial, run TLC) B->C C->B Incomplete? Irradiate longer D 4. Aqueous Work-up (Dilute, Extract, Wash, Dry) C->D Complete? E 5. Purification (Concentrate, Flash Chromatography) D->E F 6. Characterization (NMR, MS, Yield Analysis) E->F

Caption: Standard experimental workflow for microwave-assisted SNAr synthesis.

Detailed Step-by-Step Protocol

1. Reagent Preparation:

  • To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add 3-Fluoro-4-nitrobenzene-1-sulfonamide (e.g., 100 mg, 0.42 mmol, 1.0 eq).

  • Add the amine nucleophile, morpholine (e.g., 44 µL, 0.50 mmol, 1.2 eq).

  • Add a non-nucleophilic base, DIPEA (e.g., 110 µL, 0.63 mmol, 1.5 eq), to act as a scavenger for the HF generated.

  • Add the solvent, ethanol (2.0 mL).

  • Securely crimp the cap onto the vial.

2. Microwave Reactor Setup & Execution:

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C (The reactor will use variable power to maintain this temperature).
    • Time: 10 minutes.
    • Pre-stirring: 15 seconds.
    • Absorption Level: Normal or High (depending on instrument).
  • Start the irradiation sequence. The instrument will monitor temperature and pressure in real-time.

3. Reaction Monitoring (TLC):

  • After the sequence is complete, allow the vial to cool to room temperature (most reactors have a compressed air cooling jet).

  • Carefully uncap the vial. Spot a small aliquot of the reaction mixture onto a TLC plate.

  • Elute the plate using a solvent system such as 40% Ethyl Acetate in Hexanes.

  • Visualize the plate under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates reaction progression. If the reaction is incomplete, it can be returned to the microwave for an additional 5-10 minutes.

4. Aqueous Work-up:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove the base and any acidic byproducts.

  • Wash the organic layer with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification:

  • Adsorb the crude residue onto a small amount of silica gel.

  • Purify the product using flash column chromatography, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid.

6. Characterization:

  • Determine the final mass and calculate the percentage yield.

  • Confirm the structure of the product, 4-morpholino-3-nitrobenzene-1-sulfonamide, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 3: Data Presentation & Substrate Scope

The protocol is robust and applicable to a variety of amine nucleophiles. The following table provides representative data for expected outcomes based on established SNAr reactivity principles.

NucleophileAmine TypeReaction Time (min)Temperature (°C)Expected Yield
MorpholineSecondary, Cyclic10120>90%
PiperidineSecondary, Cyclic10120>90%
AnilinePrimary, Aromatic15-2014075-85%
BenzylaminePrimary, Alkyl10120>85%
DiethylamineSecondary, Acyclic1513080-90%

Part 4: Troubleshooting & Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, increase the reaction time in 5-minute increments. Alternatively, increasing the temperature by 10-20 °C can dramatically increase the rate. For less reactive nucleophiles like anilines, switching to a higher boiling point solvent like DMF or DMA may be beneficial.

  • Low Yield: Poor yields can result from incomplete reactions or product degradation. Ensure the base is non-nucleophilic (DIPEA is excellent) to avoid competing reactions. If the product is thermally sensitive, consider reducing the temperature and extending the reaction time.

  • Side Product Formation: For primary amines, N,N-disubstitution on the sulfonamide nitrogen is a potential side reaction under harsh conditions, though unlikely here. If observed, using a milder base (e.g., K₂CO₃) or slightly lower temperatures can mitigate this.

Conclusion

Microwave-assisted synthesis provides a powerful, efficient, and reliable method for the functionalization of 3-Fluoro-4-nitrobenzene-1-sulfonamide. This approach drastically shortens reaction times from many hours to mere minutes, while often improving yields and product purity.[3][6] The protocols and principles outlined in this guide equip researchers in drug discovery and materials science with a robust tool to rapidly generate libraries of novel sulfonamide derivatives for further investigation.

References

  • Ghassemi, S., & Fuchs, K. (n.d.). Microwave-Assisted Sulfamide Synthesis. Biotage. [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Borah, P., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 800-807. [Link]

  • Borah, P., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 800-807. [Link]

  • Patel, R. B., et al. (2013). Microwave-assisted organic synthesis of some novel fluorophenyl morpholine benzene sulfonamide schiff bases and their biological studies. Journal of Chemical and Pharmaceutical Research, 5(12), 143-153. [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Request PDF. [Link]

  • Unknown. (2015). Microwave assisted reactions. Slideshare. [Link]

  • Miles, J. A., et al. (2015). Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Green Chemistry Letters and Reviews, 8(3-4), 53-59. [Link]

  • Prajapati, D., et al. (2010). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. ResearchGate. [Link]

  • Williams, K. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]

  • Unknown. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. International Journal of Organic Chemistry. [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic Chemistry Portal. [Link]

  • Göktaş, M. T., et al. (2019). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 733–740. [Link]

  • Unknown. (n.d.). Microwave-assisted synthesis of fluorinated coumarino sulfonamides. Semantic Scholar. [Link]

  • Chaudhari, S. B., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. ResearchGate. [Link]

  • Cravotto, G., & Cintas, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. The Journal of Organic Chemistry, 86(20), 13857–13872. [Link]

  • Chaudhari, S. B., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 13(28), 19043–19071. [Link]

  • Ali, B., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5289-5311. [Link]

  • Unknown. (2026). Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. LinkedIn. [Link]

  • Unknown. (n.d.). specific effects of microwave - Solid supported reaction. [Link]

  • Göktaş, M. T., et al. (2019). Microwave-assisted synthesis and bioevaluation of new sulfonamides. ResearchGate. [Link]

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Navigating the Reactive Landscape: A Guide to Solvent Selection for 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical and materials science research, 3-Fluoro-4-nitrobenzene-1-sulfonamide stands as a versatile building block. Its unique trifecta of functional groups—a reactive fluorine atom, a reducible nitro group, and a modifiable sulfonamide—offers a gateway to a diverse array of molecular architectures.[1] However, unlocking the full synthetic potential of this reagent hinges on a critical, yet often overlooked, experimental parameter: the choice of solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection in reactions involving this key intermediate, ensuring optimal reaction outcomes, and fostering a deeper understanding of the underlying chemical principles.

Understanding the Substrate: Key Physicochemical Properties

3-Fluoro-4-nitrobenzene-1-sulfonamide is a pale yellow solid with a molecular weight of 220.18 g/mol .[2][3] Its reactivity is largely dictated by the strong electron-withdrawing nature of the nitro and sulfonamide groups, which renders the aromatic ring electron-deficient. This electronic profile is pivotal for the success of nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. The compound exhibits moderate solubility in polar aprotic solvents, a crucial consideration for reaction setup.[4][5]

Table 1: Physicochemical Properties of 3-Fluoro-4-nitrobenzene-1-sulfonamide

PropertyValueSource(s)
CAS Number 406233-31-6[2][3]
Molecular Formula C₆H₅FN₂O₄S[2][3]
Molecular Weight 220.18 g/mol [2][3]
Appearance Pale Yellow Solid[3]
Melting Point 137.0 to 141.0 °C[3]
Solubility Soluble in Chloroform, Dimethylformamide (DMF), DMSO, Methanol[3]

The Crucial Role of the Solvent: More Than Just a Medium

The solvent in a chemical reaction is not a passive bystander. It actively influences reaction rates, selectivity, and even the reaction mechanism itself. For reactions involving 3-Fluoro-4-nitrobenzene-1-sulfonamide, the primary considerations for solvent selection include:

  • Solubilizing Power: The solvent must effectively dissolve both the substrate and the reagents to ensure a homogeneous reaction mixture and facilitate molecular interactions.

  • Polarity and Dielectric Constant: The polarity of the solvent can significantly impact the stability of charged intermediates and transition states, thereby affecting the reaction rate.

  • Boiling Point: The boiling point dictates the accessible temperature range for the reaction, which is critical for overcoming activation energy barriers.

  • Inertness: The solvent should not react with the starting materials, reagents, or products under the reaction conditions.

  • Work-up and Purification: The ease of solvent removal and its compatibility with extraction and chromatography procedures are practical considerations.

Table 2: Properties of Recommended Solvents for Reactions of 3-Fluoro-4-nitrobenzene-1-sulfonamide

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)PolarityKey Applications
Dimethylformamide (DMF) C₃H₇NO15336.7Polar AproticNucleophilic Aromatic Substitution
Dimethyl Sulfoxide (DMSO) C₂H₆OS18947.0Polar AproticNucleophilic Aromatic Substitution, Nitro Reduction
Acetonitrile (ACN) C₂H₃N8237.5Polar AproticNucleophilic Aromatic Substitution, Sulfonamide Modification
Ethanol (EtOH) C₂H₆O7824.6Polar ProticNitro Group Reduction
Tetrahydrofuran (THF) C₄H₈O667.5Polar AproticSulfonamide Modification
Dichloromethane (DCM) CH₂Cl₂409.1NonpolarSulfonamide Modification

Application Notes and Protocols

This section details specific reaction types involving 3-Fluoro-4-nitrobenzene-1-sulfonamide, providing step-by-step protocols and a rationale for solvent selection.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack, particularly at the carbon bearing the fluorine atom. This reaction is a cornerstone for introducing a wide range of functionalities.

Causality of Solvent Choice: Polar aprotic solvents like DMF and DMSO are the preferred choice for SNAr reactions. Their high dielectric constants stabilize the charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and accelerating the reaction rate. Furthermore, they effectively solvate the cation of any inorganic base used, increasing the nucleophilicity of the anionic nucleophile.

Protocol 1: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 3-Fluoro-4-nitrobenzene-1-sulfonamide with a primary or secondary amine.

Materials:

  • 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Workflow for SNAr Reaction

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in DMF/DMSO add_reagents Add Amine & Base start->add_reagents heat Heat & Stir (Monitor by TLC) add_reagents->heat quench Quench with Water & Extract with EtOAc heat->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for a typical SNAr reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a key synthetic handle for further derivatization, such as amide bond formation or diazotization.

Causality of Solvent Choice: Protic solvents, particularly ethanol, are frequently employed for the reduction of nitro groups. In catalytic hydrogenation, ethanol is an excellent solvent for both the substrate and the resulting amine, and it does not interfere with the catalyst. For metal-mediated reductions, such as with tin(II) chloride, ethanol is also a suitable solvent that facilitates the reaction. In some cases, aprotic polar solvents like DMSO can be used with specific reducing agents like sodium bisulfite.[6]

Protocol 2: Catalytic Hydrogenation of the Nitro Group

This protocol outlines the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve 3-Fluoro-4-nitrobenzene-1-sulfonamide in ethanol or ethyl acetate.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used directly or purified further.

Workflow for Nitro Group Reduction

Nitro_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up start Dissolve Substrate in EtOH add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate (H₂ balloon) add_catalyst->hydrogenate filter Filter through Celite® hydrogenate->filter concentrate Concentrate filter->concentrate end end concentrate->end Final Amine Product

Caption: Workflow for nitro group reduction via catalytic hydrogenation.

Modification of the Sulfonamide Group

The sulfonamide moiety can be N-alkylated or N-arylated to introduce further diversity into the molecular scaffold.

Causality of Solvent Choice: The choice of solvent for sulfonamide modification depends on the specific reaction. For N-alkylation with alkyl halides, polar aprotic solvents like acetonitrile or THF are suitable as they can dissolve the sulfonamide and the base (e.g., K₂CO₃ or NaH) and facilitate the SN2 reaction. For reactions involving the formation of the sulfonamide from a sulfonyl chloride and an amine, a non-polar solvent like dichloromethane (DCM) is often used in the presence of a base like triethylamine to scavenge the HCl byproduct.

Protocol 3: N-Alkylation of the Sulfonamide

This protocol provides a general method for the N-alkylation of the sulfonamide group.

Materials:

  • 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq).

  • Add anhydrous acetonitrile or THF.

  • Add the base (K₂CO₃ or NaH) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • After completion, carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Logical Relationship of Solvent Properties and Reaction Type

Solvent_Selection_Logic cluster_reaction Reaction Type cluster_properties Key Solvent Properties cluster_solvents Recommended Solvents SNAr Nucleophilic Aromatic Substitution (SNAr) Polar_Aprotic Polar Aprotic (High Dielectric Constant) SNAr->Polar_Aprotic Requires stabilization of Meisenheimer complex Nitro_Reduction Nitro Group Reduction Polar_Protic Polar Protic Nitro_Reduction->Polar_Protic Compatible with catalysts and metal hydrides Sulfonamide_Mod Sulfonamide Modification Aprotic Polar/Nonpolar Aprotic Sulfonamide_Mod->Aprotic Dependent on specific alkylation/acylation conditions DMF_DMSO DMF, DMSO Polar_Aprotic->DMF_DMSO EtOH Ethanol Polar_Protic->EtOH ACN_THF_DCM ACN, THF, DCM Aprotic->ACN_THF_DCM

Caption: Logical framework for selecting solvents based on reaction type.

Conclusion

The judicious selection of a solvent is paramount to the successful execution of chemical transformations involving 3-Fluoro-4-nitrobenzene-1-sulfonamide. By understanding the interplay between the substrate's reactivity, the reaction mechanism, and the physical properties of the solvent, researchers can significantly enhance reaction efficiency, yield, and purity. This guide serves as a foundational resource, empowering scientists to make informed decisions and navigate the synthetic landscape with greater confidence and precision.

References

  • Organic Division ACS. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • PubChem. 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • PMC. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. Retrieved from [Link]

  • Google Patents. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-4-nitrobenzene-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Fluoro-4-nitrobenzene-1-sulfonamide CAS: 1187966-31-9 (Sulfonamide) / 86156-93-6 (Sulfonyl Chloride Intermediate) Primary Application: Intermediate for carbonic anhydrase inhibitors (e.g., SLC-0111 analogs) and anticancer agents.

Core Directive: Synthesis Strategy & Yield Optimization

The most robust industrial and laboratory-scale route to 3-Fluoro-4-nitrobenzene-1-sulfonamide proceeds via the Meerwein Chlorosulfonation of 3-fluoro-4-nitroaniline, followed by amidation. While direct chlorosulfonation of 3-fluoronitrobenzene is possible, it often suffers from poor regioselectivity (ortho/meta mixtures).

The following guide focuses on the Aniline


 Diazonium 

Sulfonyl Chloride

Sulfonamide
pathway, identifying the critical control points where yield is typically lost.
Workflow Visualization

The following diagram outlines the critical reaction pathway and decision nodes for yield preservation.

SynthesisPath Start 3-Fluoro-4-nitroaniline Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2, HCl < 5°C Meerwein Meerwein Reaction (SO2 / CuCl2) Diazo->Meerwein Transfer to SO2 source Chloride Sulfonyl Chloride (CAS 86156-93-6) Meerwein->Chloride N2 evolution Hydrolysis SIDE PRODUCT: Sulfonic Acid Chloride->Hydrolysis Water/Heat (Yield Loss) Amidation Amidation (NH3 Source) Chloride->Amidation Primary Pathway Product 3-Fluoro-4-nitro benzene-1-sulfonamide Amidation->Product High Yield

Caption: Critical pathway for sulfonamide synthesis. The red node indicates the primary yield-loss vector (hydrolysis).

Module 1: The Critical Intermediate (Sulfonyl Chloride)

The conversion of 3-fluoro-4-nitroaniline to 3-fluoro-4-nitrobenzenesulfonyl chloride is the most technically demanding step. Yield loss here is usually due to diazonium decomposition or "oiling out" of the product.

Protocol Optimization: The Meerwein Reaction

Standard Yield: 60–75% Optimized Target: >85%

ParameterCommon MistakeOptimized ConditionTechnical Rationale
Temperature (Diazo) Allowing temp > 5°C during addition.Strictly -5°C to 0°C. The electron-withdrawing nitro group destabilizes the diazonium salt, making it prone to explosion or phenol formation above 5°C.
Solvent System Using only aqueous HCl.Glacial Acetic Acid / HCl. The sulfonyl chloride is lipophilic. Acetic acid solubilizes the intermediate, preventing the "oiling out" that traps unreacted diazonium salt.
SO₂ Saturation Generating SO₂ in situ without saturation.Pre-saturation of AcOH with SO₂ gas. High concentration of dissolved SO₂ is required to outcompete the side reaction (formation of chlorobenzene or phenol).
Catalyst Adding CuCl₂ solid to the diazo.Pre-mix CuCl₂ in the SO₂ solution. The catalyst must be present before the diazonium salt enters the mixture to ensure immediate radical transfer.

Troubleshooting "Tar" Formation: If your reaction turns into a black, sticky tar, it indicates thermal decomposition of the diazonium salt before it could react with SO₂.

  • Fix: Ensure the SO₂/Acetic Acid mixture is cooled to <10°C before adding the cold diazonium solution. Add the diazonium solution slowly (dropwise) to control the exotherm.

Module 2: The Amidation Step (Maximizing Conversion)

Once the sulfonyl chloride is isolated, the final step is amidation. The user's primary enemy here is Hydrolysis .

Reaction:



Comparative Methodologies
MethodReagentsProsConsRecommendation
Aqueous 28%

(aq)
Cheap, simple workup.High Hydrolysis Risk. The water competes with ammonia, forming sulfonic acid (water-soluble impurity).Avoid for high-value synthesis.
Biphasic

/ DCM
Better yield than pure aqueous.Emulsion formation; requires phase transfer catalyst for best results.Good for scale-up >100g.
Anhydrous

(gas) or 0.5M

in Dioxane/THF
Highest Yield (>95%). No hydrolysis side product.Higher cost; requires handling gas or large solvent volumes.Recommended for research scale (<50g).
Step-by-Step Optimized Protocol (Anhydrous)
  • Dissolution: Dissolve 1.0 eq of 3-fluoro-4-nitrobenzenesulfonyl chloride in dry THF (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C . (Room temperature promotes side reactions).

  • Addition: Add 2.5 eq of Ammonia (as a solution in THF or Methanol) dropwise.

    • Why 2.5 eq? 1.0 eq reacts with the chloride, 1.0 eq neutralizes the HCl byproduct, and 0.5 eq ensures driving force.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The chloride spot (high

    
    ) should disappear, replaced by the sulfonamide (lower 
    
    
    
    ).
  • Workup: Evaporate volatiles. Partition residue between EtOAc and 1M HCl. (Acid wash removes excess amine salts).

Troubleshooting & FAQ

Q1: My product is purple/brown instead of pale yellow. What happened?

A: This is likely due to trace azo-coupling impurities formed during the diazotization step.

  • Solution: Recrystallize the final sulfonamide from Ethanol/Water (9:1) or Ethyl Acetate/Hexane . Activated charcoal treatment during recrystallization is highly effective for removing these colored impurities.

Q2: I see a spot on TLC that doesn't move (Baseline).

A: That is 3-fluoro-4-nitrobenzenesulfonic acid .[1] It formed because water was present during your amidation step (hydrolysis of the chloride).[1]

  • Fix: You cannot easily convert the acid back to the amide. You must optimize the previous step to exclude water. Ensure your THF/Dioxane is dry.

Q3: Can I start from 3,4-difluoronitrobenzene?

A: While 3,4-difluoronitrobenzene is a common precursor for Linezolid, it is not the efficient starting material for the sulfonamide specifically.

  • Reasoning: Nucleophilic aromatic substitution (

    
    ) on 3,4-difluoronitrobenzene with a sulfonamide anion is difficult and requires harsh conditions. The chlorosulfonation of the aniline is the standard electrophilic route.
    
Q4: Safety concerns with the Diazonium step?

A: Yes. Dry diazonium salts are explosive.

  • Safety Rule: Never let the diazonium intermediate dry out. Always transfer it as a cold aqueous solution directly into the sulfur dioxide mixture.

Decision Tree for Low Yields

Use this logic flow to diagnose where your mass balance is being lost.

Troubleshooting Start Low Yield Observed StepCheck Which Step? Start->StepCheck Diazo Step 1: Chloride Formation StepCheck->Diazo Amide Step 2: Amidation StepCheck->Amide CheckSolids Did reaction turn to tar? Diazo->CheckSolids CheckTLC Is there a baseline spot? Amide->CheckTLC TarYes Temp too high. Keep < 5°C. CheckSolids->TarYes Yes TarNo Did it oil out? CheckSolids->TarNo No OilYes Use AcOH/HCl mix. Increase stirring. TarNo->OilYes Yes BaseYes Hydrolysis occurred. Switch to Anhydrous NH3/THF. CheckTLC->BaseYes Yes BaseNo Incomplete Conversion. Check NH3 stoichiometry. CheckTLC->BaseNo No

Caption: Diagnostic flow for identifying root causes of low yield in sulfonamide synthesis.

References

  • PubChem. (n.d.).[2] 3-Fluoro-4-nitrobenzenesulfonyl chloride (Compound Summary).[1][2] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline and its sulfonamides.[3] Retrieved from [Link]

  • Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.[4] Retrieved from

Sources

Technical Support Center: Purification of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Fluoro-4-nitrobenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this key synthetic intermediate. Our focus is on troubleshooting common challenges and providing a framework for logical, effective purification strategies.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My recrystallized 3-Fluoro-4-nitrobenzene-1-sulfonamide is still impure, showing a broad melting point and extra peaks in the NMR. What went wrong?

A1: This is a classic purification challenge that typically points to a suboptimal recrystallization protocol. The goal of recrystallization is to exploit the solubility difference between your target compound and its impurities in a given solvent at different temperatures. If impurities remain, the process needs optimization.

Root Cause Analysis:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, you will have poor recovery. If it's not soluble enough at high temperatures, you won't be able to form a saturated solution. For sulfonamides, polar solvents are often a good starting point.

  • Cooling Rate Was Too Fast: Rapid cooling traps impurities within the crystal lattice as they crash out of solution along with your product. Slow, controlled cooling is paramount for the formation of pure, well-defined crystals.

  • Presence of Insoluble Impurities: Mechanical impurities or polymeric byproducts that are insoluble even in the hot solvent may require a hot filtration step.

  • Co-crystallizing Impurities: Sometimes, an impurity has such similar solubility properties to the product that it crystallizes alongside it. This is common with regioisomers, which may be present from the initial sulfonation reaction. In this case, a different purification technique, like column chromatography, may be necessary.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of your crude product in a range of solvents. Use small amounts (10-20 mg) in test tubes. Good candidates for sulfonamides include isopropanol, ethanol, water, or mixtures thereof.[1][2] A 70% isopropanol/water mixture is often effective for sulfonamides.[1][2]

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude solid. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves. Do not add a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If your solution is highly colored (e.g., dark yellow or brown), this indicates the presence of colored impurities. Remove the flask from the heat, add a very small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (If Necessary): If you used charcoal or if there are visible insoluble particles, you must perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents your product from prematurely crystallizing on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To encourage very slow cooling, you can insulate the flask. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities on the crystal surfaces.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.

Data Summary: Solvent Selection Guide for Arylsulfonamides

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good for highly polar compounds; often used in a mixture.
Ethanol5.278A common and effective choice for many sulfonamides.[3]
Isopropanol4.382Another excellent choice, often used as an aqueous mixture.[4]
Ethyl Acetate4.477A moderately polar solvent; good for compounds with intermediate polarity.
Toluene2.4111A nonpolar solvent; less likely to be effective alone but can be used in a mixed-solvent system.

Note: This data is for general guidance. Experimental verification is essential.

Q2: During recrystallization, my compound "oiled out," forming a liquid layer instead of solid crystals. How can I prevent this?

A2: "Oiling out" is a common frustration in recrystallization. It occurs when the solute separates from the solution at a temperature above its melting point, or when the solution is supersaturated with impurities, which depress the melting point of your product.[2] The resulting oil is often an impure amorphous solid upon cooling.

Troubleshooting Strategies:

  • Re-heat and Add More Solvent: The most common cause is that the boiling point of your solvent is higher than the melting point of your compound (or the eutectic mixture of your compound and its impurities). Heat the solution to re-dissolve the oil, add more solvent to lower the saturation point, and allow it to cool much more slowly.[2]

  • Lower the Crystallization Temperature: Try initiating crystallization at a lower temperature. After dissolving the compound in the boiling solvent, allow it to cool slightly before attempting to induce crystallization.

  • Induce Crystallization: Sometimes a supersaturated solution needs a nudge. Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.

  • Change the Solvent System: The chosen solvent may be too nonpolar. Switch to a more polar solvent or a different solvent mixture that has a lower boiling point.

Logical Flowchart for Recrystallization Troubleshooting

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Evaluate Crystals cool->outcome pure Pure Crystals Formed (Proceed to Isolation) outcome->pure Success oiled_out Product 'Oils Out' outcome->oiled_out Problem no_crystals No Crystals Form outcome->no_crystals Problem impure Crystals are Impure outcome->impure Problem reheat_add_solvent Re-heat, Add More Solvent, Cool Slower oiled_out->reheat_add_solvent induce Induce Crystallization (Scratch / Seed Crystal) no_crystals->induce change_solvent Change Solvent System (e.g., more polar) impure->change_solvent chromatography Consider Column Chromatography impure->chromatography reheat_add_solvent->cool change_solvent->dissolve induce->cool

Caption: Decision workflow for troubleshooting common recrystallization issues.

Q3: I'm attempting purification by column chromatography, but the product and a major impurity are eluting together. How can I improve my separation?

A3: This indicates that the polarity difference between your product and the impurity is not being sufficiently exploited by your current chromatography conditions. The key is to optimize the mobile phase (eluent) and stationary phase.

Systematic Approach to Optimization:

  • Thin-Layer Chromatography (TLC) is Your Best Friend: Before running a column, always optimize your separation on a TLC plate. The goal is to find a solvent system that gives your product a Retention Factor (Rf) of 0.25-0.35 and maximizes the difference in Rf (ΔRf) between your product and the impurities.

  • Choosing the Right Solvent System: 3-Fluoro-4-nitrobenzene-1-sulfonamide is a relatively polar molecule due to the nitro and sulfonamide groups.

    • Starting Point: A good starting eluent system is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Begin with a ratio like 9:1 Hexanes:Ethyl Acetate and gradually increase the polarity by moving to 4:1, 2:1, etc.

    • Fine-Tuning: If separation is still poor, you may need to introduce a third, more polar solvent in a small percentage (0.5-1%), such as methanol or triethylamine (if your compound is acidic or basic).

  • Stationary Phase: For most applications, standard silica gel (SiO₂) is the appropriate stationary phase. Ensure you are using a high-quality silica with a consistent particle size.

  • Column Packing and Loading: A poorly packed column with channels or cracks will lead to terrible separation. Likewise, loading the crude product in a large volume of strong solvent will ruin the initial separation band. Always load the sample dissolved in a minimal amount of the eluent or a weak solvent.

Experimental Protocol: Column Chromatography

  • TLC Optimization: Develop a TLC of your crude material in various Hexanes:Ethyl Acetate ratios. Identify the system that provides the best separation with the product Rf ≈ 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pack your column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in the smallest possible volume of eluent. Alternatively, create a "dry load" by adsorbing your product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Column Chromatography Purification

G start Crude Product tlc Optimize Eluent with TLC (Goal: Rf ≈ 0.3) start->tlc pack Pack Silica Gel Column with Optimized Eluent tlc->pack load Load Sample (Minimal Volume or Dry Load) pack->load elute Elute and Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Continue combine Combine Pure Fractions monitor->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: A standard workflow for purification via flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-Fluoro-4-nitrobenzene-1-sulfonamide?

A1: Impurities typically originate from the synthetic route. A common synthesis involves the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination.[4] Potential impurities include:

  • Starting Material: Unreacted 1-fluoro-2-nitrobenzene.

  • Regioisomers: The sulfonyl chloride group could add to a different position on the aromatic ring, leading to isomeric products that can be difficult to separate.

  • Hydrolysis Products: The intermediate sulfonyl chloride can be hydrolyzed back to the sulfonic acid if exposed to water.

  • Di-substituted Products: Over-reaction could potentially lead to di-sulfonated products.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a UV detector is effective due to the aromatic nature of the compound. A purity level of >98% is often required for pharmaceutical applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure and identify proton-bearing impurities. ¹⁹F NMR is also highly valuable for fluoro-containing compounds to confirm the fluorine environment and detect any isomeric impurities.

  • Melting Point Analysis: A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity. Impurities will typically cause melting point depression and broadening. The reported melting point for the related isomer, 4-Fluoro-3-nitrobenzenesulfonamide, is 137-141 °C.[4]

Q3: What are the primary safety considerations when handling 3-Fluoro-4-nitrobenzene-1-sulfonamide?

A3: Based on data for related compounds, 3-Fluoro-4-nitrobenzene-1-sulfonamide should be handled with care. It is classified as an irritant.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

  • Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6] Avoid contact with skin and eyes.

References

  • Ang, K. H., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Google Patents. (1957).
  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE. [Link]

  • Dana Bioscience. (n.d.). 3-Fluoro-4-nitrobenzene-1-sulfonamide 1g. [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. [Link]

  • Google Patents. (1979).
  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. [Link]

  • Khan, K. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1633-1640. [Link]

  • Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. [Link]

Sources

Technical Support Center: Recrystallization of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful recrystallization of 3-Fluoro-4-nitrobenzene-1-sulfonamide. We will delve into solvent selection strategies, step-by-step protocols, and robust troubleshooting for common experimental challenges. Our approach is grounded in established chemical principles to ensure both purity and yield are maximized.

Frequently Asked Questions: Solvent Selection & Strategy

This section addresses the most common queries regarding the selection of an appropriate solvent system for purifying 3-Fluoro-4-nitrobenzene-1-sulfonamide.

Q1: What are the ideal properties of a recrystallization solvent for 3-Fluoro-4-nitrobenzene-1-sulfonamide?

An ideal solvent should exhibit a steep solubility curve for the compound: it should dissolve the sulfonamide completely at its boiling point but have very low solubility at cooler temperatures (e.g., room temperature or 0°C).[1][2] This differential solubility is the fundamental principle that drives the recrystallization process, allowing for the separation of the desired compound from soluble impurities. Additionally, the solvent's boiling point should ideally be lower than the melting point of 3-Fluoro-4-nitrobenzene-1-sulfonamide (137-141°C) to prevent the compound from "oiling out" — separating as a liquid instead of crystals.[1][3][4]

Q2: What is the best single solvent to start with?

Given the molecular structure of 3-Fluoro-4-nitrobenzene-1-sulfonamide, which contains both a nonpolar benzene ring and highly polar nitro and sulfonamide functional groups, finding a single perfect solvent can be challenging.[5] However, based on reported solubility data, methanol is a good starting point for screening as the compound is known to be soluble in it.[3] Alcohols like ethanol and isopropanol are also common and effective choices for sulfonamides in general.[1][5]

Q3: My compound has poor solubility in one solvent and is too soluble in another. What should I do?

This is a classic scenario that calls for a mixed solvent system, also known as a solvent/anti-solvent pair.[6] This technique is particularly effective for compounds like sulfonamides that have dual polarity.[5] You would dissolve the crude compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you would slowly add the "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy or turbid.[6] This indicates the saturation point has been reached. A brief warming of the solution should redissolve the precipitate, and upon slow cooling, pure crystals should form.

For 3-Fluoro-4-nitrobenzene-1-sulfonamide, an excellent solvent pair to investigate would be an isopropanol-water or ethanol-water system.[1][5][7] The alcohol effectively solvates the nonpolar aromatic ring, while the water interacts with the polar sulfonamide and nitro groups.[5]

Q4: How do I perform a small-scale solvent test to find the right system?

Before committing your entire batch of crude product, it is crucial to perform small-scale solubility tests.

Protocol for Solvent Screening:

  • Place a small amount of your crude compound (approx. 20-30 mg) into a small test tube.

  • Add a potential solvent (e.g., isopropanol) dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves readily. If it does, that solvent is likely too good a solvent for single-solvent recrystallization at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves completely.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quantity and quality of the crystals that form. A successful test will yield a significant amount of crystalline precipitate. Repeat this process with several candidate solvents and solvent mixtures to identify the optimal system.

Troubleshooting Guide: Common Recrystallization Issues

Even with a well-chosen solvent, experimental issues can arise. This section provides direct solutions to the most common problems.

Problem: My compound separates as an oily liquid instead of crystals.

This phenomenon, known as "oiling out," is one of the most frequent challenges.[1][8] It typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[1] High impurity levels can also depress the melting point and contribute to this issue.[9]

  • Immediate Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point slightly.[1][9] Then, allow the solution to cool much more slowly. You can achieve this by insulating the flask with glass wool or placing it within a larger beaker of hot water and allowing the entire assembly to cool together.[9]

  • Alternative Strategy: Switch to a lower-boiling point solvent system. If the current solvent's boiling point is too close to the compound's melting point, a different solvent may be necessary.[6]

  • Consider an Anti-Solvent: If using a single solvent, try adding a miscible anti-solvent in which your compound is insoluble. This can sometimes induce crystallization at a lower temperature.[6]

Problem: No crystals are forming, even after the solution has cooled in an ice bath.

This issue typically points to two primary causes: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[1][10]

  • Too Much Solvent: If an excessive volume of solvent was used, the concentration of the compound may not be high enough to crystallize even when cold.[10] The solution is to remove some solvent by gently boiling it off (in a fume hood) and then attempting the cooling process again.[9]

  • Supersaturation: The solution may be ready to crystallize but lacks a surface to initiate crystal growth (nucleation).[1]

    • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a nucleation site.[1][2]

    • Seeding Method: If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[1][6]

Problem: My final yield of pure crystals is very low.

Low recovery is most often a direct consequence of experimental technique.[9]

  • Excessive Solvent Use: This is the most common culprit.[1][10] Using the absolute minimum amount of hot solvent required to dissolve the crude product is critical. Any excess solvent will retain a portion of your product in the mother liquor upon cooling.[2]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), significant product loss can occur. To prevent this, use a pre-heated funnel and flask, and add a slight excess of hot solvent (~2-4%) before filtering to ensure the compound remains in solution.[8] You can then boil off this excess solvent before cooling.

  • Incomplete Cooling: Ensure the flask is allowed to cool to room temperature undisturbed before placing it in an ice bath. A period of 15-30 minutes in an ice bath is generally sufficient to maximize precipitation.[1][8]

Problem: The final crystals are colored, even though the starting material was not.

Color in the final product indicates the presence of soluble, colored impurities that were not removed during the recrystallization process.

  • Activated Charcoal Treatment: This is the standard method for removing colored impurities.[1] After dissolving the crude product in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][6] Be cautious not to add charcoal to a boiling solution, as it can cause vigorous bumping.

Recommended Recrystallization Protocol: Isopropanol-Water System

This protocol details a reliable method for purifying 3-Fluoro-4-nitrobenzene-1-sulfonamide using a mixed solvent system.

Materials:

  • Crude 3-Fluoro-4-nitrobenzene-1-sulfonamide

  • Isopropanol

  • Deionized Water

  • Erlenmeyer Flasks

  • Hot Plate

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol and begin heating the mixture with stirring. Continue adding isopropanol in small portions until the solid is fully dissolved at or near the boiling point. Note the total volume of isopropanol used.

  • Addition of Anti-Solvent: Slowly add deionized water dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Clarification: Add a small amount of hot isopropanol (1-2% of the total volume) back into the solution until it becomes clear again. This ensures you are just below the saturation point.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.[9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol-water mixture (in the same ratio as your recrystallization system) to rinse away any remaining soluble impurities from the mother liquor.[2]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.

Solvent Properties Summary

The following table summarizes key properties of recommended solvents for consideration.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Isopropanol 82.619.9Good "solvent" for the aromatic ring; miscible with water.[1][5][7]
Ethanol 78.424.5A common and effective alcohol for sulfonamides.[1][5]
Methanol 64.732.7Compound is known to be soluble in methanol; can be a good starting point.[3]
Water 100.080.1Excellent "anti-solvent"; dissolves polar impurities.[5][11]

Visual Workflows

Solvent Selection Workflow

G start Start: Crude 3-Fluoro-4-nitrobenzene- 1-sulfonamide test_single Test Single Solvents (e.g., Isopropanol, Methanol) start->test_single dissolves_cold Dissolves in Cold Solvent? test_single->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No fail_too_soluble Too Soluble. Consider Mixed System. dissolves_cold->fail_too_soluble Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes fail_insoluble Insoluble. Try Different Solvent. dissolves_hot->fail_insoluble No success Success! Use Single Solvent forms_crystals->success Yes fail_no_crystals No/Poor Crystals. Consider Mixed System. forms_crystals->fail_no_crystals No mixed_system Test Mixed Solvent System (e.g., Isopropanol/Water) fail_too_soluble->mixed_system fail_no_crystals->mixed_system

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Troubleshooting Workflow

G start Problem Encountered During Crystallization issue What is the issue? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oiling Out no_crystals No Crystals Form issue->no_crystals No Crystals low_yield Low Yield issue->low_yield Low Yield sol_oil 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool SLOWLY oiling_out->sol_oil sol_no_crystals 1. Boil off some solvent 2. Scratch flask inner wall 3. Add a seed crystal no_crystals->sol_no_crystals sol_low_yield 1. Use MINIMUM hot solvent 2. Ensure complete cooling 3. Pre-heat funnel for hot filtration low_yield->sol_low_yield

Caption: A logical guide for troubleshooting common recrystallization problems.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • 4.4: Experiment 3 Notes - Chemistry LibreTexts.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Recrystallization - University of California, Los Angeles.
  • Recrystalliz
  • Problems with Recrystallis
  • US2777844A - Sulfonamide purification process - Google P
  • 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 - PubChem. [Link]

  • Tips & Tricks: Recrystalliz
  • 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 - ChemicalBook.
  • 4-Fluoro-3-nitrobenzenesulfonamide 406233-31-6 | TCI EUROPE N.V.

Sources

troubleshooting low solubility of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS: 1187966-31-9) Department: Application Science & Technical Service[1]

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation ("crashing out") when diluting this compound from an organic stock solution into an aqueous buffer.[2] This is a predictable thermodynamic behavior governed by the molecule's electronic structure.[2]

3-Fluoro-4-nitrobenzene-1-sulfonamide possesses a highly lipophilic aromatic core reinforced by the electron-withdrawing nitro and fluoro groups.[1] While the sulfonamide moiety (


) is polar, it acts as a weak acid.[1][2] At neutral pH (7.0–7.4), the molecule remains predominantly in its protonated, uncharged state, which has negligible water solubility.[1] Solubility is only achieved by forcing the equilibrium toward the ionized species (

) or by disrupting the crystal lattice with organic co-solvents.[1][2]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does my compound precipitate immediately upon adding water/buffer?

A: This is a classic "Solvent Shock" phenomenon.[2]

  • The Mechanism: You likely dissolved the solid in DMSO (where it is highly soluble).[2] When you add water, the solvent power of the mixture drops exponentially.[2] Because the pH of water/PBS is typically ~7.4, the sulfonamide remains protonated (neutral).[1][2] The neutral form has high crystal lattice energy due to

    
    -
    
    
    
    stacking of the nitro-aromatic rings, causing it to aggregate and precipitate instantly.[1]
  • The Fix: You must control the rate of dilution and the final pH . See the Gradient Dilution Protocol below.

Q2: What is the best solvent for a high-concentration stock solution?

A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound.[1][2]

  • Recommendation: Prepare a 50 mM to 100 mM stock in anhydrous DMSO.[2]

  • Alternative: DMF (Dimethylformamide) is acceptable but often less biocompatible for downstream cellular assays.[2]

  • Avoid: Ethanol and Methanol.[2] While they may dissolve the compound at low concentrations, they evaporate easily (changing concentration) and have lower solubilizing power for nitro-aromatics than DMSO.[1][2]

Q3: Can I dissolve this in PBS or cell culture media directly?

A: No. Direct addition of the solid to aqueous media will result in a suspension, not a solution.[2] The particles may be too small to see with the naked eye initially but will sediment over time, leading to erratic experimental data (e.g., false negatives in inhibition assays or "hotspots" in cell culture).[1][2]

Q4: I need a high concentration (1 mM) in an aqueous buffer. Is this possible?

A: Only if you adjust the pH.[2] The sulfonamide group has a pKa typically in the range of 8.5 – 9.5 (lowered slightly by the electron-withdrawing 4-nitro and 3-fluoro groups).[1]

  • At pH 7.4: The molecule is ~90-99% neutral (insoluble).[1][2]

  • At pH > 9.5: The molecule becomes deprotonated (anionic:

    
    ), increasing solubility by orders of magnitude.[1][2]
    
  • Warning: Ensure your biological target is stable at this basic pH before proceeding.[2]

Part 2: Physicochemical Data & Solvent Compatibility

PropertyValue / DescriptionNote
CAS Number 1187966-31-9 Verify this matches your vial.[1] Do not confuse with isomer CAS 406233-31-6.[1]
Molecular Weight 220.18 g/mol
Predicted pKa ~8.8 – 9.3Acidic proton on Sulfonamide nitrogen.[2]
Solubility (Water) < 0.1 mg/mL (pH 7)Practically insoluble.[2]
Solubility (DMSO) > 20 mg/mLExcellent.[2]
Solubility (Ethanol) Moderate (< 5 mg/mL)Not recommended for stock.[1][2]

Part 3: Validated Dissolution Protocols

Method A: The "Gradient Dilution" (For Biological Assays)

Use this method for IC50 assays, cell culture, or enzyme kinetics where final DMSO must be < 1%.[1]

  • Prepare Stock: Dissolve 2.2 mg of powder in 100

    
    L of anhydrous DMSO to make a 100 mM  stock solution. Vortex until clear.
    
  • Intermediate Dilution: Dilute the stock 1:10 into pure DMSO first (not water) to create a working stock (e.g., 10 mM).

  • Final Dilution (The Critical Step):

    • Place your aqueous buffer (PBS/Media) in a tube and set it to vortex (medium speed).[2]

    • Slowly pipette the DMSO working stock into the center of the vortexing buffer.[2]

    • Do not add buffer to the DMSO; always add DMSO to the buffer.

  • Validation: Inspect for turbidity. If cloudy, sonicate for 5 minutes.[2] If still cloudy, you have exceeded the solubility limit for that pH.[2]

Method B: The "pH-Switch" (For Chemical Synthesis/Purification)

Use this method if you need high aqueous concentrations and the application tolerates basic pH.[1]

  • Suspend the solid in water (it will not dissolve).[2]

  • Add 1.0 M NaOH dropwise while stirring.

  • Monitor dissolution.[2] As the pH rises above 9.5, the solution should clarify as the sulfonamide salt forms (

    
    ).[1][2]
    
  • Note: If you acidify this solution back to pH 7, the compound will precipitate immediately.[2]

Part 4: Decision Logic & Mechanisms

Figure 1: Solubility Decision Tree

Follow this logic to select the correct solvent system for your specific application.

SolubilityLogic Start Start: Define Target Concentration CheckConc Target Conc. in Aqueous Media? Start->CheckConc Low Low (< 100 µM) CheckConc->Low Cell Assays High High (> 1 mM) CheckConc->High Stock/Chemistry Medium Medium (100 µM - 1 mM) CheckConc->Medium Biochem Assays MethodA Method A: Gradient Dilution (Keep DMSO < 1%) Low->MethodA MethodB Method B: pH Adjustment (Requires pH > 9.0) High->MethodB Cosolvent Co-solvent System (Add 20% PEG-400 or Cyclodextrin) Medium->Cosolvent Success Proceed to Experiment MethodA->Success Clear Solution MethodB->Success Clear Solution Cosolvent->Success Clear Solution

Caption: Decision matrix for solubilizing 3-Fluoro-4-nitrobenzene-1-sulfonamide based on required concentration.

Figure 2: The Dissolution Mechanism

Visualizing why pH controls solubility for this sulfonamide.

Mechanism Neutral Neutral Form (Insoluble Solid) Aggregates Ionized Anionic Form (Soluble) Repels Aggregation Neutral->Ionized Deprotonation (pKa ~ 9.0) Ionized->Neutral Precipitation (pH < 7.0) Proton H+ Base OH- (pH > 9) Base->Neutral Drives Reaction

Caption: Equilibrium shift between the insoluble neutral form and the soluble anionic form driven by basic pH.

Part 5: References & Citations

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16782487, 4-Fluoro-3-nitrobenzenesulfonamide. (Note: Isomer data used for physicochemical property benchmarking). Retrieved from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on solubility troubleshooting).

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. (Standard reference for DMSO solvent power). Retrieved from [Link]

  • ResearchGate (2017). Dissolving Nitrobenzenesulfonamides for Biological Assays. (Community validation of DMSO/Tween protocols). Retrieved from [Link]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.

Sources

Technical Support Center: Chemoselective Reduction of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 3-fluoro-4-nitrobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide troubleshooting advice to help you navigate the selective reduction of this molecule, ensuring high yield and purity of the desired product, 3-fluoro-4-aminobenzene-1-sulfonamide.

Introduction: The Challenge of Selectivity

The reduction of the nitro group in 3-fluoro-4-nitrobenzene-1-sulfonamide is a critical transformation. However, the presence of two other potentially reactive sites—the C-F bond and the sulfonamide group—presents a significant challenge. Undesired side reactions, such as defluorination or reduction of the sulfonamide, can lead to a mixture of products, complicating purification and reducing the overall yield. This guide provides insights into preventing these side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant defluorination during the catalytic hydrogenation of 3-fluoro-4-nitrobenzene-1-sulfonamide. How can I prevent this?

A1: Understanding the Cause and Implementing Solutions

Defluorination is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[1] The choice of catalyst and reaction conditions plays a crucial role in minimizing this unwanted reaction.

Causality: Catalysts like palladium on carbon (Pd/C) are highly active and can readily cleave C-F bonds, especially at elevated temperatures and hydrogen pressures.[2]

Troubleshooting Workflow:

  • Catalyst Selection:

    • Raney Nickel: This is often a preferred alternative to Pd/C for substrates where dehalogenation is a concern.[2] It generally exhibits lower activity towards C-F bond cleavage.

    • Platinum-based Catalysts: Platinum(IV) oxide or platinum on carbon can also be effective. In some cases, modifying the catalyst, for instance, with vanadium, can enhance selectivity.[3][4]

    • Sulfided Catalysts: Using a sulfided platinum on carbon catalyst can significantly inhibit dehalogenation.

  • Reaction Conditions:

    • Acidic Medium: Conducting the hydrogenation in the presence of a small amount of acid (e.g., HCl, H3PO4, or glacial acetic acid) can suppress dehalogenation.[1] The acid is thought to protonate the aniline product, deactivating the ring towards further reduction.

    • Temperature and Pressure: Use the mildest conditions possible. Start with room temperature and atmospheric pressure of hydrogen and only increase if the reaction is too slow.

  • Alternative Reducing Agents:

    • If catalytic hydrogenation proves problematic, consider metal/acid systems like iron in acetic acid or tin(II) chloride in ethanol. These methods are generally milder and less prone to causing dehalogenation.[2][5]

Q2: My main product is an azo compound instead of the desired aniline. What's causing this and how can I fix it?

A2: Avoiding Over-reduction and Dimerization

The formation of azo compounds occurs when the reduction of the nitro group is incomplete or when reaction intermediates dimerize.

Causality: Metal hydrides, such as lithium aluminum hydride (LiAlH4), are known to reduce aromatic nitro compounds to azo compounds.[2][6] Also, certain reaction conditions can favor the condensation of intermediates like nitrosobenzene and phenylhydroxylamine to form the azoxy intermediate, which is then reduced to the azo compound.

Troubleshooting Workflow:

  • Choice of Reducing Agent:

    • Avoid Metal Hydrides: Do not use powerful reducing agents like LiAlH4 for this transformation.[2][6]

    • Favor Catalytic Hydrogenation or Metal/Acid Systems: These methods typically lead to the complete reduction to the aniline.[5][6]

  • Control of Reaction Parameters:

    • Stoichiometry: Ensure a sufficient excess of the reducing agent (for metal/acid systems) or adequate hydrogen pressure and reaction time (for catalytic hydrogenation) to drive the reaction to completion.

    • Temperature: Higher temperatures can sometimes promote side reactions. Aim for controlled, moderate temperatures.

Q3: I'm concerned about the stability of the sulfonamide group during the reduction. Is it likely to be reduced, and how can I protect it?

A3: Ensuring the Integrity of the Sulfonamide Moiety

The sulfonamide group is generally stable under many reducing conditions used for nitro group reduction. However, very harsh conditions can lead to its cleavage.

Causality: The S-N bond in sulfonamides is robust.[7] Most standard methods for nitro group reduction are chemoselective and will not affect the sulfonamide.

Preventative Measures:

  • Mild Reducing Agents: Stick to well-established, mild, and selective methods. The following are known to be compatible with sulfonamides:

    • Catalytic hydrogenation with Pd/C, PtO2, or Raney Nickel.[2]

    • Metal/acid systems like Fe/HCl, Fe/NH4Cl, or SnCl2/HCl.[3][8]

    • Transfer hydrogenation using ammonium formate and Pd/C.[3]

  • Avoid Harsh Reagents: Reagents like LiAlH4 under forcing conditions could potentially affect the sulfonamide group, although they are more likely to cause other side reactions first with this substrate.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the potential side reactions during the reduction of 3-fluoro-4-nitrobenzene-1-sulfonamide.

G Start 3-Fluoro-4-nitrobenzene-1-sulfonamide Desired 3-Fluoro-4-aminobenzene-1-sulfonamide (Desired Product) Start->Desired Selective Reduction (e.g., Raney Ni, H₂) Defluoro 4-Aminobenzene-1-sulfonamide (Defluorination) Start->Defluoro Harsh Hydrogenation (e.g., Pd/C, high temp) Hydroxylamine 3-Fluoro-4-(hydroxylamino)benzene-1-sulfonamide (Incomplete Reduction) Start->Hydroxylamine Incomplete Reduction Azo Azo Compound (Dimerization) Hydroxylamine->Azo Dimerization

Caption: Desired vs. undesired reaction pathways.

Comparative Data on Reduction Methods

The selection of the appropriate reducing agent is critical for a successful and selective reaction. The table below summarizes common methods and their suitability.

Reducing Agent/SystemTypical ConditionsSelectivity ProfileKey Considerations
H₂/Raney Nickel Ethanol/Methanol, RT, 1-4 atm H₂High: Generally avoids dehalogenation.[2]Preferred for halogenated nitroarenes.
H₂/Pd-C Ethanol/Methanol, RT, 1-4 atm H₂Moderate: Risk of defluorination.[2]Often requires optimization of conditions.
Fe/HCl or Fe/NH₄Cl Ethanol/Water, RefluxHigh: Excellent for preserving halogens.[3][8]Classic, robust, and cost-effective method.
SnCl₂·2H₂O Ethanol, RefluxHigh: Mild and highly selective for nitro groups.[2]Good for substrates with other reducible groups.
Sodium Dithionite Aqueous AlcoholHigh: Mild conditions.[3]A good alternative to metal-based reductions.

Experimental Protocols

Protocol 1: Reduction using Iron in Acidic Medium

This method is a classic and reliable way to reduce aromatic nitro compounds while preserving halogens.[8][9]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-nitrobenzene-1-sulfonamide (1 equivalent).

  • Solvent: Add a mixture of ethanol and water (e.g., 5:1 v/v).

  • Reagents: Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid or ammonium chloride.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron and iron salts.

  • Purification: Neutralize the filtrate with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation with Raney Nickel

This protocol is suitable for achieving high selectivity and avoiding dehalogenation.[2]

  • Setup: To a hydrogenation vessel, add 3-fluoro-4-nitrobenzene-1-sulfonamide (1 equivalent) and a suitable solvent such as ethanol or methanol.

  • Catalyst: Carefully add Raney Nickel (5-10 wt%) under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent. The filtrate can then be concentrated under reduced pressure to yield the product.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ResearchGate. What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Egyptian Journal of Chemistry, 67(13), 331-336.
  • Google Patents.
  • A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. (2018). Synfacts, 14(08), 0848.
  • ResearchGate. The reduction transformation of nitroene‐sulfonamide products. [Link]

  • ACS Publications. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. Asymmetric hydrogenation of sulfonamides. [Link]

  • ChemRxiv. Sulfonamide as Photoinduced Hydrogen Atom Transfer Catalyst for Organophotoredox Hydrosilylation and Hydrogermylation of Activated Alkenes. [Link]

  • ACS Publications. Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study | ACS Catalysis. [Link]

  • PrepChem.com. Synthesis of 4-aminobenzenesulfonamide. [Link]

  • Oreate AI Blog. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. [Link]

  • PMC. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. (2018). Chemical Science, 9(27), 5955-5960.
  • ResearchGate. Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. [Link]

  • Google Patents.
  • RSC Publishing. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. [Link]

  • MDPI. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. [Link]

  • Chemical Science (RSC Publishing). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. [Link]

  • Dana Bioscience. 3-Fluoro-4-nitrobenzene-1-sulfonamide 1g. [Link]

  • PubChem. 3-Fluoro-5-nitrobenzene-1-sulfonamide. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction temperature in the nucleophilic aromatic substitution (SNAr) of 3-fluoro-4-nitrobenzene-1-sulfonamide. The strategic manipulation of temperature is a critical parameter in maximizing yield, minimizing impurity formation, and ensuring the kinetic and thermodynamic favorability of the desired substitution. This document is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. Could the reaction temperature be the primary cause?

A1: Yes, reaction temperature is a pivotal factor directly influencing reaction rate and, consequently, yield. An inappropriate temperature setting can lead to several issues:

  • Insufficient Activation Energy: If the temperature is too low, the reacting molecules may not possess sufficient kinetic energy to overcome the activation barrier of the rate-determining step, which in SNAr reactions is the initial nucleophilic attack on the aromatic ring.[1][2] This results in a slow or incomplete reaction. The addition of the nucleophile disrupts the aromaticity of the ring, creating a high-energy intermediate known as a Meisenheimer complex.[1][3] Adequate thermal energy is required to facilitate the formation of this complex.

  • Reaction Kinetics: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. Therefore, a modest increase in temperature can significantly accelerate the reaction rate. For less activated substrates, heating to temperatures in the range of 50-60 °C has been shown to improve yields.[4]

Troubleshooting Steps:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10 °C increments and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Solvent Consideration: Ensure your solvent has a boiling point that can accommodate the desired temperature range. Dipolar aprotic solvents like DMSO, DMF, and NMP are often preferred for SNAr reactions as they can effectively solvate the cationic species and often require higher temperatures (80–130 °C) for optimal results.[4]

Q2: I'm observing significant formation of side products. How can temperature optimization help in improving the selectivity?

A2: Temperature plays a crucial role in reaction selectivity. While higher temperatures generally increase the rate of the desired reaction, they can also accelerate the rates of competing side reactions, leading to a decrease in selectivity.[5]

  • Common Side Reactions: In the context of 3-fluoro-4-nitrobenzene-1-sulfonamide, potential side reactions can include:

    • Vicarious Nucleophilic Substitution (VNS): This involves the substitution of a hydrogen atom on the aromatic ring instead of the fluorine.[6] While typically faster for other halogens, the high electronegativity of fluorine makes it a superior leaving group in SNAr, generally favoring substitution at the C-F bond.[1][2][7][8]

    • Decomposition: At excessively high temperatures, the starting material, product, or even the solvent may begin to decompose, leading to a complex mixture of impurities.

    • Reactions with the Sulfonamide Group: Depending on the nucleophile and conditions, the sulfonamide moiety could potentially undergo undesired reactions.

Troubleshooting Steps:

  • Lower the Temperature: If you observe a significant increase in impurities at higher temperatures, try running the reaction at a lower temperature for a longer duration. This can often favor the desired kinetic product over thermodynamically favored but undesired side products.

  • Kinetic vs. Thermodynamic Control: Analyze the impurity profile at different temperatures. Some side products may be favored at higher temperatures (thermodynamic control), while the desired product might be formed more selectively at lower temperatures (kinetic control).

  • In-Process Monitoring: Utilize in-process analytical techniques to track the formation of both the desired product and impurities over time at various temperatures. This data will help you identify the optimal temperature that balances reaction rate and selectivity.

Q3: Why is fluorine the leaving group in this reaction, and how does temperature affect this?

A3: In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows the order F > Cl ≈ Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions.[1][2][3][7][8]

  • Rate-Determining Step: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form the Meisenheimer complex.[1][2] The high electronegativity of fluorine strongly withdraws electron density from the carbon atom to which it is attached, making this carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][7] This inductive effect lowers the activation energy for the formation of the intermediate, accelerating the reaction.

  • Temperature's Role: While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage is not part of the rate-determining step.[1] Therefore, the bond strength has a lesser impact on the overall reaction rate compared to the activating effect of fluorine. Temperature provides the necessary energy for the nucleophilic attack to occur but does not alter the inherent leaving group ability order in SNAr.

Q4: What is the expected impact of solvent choice in combination with temperature optimization?

A4: Solvent choice is intrinsically linked to the effectiveness of temperature optimization in SNAr reactions.

  • Protic vs. Aprotic Solvents:

    • Dipolar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are generally the solvents of choice for SNAr reactions.[4][9] They are excellent at solvating cations while leaving the anionic nucleophile relatively "bare" and more reactive. This often leads to significantly faster reaction rates compared to protic solvents.[9] They also typically have high boiling points, allowing for a wider range of temperatures to be explored.

    • Protic Solvents (e.g., water, alcohols): These solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[9] While some SNAr reactions can be performed in aqueous media, they may require higher temperatures to achieve reasonable rates.[4]

Troubleshooting and Optimization Strategy:

  • Solvent Screening: If you are experiencing issues with reaction rate or selectivity, consider screening a panel of dipolar aprotic solvents.

  • Temperature Profiling in Optimal Solvent: Once an optimal solvent is identified, perform a temperature optimization study within that solvent to fine-tune the reaction conditions. The ideal temperature will be a balance between achieving a practical reaction rate and maintaining high selectivity.

Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a systematic approach to optimizing the reaction temperature for the substitution of 3-fluoro-4-nitrobenzene-1-sulfonamide with a generic nucleophile (Nu-H) in the presence of a base.

Materials:

  • 3-Fluoro-4-nitrobenzene-1-sulfonamide

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K2CO3, Et3N, DBU)

  • Anhydrous dipolar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessels (e.g., round-bottom flasks or sealed vials)

  • Heating and stirring apparatus (e.g., heating mantle with a stirrer, or a heated reaction block)

  • Analytical equipment (e.g., TLC plates, LC-MS, GC-MS)

Procedure:

  • Initial Reaction Setup:

    • In a clean, dry reaction vessel, dissolve 3-fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq) in the chosen anhydrous solvent.

    • Add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Temperature Screening:

    • Set up parallel reactions at a range of temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C, and 120 °C).

    • Ensure consistent stirring for all reactions.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

    • Quench the aliquot with a suitable acidic or basic solution if necessary.

    • Analyze the aliquots by TLC, LC-MS, or GC-MS to determine the consumption of starting material, the formation of the desired product, and the presence of any impurities.

  • Data Analysis and Optimization:

    • Compare the conversion, yield, and purity profiles for each temperature.

    • Identify the temperature that provides the best balance of reaction time, yield, and selectivity.

    • If necessary, perform a more focused temperature screen around the optimal temperature identified in the initial screen (e.g., in 5 °C increments).

Data Presentation:

The following table provides a template for summarizing the results of a temperature optimization study.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Key Impurities (%)
40242520<1
601270652
80495903
1002>99925
1201>998510 (decomposition)

Visualizing the Optimization Workflow

The following diagram illustrates the decision-making process for optimizing the reaction temperature.

Temperature_Optimization_Workflow start Start: Low Yield or High Impurities is_temp_low Is reaction slow or incomplete? start->is_temp_low increase_temp Incrementally increase temperature (e.g., +10-20°C) is_temp_low->increase_temp Yes are_impurities_high Are impurities increasing significantly? is_temp_low->are_impurities_high No monitor_rxn Monitor reaction progress (TLC, LC-MS) increase_temp->monitor_rxn is_yield_ok Is yield acceptable? monitor_rxn->is_yield_ok is_yield_ok->are_impurities_high No optimal_temp Optimal Temperature Identified is_yield_ok->optimal_temp Yes decrease_temp Decrease temperature and increase reaction time are_impurities_high->decrease_temp Yes consider_solvent Consider changing solvent to higher boiling point aprotic solvent are_impurities_high->consider_solvent No, but still slow decrease_temp->monitor_rxn consider_solvent->increase_temp

Caption: Decision workflow for temperature optimization in SNAr reactions.

Conclusion

Optimizing the reaction temperature is a critical step in the successful synthesis of substituted 3-amino-4-nitrobenzene-1-sulfonamides via nucleophilic aromatic substitution. By systematically evaluating the impact of temperature on reaction rate and selectivity, researchers can significantly improve product yields and purity. This guide provides a framework for troubleshooting common issues and a practical protocol for achieving optimal reaction conditions.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(15), 2881–2884. [Link]

  • Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Semantic Scholar. (2010, September 20). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Vicarious substitution of hydrogen versus SNAr of fluorine in p-fluoronitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • SpringerLink. (2018, November 14). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 3-Fluoro-4-nitrobenzene-1-sulfonamide in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Fluoro-4-nitrobenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this versatile reagent, particularly under basic conditions. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the successful application of this compound in your synthetic workflows.

Section 1: Core Stability Concerns & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability of 3-Fluoro-4-nitrobenzene-1-sulfonamide. Understanding these principles is the first step to designing robust and reproducible experiments.

Q1: What is the primary stability issue with 3-Fluoro-4-nitrobenzene-1-sulfonamide when exposed to basic conditions?

The most significant stability concern is not the sulfonamide group, but the high reactivity of the carbon-fluorine (C-F) bond. The aromatic ring is "activated" towards Nucleophilic Aromatic Substitution (SNAr) . In the presence of a nucleophilic base (like hydroxide, alkoxides) or other nucleophiles, the fluoride atom can be readily displaced.[1][2]

Q2: What makes the C-F bond so susceptible to nucleophilic attack?

The reactivity is a direct consequence of the molecule's electronic structure. Two key features work in concert to make the carbon atom bonded to fluorine highly electrophilic:

  • Powerful Electron-Withdrawing Groups: The nitro group (-NO₂) is positioned ortho to the fluorine atom. Both the nitro group and the sulfonamide group (-SO₂NH₂) are potent electron-withdrawing groups that pull electron density away from the aromatic ring.[3] This makes the ring electron-deficient and primed for attack by a nucleophile.

  • Stabilization of the Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex .[1] The electron-withdrawing nitro group is perfectly positioned to stabilize this intermediate through resonance, which significantly lowers the activation energy of the reaction and increases its rate.[3]

Troubleshooting_Workflow start Experiment Shows Low Yield or Byproducts analyze Analyze Reaction Mixture (LC-MS, NMR) start->analyze check_sm Is Starting Material Consumed? analyze->check_sm byproduct Identify Byproducts check_sm->byproduct Yes no_sm Check Reagent Activity & Reaction Conditions check_sm->no_sm No snar_q Is Fluorine Displaced? (e.g., by -OH, -OR, -NR2) byproduct->snar_q confirm S(N)Ar is the Primary Issue snar_q->confirm Yes other_issue Investigate Other Issues: - Reagent Purity - Solubility - Reaction Time/Temp snar_q->other_issue No optimize Optimize Conditions: - Use Non-nucleophilic Base (K₂CO₃) - Use Aprotic Solvent (Toluene, THF) - Lower Reaction Temperature - Shorten Reaction Time confirm->optimize rerun Re-run Experiment optimize->rerun

Sources

Technical Support Center: Purification of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Fluoro-4-nitrobenzene-1-sulfonamide CAS: 1187966-31-9 (Typical) Chemical Class: Electron-Deficient Aryl Sulfonamide[1][2]

Introduction

Welcome to the technical guide for the purification of 3-Fluoro-4-nitrobenzene-1-sulfonamide. This intermediate is critical in the synthesis of bioactive compounds (e.g., enzyme inhibitors), where the fluorine atom serves as a handle for nucleophilic aromatic substitution (SNAr) and the sulfonamide provides solubility or binding affinity.[1][2]

Due to the electron-withdrawing nature of the nitro and fluoro substituents, this molecule exhibits distinct solubility and acidity profiles compared to simple benzenesulfonamides.[1][2] This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for final polishing.[1][2]

Module 1: Impurity Profiling

Before initiating purification, it is vital to understand the "Enemy Profile."[2] The crude material typically contains the following impurities based on standard chlorosulfonation or Sandmeyer synthesis routes.

Impurity TypeLikely IdentityOriginSolubility BehaviorRemoval Strategy
Starting Material 3-Fluoro-4-nitroaniline or 3-Fluoro-4-nitrobenzeneIncomplete ReactionInsoluble in Base; Soluble in OrganicsFiltration (during basic phase)
Hydrolysis Product 3-Fluoro-4-nitrobenzenesulfonic acidHydrolysis of sulfonyl chloride intermediateHighly Water Soluble (all pHs)Aqueous Wash (during acidic phase)
Inorganic Salts Ammonium Chloride / SulfateNeutralization byproductsWater SolubleAqueous Wash
Chromophores Azo/Azoxy dimers (Tars)Oxidation of nitro/amino groupsOrganic SolubleActivated Carbon

Module 2: The "Deep Clean" (Acid-Base Extraction)[1][2]

The Logic: The sulfonamide proton (-SO₂NH ₂) is weakly acidic (pKa ~8–9), lowered by the electron-withdrawing Nitro and Fluoro groups.[1][2]

  • High pH (>10): The molecule deprotonates to form a water-soluble salt (

    
    ).[1][2]
    
  • Low pH (<2): The molecule protonates to its neutral, water-insoluble form.[1][2]

We exploit this "switch" to separate the product from non-acidic impurities (starting materials) and permanently water-soluble impurities (sulfonic acids).[1][2]

Protocol 1: Acid-Base Purification Cycle

Reagents: 1M NaOH, 6M HCl, Activated Charcoal, Ethyl Acetate (optional).[1][2]

  • Dissolution (The Switch On):

    • Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude).

    • Stir vigorously for 15–20 minutes.

    • Checkpoint: The product should dissolve, creating a yellow/orange solution.[2] If a significant solid remains, this is likely unreacted starting material.[1][2]

  • Filtration (The Separation):

    • Filter the alkaline solution through a Celite pad or sintered glass funnel.[1]

    • Discard the solid residue (contains non-acidic organics).[1]

    • Optional: If the solution is dark brown, treat the filtrate with Activated Charcoal (5% w/w), stir for 30 mins, and filter again.

  • Precipitation (The Switch Off):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 6M HCl dropwise with stirring.

    • Observation: The solution will cloud over.[1] Continue adding acid until pH reaches 1–2 .[1][2]

    • Why pH 1-2? You must go significantly below the pKa to ensure complete precipitation.[1]

  • Isolation:

    • Filter the precipitated solid.[1][3]

    • Crucial Step: Wash the filter cake with cold water (3x) until the filtrate is neutral.[1] This removes the trapped sulfonic acid and inorganic salts.[1]

    • Dry the solid under vacuum at 45°C.[1]

Visualizing the Logic

AcidBaseLogic Crude Crude Mixture (Product + Impurities) NaOH Add 1M NaOH (pH > 10) Crude->NaOH Filter1 Filter Solution NaOH->Filter1 SolidWaste Solid Residue: Unreacted Starting Material (Non-Acidic) Filter1->SolidWaste Insoluble Filtrate Filtrate (Liquid): Product (Salt Form) + Sulfonic Acids + Salts Filter1->Filtrate Soluble Acidify Add HCl to pH 1-2 Filtrate->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter2 Filter & Wash Precipitate->Filter2 LiquidWaste Filtrate Waste: Sulfonic Acids + Salts (Water Soluble) Filter2->LiquidWaste Wash water FinalProduct Final Solid: Purified Sulfonamide Filter2->FinalProduct

Caption: The Acid-Base switching mechanism separates the target sulfonamide based on its specific pKa properties.[1][2]

Module 3: Recrystallization (Polishing)[1][2]

If the Acid-Base cycle yields >95% purity but trace color or isomer impurities remain, use recrystallization.[1][2]

Recommended Solvent Systems:

  • Ethanol / Water (95:5): Standard for nitro-aromatics.[1][2]

  • Isopropanol (IPA): Good for removing trace water-soluble contaminants.[1][2]

Protocol 2: Thermal Recrystallization
  • Place the dried solid in a flask with a reflux condenser.

  • Add Ethanol (approx. 5 mL/g). Heat to reflux (boiling).[1][2]

  • If solid remains, add Ethanol in small portions until dissolved.[1][2]

  • Hot Filtration: If insoluble specks remain at boiling, filter rapidly through a pre-warmed funnel.[1][2]

  • Crystallization: Remove from heat. Let cool to room temperature slowly (insulate flask with a towel). Then move to 4°C.

  • Harvest: Filter crystals and wash with cold Ethanol.[1][2]

Module 4: Troubleshooting & FAQs

Q1: The product is oiling out instead of crystallizing. Why?

Cause: The solvent polarity is too low, or the cooling was too rapid, trapping impurities that lower the melting point.[2] Fix:

  • Re-heat the mixture to dissolve the oil.

  • Add a small amount of Water (if using Ethanol) to increase polarity slightly.[1][2]

  • Seed the solution with a tiny crystal of pure product at ~40°C.

  • Scratch the inner wall of the glass flask with a glass rod to induce nucleation.[1]

Q2: My product is a dark brown sticky solid. How do I fix this?

Cause: Oxidation of the nitro group or polymerization of aniline impurities (azo tars).[1] Fix:

  • Perform the Acid-Base Extraction (Module 2). Tars are often non-acidic and will be left behind on the filter during the NaOH step.[1]

  • If color persists in the alkaline solution, treat with Activated Carbon before acidification.[2]

Q3: HPLC shows a persistent peak at RRT ~0.8 (early eluting).

Cause: This is likely 3-Fluoro-4-nitrobenzenesulfonic acid .[1][2] It is very polar.[1][2] Fix:

  • Your filter cake washing in Module 2 was insufficient.

  • Reslurry the solid in water, stir for 30 minutes, and filter again. The sulfonic acid is highly water-soluble and will wash out.[1][2]

Q4: Can I use this method if my starting material was 3-Fluoro-4-nitroaniline?

Yes. The aniline precursor is basic/neutral.[1][2] It will not dissolve in the NaOH step (Module 2, Step 1).[1][2] It will be removed as the "Solid Residue," making the acid-base method extremely effective for this specific synthesis route.[1][2]

Troubleshooting Decision Tree

Troubleshooting Problem Identify Defect Color Dark Color / Tars Problem->Color Purity Low Purity (HPLC) Problem->Purity PhysState Oiling Out / No Precipitate Problem->PhysState Carbon Action: Carbon Treatment (during Base phase) Color->Carbon Purity->Carbon Non-polar Impurity Wash Action: Water Reslurry (Removes Sulfonic Acid) Purity->Wash Polar Impurity Seed Action: Seed Crystal + Slow Cooling PhysState->Seed During Recryst CheckpH Action: Check pH (Must be < 2) PhysState->CheckpH During Acid/Base

Caption: Rapid diagnostic flow for common purification defects.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[2] (Standard protocols for Sulfonamide purification via acid-base extraction).

  • ChemicalBook. 4-Fluoro-3-nitrobenzenesulfonamide (Isomer Analog) Synthesis and Properties. Link (Provides synthesis conditions and solubility data relevant to the fluoro-nitro-sulfonamide class).[1][2]

  • PubChem. Compound Summary: 4-Fluoro-3-nitrobenzenesulfonamide.[1][2][4] Link (Verifies pKa prediction and physical properties of the isomer class).[1][2]

  • Perumal, P. T., et al. Synthesis of Sulfonamides. In Comprehensive Organic Functional Group Transformations II, Elsevier, 2004 .[2] (Authoritative source on sulfonamide functional group chemistry).

Sources

Technical Support Center: Moisture Management in 3-Fluoro-4-nitrobenzene-1-sulfonamide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Moisture Paradox

3-Fluoro-4-nitrobenzene-1-sulfonamide presents a unique challenge in organic synthesis. While the molecule itself is shelf-stable, its two primary reactive sites—the sulfonamide nitrogen and the C-F bond —become hypersensitive to moisture under reaction conditions.[1]

  • The Trap: Water acts as a "Double Agent."

    • As a Proton Source: It quenches the sulfonamide anion during N-alkylation, stalling conversion.[1]

    • As a Nucleophile: It attacks the highly activated C-F bond (activated by the ortho-nitro group), leading to irreversible phenol formation.[1]

This guide provides the protocols required to suppress these failure modes.

Diagnostic Workflow: Visualizing the Failure Modes

The following diagram maps the kinetic competition between your desired reaction and moisture-induced failure. Use this to diagnose where your experiment went wrong.

MoisturePathways SM Starting Material (3-Fluoro-4-nitro...) Water Moisture Present? SM->Water Meisenheimer Meisenheimer Complex (Deep Red/Orange) SM->Meisenheimer + Nucleophile (Amine) Base Base (Cs2CO3, NaH, etc.) Base->Water Anion Sulfonamide Anion (Reactive Species) Water->Anion NO (Anhydrous) Fail_Hydrolysis FAILURE: Phenol Byproduct (Hydrolysis of F) Water->Fail_Hydrolysis YES (Water attacks C-F) Product_N Product A: N-Alkylated Sulfonamide Anion->Product_N + Electrophile (R-X) Fail_Quench FAILURE: Stalled Reaction (Protonation of Anion) Anion->Fail_Quench + H2O (Trace) Product_SNAr Product B: SNAr Displacement of F Meisenheimer->Product_SNAr - F (Anhydrous) Meisenheimer->Fail_Hydrolysis + H2O (Competitive Attack)

Figure 1: Kinetic competition between productive synthesis and moisture-induced degradation pathways.[2][1]

Troubleshooting Guide & FAQs

Scenario A: The "Red Shift" False Positive

User Question: "I added base to my reaction, and it instantly turned deep red/orange. I assumed the reaction was working, but after 4 hours, LCMS shows only starting material or a new peak with M-20 mass. What happened?"

Technical Analysis: The color change is likely the formation of a Meisenheimer Complex or the deprotonated sulfonamide anion (


). Both are highly conjugated and colored.
  • The Issue: If moisture is present, the base (e.g.,

    
    ) becomes solvated and less reactive, or it generates hydroxide (
    
    
    
    ).[1]
  • The "New Peak": If you see a peak corresponding to

    
     (loss of F, gain of OH) or similar, you have hydrolyzed the C-F bond.[1] The ortho-nitro group makes the fluorine extremely labile to hydrolysis by wet bases.[2]
    

Corrective Action:

  • Check Solvent: Ensure DMF/DMSO water content is <50 ppm.

  • Base Switch: Switch from hygroscopic

    
     to 
    
    
    
    (less hygroscopic) or use
    
    
    in strictly dry THF if performing N-alkylation.
Scenario B: The Stalled N-Alkylation

User Question: "I am trying to alkylate the sulfonamide nitrogen using Alkyl-Br and


 in Acetone. The reaction stalls at 30% conversion."

Technical Analysis: Sulfonamide alkylation is reversible if the byproduct (HBr) is not effectively neutralized. However, the most common culprit is wet acetone . Acetone is notoriously difficult to keep dry and absorbs atmospheric moisture rapidly. Water protonates the sulfonamide anion (


) back to the neutral species (

), which is not nucleophilic enough to react with the alkyl halide.[1]

Corrective Action:

  • Protocol Change: Switch solvent to Acetonitrile (MeCN) or DMF .

  • Additive: Add 3Å Molecular Sieves (activated) directly to the reaction flask.

  • Catalysis: Add catalytic NaI (10 mol%) (Finkelstein condition) to accelerate the alkylation rate, allowing it to outcompete water quenching.

Technical Data: Solvent Water Limits

The following table defines the "Zone of Failure" for reactions involving 3-Fluoro-4-nitrobenzene-1-sulfonamide.

Reaction TypeCritical ReagentMax Tolerable Water (ppm)Consequence of Excess Moisture
N-Alkylation NaH / LiHMDS< 50 ppmInstant quenching of base; no reaction.[2][1]
N-Alkylation Carbonates (

)
< 200 ppmSluggish rate; hydrolysis of alkyl halide.[2][1]

(F-displacement)
Amine Nucleophiles< 500 ppmFormation of phenol impurity (Hydrolysis of C-F).
Buchwald Coupling Pd-Catalyst< 10 ppmCatalyst poisoning; dehalogenation.[2][1]

Validated Experimental Protocols

Protocol A: Anhydrous N-Alkylation (Gold Standard)

Use this for attaching R-groups to the sulfonamide nitrogen.[2][1]

Reagents:

  • 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 equiv)[2][1]

  • Alkyl Halide (1.2 equiv)[1]

  • 
     (2.0 equiv, dried) or 
    
    
    
    [1]
  • Solvent: DMF or MeCN (Anhydrous)[1]

Step-by-Step:

  • Drying the Base: Flame-dry a round-bottom flask. Add

    
     and heat under vacuum (0.1 mbar) at 120°C for 2 hours. Crucial: Store under Argon.
    
  • Solvent Prep: Dispense DMF from a solvent purification system (SPS) or store over activated 4Å molecular sieves for 24 hours.

  • Setup: Under a positive pressure of Nitrogen/Argon, dissolve the sulfonamide in the solvent.

  • Addition: Add the base. The solution may turn yellow/orange (deprotonation). Stir for 15 mins.

  • Reaction: Add the alkyl halide via syringe.

  • Monitoring: Monitor by TLC/LCMS. If the reaction stalls, do not add more base. Add activated molecular sieves.

Protocol B: Moisture-Tolerant (Displacing Fluorine)

Use this for substituting the Fluorine atom with an amine.[2][1]

Reagents:

  • 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 equiv)[2][1]

  • Amine Nucleophile (1.5 equiv)[1]

  • Base: DIPEA (Hunig's Base) (2.0 equiv)[1]

  • Solvent: IPA (Isopropyl Alcohol) or THF

Why this works: Unlike carbonate bases, DIPEA is non-nucleophilic and does not generate


 ions in the presence of trace moisture.[1] This prevents the hydrolysis of the C-F bond.

Step-by-Step:

  • Dissolve sulfonamide in IPA.

  • Add DIPEA.

  • Add Amine Nucleophile.

  • Heat to 60-80°C.

  • Note: If using a volatile amine, use a sealed tube to prevent loss of nucleophile.

References & Authority

  • Reactivity of Fluoronitrobenzenes:

    • Mechanism:[2][3][4][5][6][7] The ortho-nitro group activates the fluorine toward nucleophilic attack via the Meisenheimer complex.

    • Source: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[2][1] [1]

  • Sulfonamide

    
     and Alkylation: 
    
    • Data: The

      
       of electron-deficient benzenesulfonamides is typically 8.5–9.5.[2]
      
    • Source: PubChem Compound Summary for 4-Nitrobenzenesulfonamide (Analogous structure).[1] [1]

  • Moisture Effects in

    
    : 
    
    • Insight: Hydroxide ion (from water + base) is a potent nucleophile that competes with amines for the activated C-F bond.

    • Source: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[1] [1]

  • Drying Agents for Polar Solvents:

    • Protocol: Efficacy of molecular sieves vs. other drying agents for DMF/MeCN.

    • Source: Williams, D. B. G., & Lawton, M. (2010).[1] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354.[1] [1]

Sources

overcoming steric hindrance in 3-Fluoro-4-nitrobenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Overcoming Steric Hindrance in Functionalization Protocols

Introduction: The Steric Landscape

Welcome to the technical support hub for the 3-Fluoro-4-nitrobenzene-1-sulfonamide scaffold. This molecule is a deceptive "dual-zone" electrophile. You are likely encountering issues because the nitro group at position 4 exerts a massive steric influence on the adjacent fluorine at position 3 (the


 site), while the sulfonamide at position 1  faces its own nucleophilic struggles due to electron withdrawal from the ring.

This guide treats your synthesis as a troubleshooting ticket. Select the "Error Code" below that matches your experimental failure.

Ticket #001: N-Alkylation Stalls or Fails

Symptom: You are attempting to alkylate the sulfonamide nitrogen (


), but the reaction is stuck at low conversion, especially with secondary alkyl halides.
Root Cause:  The sulfonamide nitrogen is a poor nucleophile (

). Standard bases (

) often fail to deprotonate it effectively in sterically crowded environments, or the resulting anion is too bulky to attack a hindered electrophile.
Protocol A: The "Cesium Effect" (For Alkyl Halides)

Why it works: Cesium carbonate (


) is superior to potassium bases in polar aprotic solvents. The large ionic radius of cesium (

) creates a "naked" sulfonamide anion by minimizing tight ion-pairing, significantly increasing nucleophilicity even in hindered systems [1].

Step-by-Step Workflow:

  • Solvent: Use anhydrous DMF or Acetonitrile (

    
     concentration).
    
  • Stoichiometry: 1.0 eq Sulfonamide : 1.5 eq

    
     : 1.2 eq Alkyl Halide.
    
  • Activation: Stir the sulfonamide and base for 30 mins before adding the halide.

  • Temperature: Heat to

    
    .
    
  • Additives: If using a chloride, add 10 mol% TBAI (Tetrabutylammonium iodide) to generate the more reactive iodide in situ (Finkelstein condition).

Protocol B: The Mitsunobu Inversion (For Alcohols)

Why it works: If your alkylating agent is a secondary alcohol,


 displacement will fail due to steric hindrance. The Mitsunobu reaction activates the alcohol oxygen, allowing the sulfonamide to attack as a nucleophile with inversion of configuration [2].

Step-by-Step Workflow:

  • Reagents: 1.0 eq Sulfonamide : 1.2 eq Alcohol : 1.5 eq

    
    .
    
  • Solvent: Anhydrous THF or Toluene (0.1M).

  • Addition: Cool to

    
    . Add DIAD  (Diisopropyl azodicarboxylate) dropwise.
    
    • Critical: Maintain temperature

      
       during addition to prevent side reactions.
      
  • Optimization: If the alcohol is extremely hindered (e.g., menthol derivatives), use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      instead of standard reagents to increase the driving force.
    
Troubleshooting Matrix: N-Functionalization
SymptomProbable CauseCorrective Action
0% Conversion Base too weak; Sulfonamide not deprotonated.Switch to

in DMF or use NaH (careful with nitro group).
Elimination Product Alkyl halide is too hindered; Base acted as E2 agent.Switch to Mitsunobu conditions with the corresponding alcohol.
O-Alkylation Ambident nucleophile attack (rare for sulfonamides).Use non-polar solvent (Toluene) to favor N-attack; avoid silver salts.

Ticket #002: Reaction at Fluorine is Sluggish

Symptom: You are trying to displace the Fluorine (C3) with an amine, but the reaction requires harsh conditions or decomposes. Root Cause: While the 4-nitro group activates the ring, it also sits ortho to the fluorine. If your incoming nucleophile is bulky (e.g., a piperazine, morpholine, or substituted aniline), it clashes with the nitro group's oxygen atoms [3].

The Solution: Dipolar Acceleration & Temperature

Mechanism: The rate-determining step is the formation of the Meisenheimer complex. Polar aprotic solvents stabilize this charged intermediate.[1]

Optimized Protocol:

  • Solvent: DMSO (Dimethyl sulfoxide) is the gold standard here. It stabilizes the intermediate complex better than DMF or THF.

  • Base: Use DIPEA (Diisopropylethylamine) as an acid scavenger (2-3 eq). Inorganic bases can be insoluble in the optimal solvent volume.

  • Temperature:

    • Primary Amines:

      
      .
      
    • Secondary/Hindered Amines:

      
      .
      
  • Microwave: If thermal heating fails after 12 hours, switch to microwave irradiation (

    
    , 30 mins). The rapid heating often overcomes the steric activation barrier without prolonged thermal decomposition.
    
Visualizing the Pathway

SNAr_Optimization Start Start: 3-Fluoro-4-nitro-sulfonamide Nucleophile Select Nucleophile Start->Nucleophile Primary Primary Amine (Low Sterics) Nucleophile->Primary Secondary Secondary/Bulky Amine (High Sterics) Nucleophile->Secondary Cond_A Condition A: THF/EtOH, Et3N, 60°C Primary->Cond_A Cond_B Condition B: DMSO, DIPEA, 100°C Secondary->Cond_B Check Check TLC/LCMS Conversion > 50%? Cond_A->Check Cond_B->Check Success Isolate Product Check->Success Yes Fail Switch to Pd-Catalysis (Buchwald-Hartwig) Check->Fail No (Stalled)

Caption: Decision logic for overcoming steric barriers in


 displacements of 3-fluoro-4-nitrobenzene derivatives.

Ticket #003: N-Arylation (Connecting Rings)

Symptom: You need to attach an aryl group to the sulfonamide nitrogen. Copper coupling (Ullmann) is failing. Root Cause: Sulfonamides are weak ligands for copper. Steric bulk on either the sulfonamide or the aryl halide shuts down the catalytic cycle.

Protocol: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

For sterically demanding couplings, Palladium is superior to Copper. You must use specific ligands designed to open up the metal center while preventing catalyst death [4].

Recommended System:

  • Catalyst:

    
     (1-2 mol%) or precatalysts like XPhos Pd G3 .
    
  • Ligand: tBuXPhos or BrettPhos . These bulky, electron-rich phosphines facilitate the oxidative addition of the aryl halide and the reductive elimination of the sterically crowded C-N bond.

  • Base:

    
     (weak base, functional group tolerant) or 
    
    
    
    .[2] Avoid NaOtBu if the nitro group is sensitive to strong alkoxides.
  • Solvent: t-Amyl alcohol or Dioxane at

    
    .
    

FAQ: Common Failures

Q: Can I reduce the nitro group before the


 reaction? 
A: NO.  The nitro group is the "engine" driving the 

reaction. It withdraws electron density, making the carbon-fluorine bond electrophilic.[3] If you reduce it to an aniline (

), the ring becomes electron-rich, and the fluorine will effectively never leave. Always perform

first, then reduce the nitro group [3].

Q: My sulfonamide is not soluble in Toluene for the Mitsunobu reaction. A: This is common. You can use THF (Tetrahydrofuran).[4] If solubility is still an issue, you can use a mixture of THF and DMF, but ensure the DMF is anhydrous. Note that the reaction might be slower in DMF.

Q: I see a side product where the Fluorine was replaced by


. 
A:  This is hydrolysis. It happens if your solvent is "wet" (contains water) and you are using strong heating with a base. Ensure all solvents are dried over molecular sieves. The hydroxide ion (

) is a better nucleophile than many bulky amines.

References

  • Salvatore, R. N., et al. (2002).[5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[5][6] The Journal of Organic Chemistry, 67(3), 674-683.[5]

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651.

  • BenchChem Technical Support. (2025). "A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions."

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

Sources

Validation & Comparative

Structural Validation of 3-Fluoro-4-nitrobenzene-1-sulfonamide: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the development of carbonic anhydrase inhibitors and antibacterial agents, 3-Fluoro-4-nitrobenzene-1-sulfonamide serves as a critical electrophilic scaffold. Its structural integrity is paramount because nucleophilic aromatic substitution (


) reactions—often the next step in synthesis—are highly sensitive to the position of the fluorine atom.

This guide provides a technical analysis of the


H NMR spectrum of 3-Fluoro-4-nitrobenzene-1-sulfonamide. Unlike standard datasheets, we compare this technique against LC-MS  (for purity) and Regioisomeric Analysis  (for structural certainty), demonstrating why 

H NMR is the non-negotiable standard for validating the substitution pattern of this fluorinated intermediate.

Comparative Analysis: Why H NMR?

While LC-MS confirms molecular weight (


 g/mol ), it fails to distinguish between regioisomers (e.g., 4-Fluoro-3-nitro- vs. 3-Fluoro-4-nitro-). 

H NMR provides the specific scalar coupling connectivity required to map the fluorine position.
Table 1: Analytical Technique Performance Matrix
Feature

H NMR (500 MHz)
LC-MS (ESI-)

F NMR
Application Verdict
Isomer Differentiation High (Distinct splitting patterns)None (Identical m/z 219)Medium (Shift only; lacks H-connectivity)NMR is essential for isomer QC.
Quantitation High (qNMR possible)Medium (Ionization variance)HighNMR preferred for purity assay.
Sample Prep Time < 10 mins< 15 mins< 10 minsEquivalent.
Structural Insight Full connectivity (

)
Molecular Mass onlyFluorine environment only

H NMR is the Gold Standard.

Theoretical & Experimental Spectrum Analysis

Molecular Geometry & Numbering
  • Position 1: Sulfonamide (

    
    ) – Electron Withdrawing Group (EWG).
    
  • Position 3: Fluorine (

    
    ) – EWG (Inductive), Donor (Resonance), Spin-active (
    
    
    
    ).
  • Position 4: Nitro (

    
    ) – Strong EWG.
    
Predicted Chemical Shifts & Multiplicity

Solvent: DMSO-d


 (Required to observe exchangeable 

protons).
ProtonPositionApprox. Shift (

ppm)*
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H-2 Ortho to

, Ortho to F
7.85 - 7.95 Doublet (d)

Diagnostic Signal. The large H-F coupling confirms F is adjacent to H2.
H-6 Ortho to

, Meta to F
8.10 - 8.20 Doublet (d)

Ortho coupling to H5. Para-F coupling is usually negligible.
H-5 Ortho to

, Meta to F
8.35 - 8.45 Doublet of Doublets (dd)

,

Most deshielded aromatic H due to ortho-

. Shows meta-F coupling.
NH

Sulfonamide7.60 - 7.80 Broad SingletN/AExchangeable. Chemical shift varies with concentration/water content.[1]

*Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) relative to benzene (7.27 ppm) and validated against similar fluoronitrobenzene analogs.

The "Isomer Trap": Distinguishing from 4-Fluoro-3-nitro-

The most common impurity is the regioisomer 4-Fluoro-3-nitrobenzenesulfonamide .

  • Target (3-F, 4-NO

    
    ):  H-2 is a Doublet  (Ortho-F coupling).
    
  • Isomer (4-F, 3-NO

    
    ):  H-2 is between 
    
    
    
    and
    
    
    . It appears as a Singlet (or narrow triplet) because it has no ortho-F or ortho-H neighbors.

Visualization of Spectral Logic

Analytical Workflow

The following diagram outlines the decision tree for validating the material before downstream synthesis.

AnalyticalWorkflow Sample Crude Product (Sulfonyl Chloride Amidation) Prep Sample Prep (10mg in 0.6mL DMSO-d6) Sample->Prep Acq Acquisition (1H NMR, >300 MHz, ns=16) Prep->Acq Analysis Spectral Analysis (Focus on H-2 Splitting) Acq->Analysis Decision1 H-2 is Doublet (J ~ 9Hz) Analysis->Decision1 Ortho-F Coupling Decision2 H-2 is Singlet Analysis->Decision2 No Ortho Coupling ResultPass PASS: 3-Fluoro-4-nitro isomer Decision1->ResultPass ResultFail FAIL: 4-Fluoro-3-nitro isomer Decision2->ResultFail

Figure 1: Analytical workflow for regioisomer discrimination using 1H NMR.

Coupling Tree: H-5 Signal

H-5 is the most complex signal due to the simultaneous influence of H-6 (ortho) and Fluorine (meta).

CouplingTree Root H-5 Uncoupled Signal (~8.40 ppm) Level1_L Split by H-6 (Ortho) 3J_HH ~ 8.5 Hz Root->Level1_L  Large Splitting   Split1_L Split1_R Final_L Line 1 Level1_L->Final_L  Meta-F (6 Hz)   Final_R Line 2 Level1_L->Final_R  Meta-F (6 Hz)   Level1_R Split2_L Split2_R Result Observed Pattern: Doublet of Doublets (dd) Split3_L Split3_R

Figure 2: Theoretical splitting tree for Proton H-5 showing the additive coupling effects.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid sulfonamide.

  • Solvent: Add 0.6 mL DMSO-d

    
      (99.9% D).
    
    • Why DMSO? Chloroform (

      
      ) often fails to solubilize sulfonamides effectively and may cause the 
      
      
      
      protons to broaden into the baseline due to rapid exchange. DMSO stabilizes the
      
      
      protons via hydrogen bonding, appearing as a distinct singlet/broad singlet.
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure rapid relaxation.

  • Spectral Width: 14 ppm (to capture downfield sulfonamide/nitro protons).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Scans (NS): 16 (Sufficient for >10mg sample).

  • Temperature: 298 K (25°C).

Troubleshooting
  • Broad NH

    
     Peak:  If the sulfonamide peak is invisible or extremely broad, the DMSO may be "wet" (containing 
    
    
    
    ). The water peak at 3.33 ppm will be large. Solution: Use a fresh ampoule of DMSO-d
    
    
    or add a single pellet of activated 4A molecular sieves.
  • Overlapping Aromatics: If H-2 and H-6 overlap, run a

    
    F-decoupled 
    
    
    
    H NMR
    . This collapses the H-2 doublet into a singlet (removing
    
    
    ), simplifying the integration.

References

  • Chemical Shift Reference: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515. Link

  • Substituent Effects: Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195. Link

  • Sulfonamide Synthesis Context: Bahrami, K.; Khodaei, M. M.; Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides."[2] J. Org.[2] Chem.2009 , 74, 9287–9291. Link

  • Fluorine Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley-Interscience, 2009. (Standard reference for values).

Sources

A Comparative Guide to the FTIR Spectral Peaks of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectral features of 3-Fluoro-4-nitrobenzene-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the vibrational modes of the target molecule, benchmarked against structurally related analogues: 4-nitrobenzene-1-sulfonamide and 3-fluorobenzene-1-sulfonamide. The guide synthesizes theoretical predictions with established spectral data to provide a robust framework for structural elucidation.

Introduction: The Role of FTIR in Pharmaceutical Analysis

In the landscape of pharmaceutical sciences, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, providing a molecular fingerprint based on the vibrational modes of functional groups. For a polysubstituted aromatic compound like 3-Fluoro-4-nitrobenzene-1-sulfonamide, FTIR is invaluable for confirming the presence of key structural motifs, identifying potential impurities, and understanding intermolecular interactions in solid-state forms.

The molecule's structure, featuring a sulfonamide group (-SO₂NH₂), a nitro group (-NO₂), and a fluorine atom on a benzene ring, presents a rich and complex infrared spectrum. This guide will dissect this complexity by systematically assigning characteristic absorption bands and comparing them to simpler, yet structurally relevant, molecules. This comparative approach allows for a more confident and nuanced interpretation of the spectral data.

Experimental Protocol: A Self-Validating System for High-Quality Spectra

To ensure the acquisition of reliable and reproducible FTIR data, a meticulous experimental protocol is essential. The Potassium Bromide (KBr) pellet method is a widely accepted technique for analyzing solid samples and is detailed below. The integrity of the spectrum is contingent on the purity of the KBr and the proper preparation of the pellet, as moisture and contaminants can introduce significant artifacts.[1][2]

Step-by-Step KBr Pellet Preparation Protocol:

  • Material Preparation: Use spectroscopy-grade KBr that has been dried in an oven at 100-110°C for at least 2-4 hours and stored in a desiccator to prevent moisture absorption.[1][2] Water exhibits strong infrared absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹, which can obscure key spectral features.[1]

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it becomes a fine, homogenous powder. This reduces particle size and minimizes light scattering.[2][3]

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. The sample concentration should be between 0.2% and 1%.[3][4] Gently but thoroughly mix the sample and KBr with the pestle to ensure uniform dispersion.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure gradually, typically in the range of 8-10 metric tons for a standard 13 mm die.[1] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[1]

  • Background Collection: Prepare a blank KBr pellet containing only the dried KBr.[2] Acquire a background spectrum with this pellet in the FTIR spectrometer. This will be used to correct for any atmospheric CO₂, water vapor, and inherent absorptions from the KBr itself.

  • Sample Analysis: Replace the blank pellet with the sample pellet and acquire the FTIR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

This protocol establishes a self-validating system by incorporating a background correction step, ensuring that the final spectrum is solely representative of the analyte.

Workflow for FTIR Analysis via KBr Pellet Method

FTIR_Workflow cluster_prep Sample & KBr Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition Sample 1. Grind Sample (1-2 mg) Mix 3. Mix Sample & KBr (0.2-1% conc.) Sample->Mix KBr 2. Dry KBr Powder (100-200 mg) KBr->Mix Press 4. Press Mixture in Die (8-10 tons) Mix->Press Pellet 5. Form Transparent Sample Pellet Press->Pellet Acquire 7. Acquire Sample Spectrum Pellet->Acquire Background 6. Collect Background (Blank KBr Pellet) Background->Acquire Result 8. Processed FTIR Spectrum Acquire->Result

Caption: Workflow for preparing a solid sample for FTIR analysis using the KBr pellet method.

Comparative Spectral Analysis

The FTIR spectrum of 3-Fluoro-4-nitrobenzene-1-sulfonamide is best understood by dissecting the contributions of its constituent functional groups and comparing them to the spectra of 4-nitrobenzene-1-sulfonamide and 3-fluorobenzene-1-sulfonamide. This allows for the assignment of vibrational modes with a higher degree of confidence.

Molecular Structures for Comparison

Molecular_Structures cluster_target Target Molecule cluster_ref1 Reference Molecule 1 cluster_ref2 Reference Molecule 2 Target 3-Fluoro-4-nitrobenzene-1-sulfonamide Ref1 4-Nitrobenzene-1-sulfonamide Ref2 3-Fluorobenzene-1-sulfonamide

Caption: Target molecule and reference compounds for comparative FTIR analysis.

Table 1: Predicted FTIR Peak Assignments for 3-Fluoro-4-nitrobenzene-1-sulfonamide and Comparison with Reference Compounds

Wavenumber (cm⁻¹) (Predicted for Target)Vibrational ModeFunctional Group4-Nitrobenzene-1-sulfonamide (Observed, cm⁻¹)[5]3-Fluorobenzene-1-sulfonamide (Observed, cm⁻¹)[6]Rationale for Assignment in Target Molecule
~3350 & ~3250N-H Asymmetric & Symmetric StretchingSulfonamide (-SO₂NH₂)YesYesCharacteristic strong, sharp doublet for the primary sulfonamide N-H stretches.[7][8][9]
~3100-3000C-H StretchingAromatic RingYesYesTypical for C-H stretches on a benzene ring.[10]
~1530-1560NO₂ Asymmetric StretchingNitro Group (-NO₂)YesNoA very strong and characteristic absorption for aromatic nitro compounds.[11][12][13]
~1600 & ~1475C=C StretchingAromatic RingYesYesMultiple bands are expected due to the substituted benzene ring.[10]
~1340-1370SO₂ Asymmetric StretchingSulfonamide (-SO₂NH₂)YesYesA strong band characteristic of the sulfonamide group.[8][14][15]
~1330-1350NO₂ Symmetric StretchingNitro Group (-NO₂)YesNoThe second strong, characteristic band for aromatic nitro compounds.[11][12][13]
~1160-1180SO₂ Symmetric StretchingSulfonamide (-SO₂NH₂)YesYesAnother strong, defining peak for the sulfonamide functional group.[8][14][15]
~1200-1280C-F StretchingFluoroaromaticNoYesThe C-F stretch in aromatic compounds typically appears as a strong band in this region.
~900-950S-N StretchingSulfonamide (-SO₂NH₂)YesYesA medium to strong band associated with the sulfonamide linkage.[8]
~800-850C-H Out-of-Plane BendingAromatic RingYesYesThe substitution pattern (1,2,4-trisubstituted) will influence the exact position and number of these bands.[16]
Detailed Interpretation of Key Vibrational Regions

4.1. Sulfonamide Group Vibrations (-SO₂NH₂)

The sulfonamide group gives rise to several prominent and diagnostic peaks:

  • N-H Stretching: Expect two distinct, sharp bands around 3350 cm⁻¹ and 3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the primary sulfonamide.[8][9] Their presence is a clear indicator of the -NH₂ moiety.

  • S=O Stretching: The sulfonyl group (-SO₂) produces two of the strongest bands in the spectrum. The asymmetric stretch is anticipated around 1340-1370 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 1160-1180 cm⁻¹.[14][15] These intense absorptions are highly characteristic and confirm the presence of the sulfonamide functional group.

**4.2. Nitro Group Vibrations (-NO₂) **

The nitro group is another powerful infrared absorber due to the large change in dipole moment during its vibrations.[11]

  • Asymmetric NO₂ Stretch: A very strong absorption is predicted in the 1530-1560 cm⁻¹ range. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[11][13]

  • Symmetric NO₂ Stretch: A second strong band is expected between 1330-1350 cm⁻¹.[11][12] The presence of this pair of intense bands is a definitive marker for the nitro group.[12]

4.3. Aromatic Ring and Substituent Vibrations

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹.[10] The C=C stretching vibrations within the benzene ring usually appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹.[10]

  • C-F Stretch: The presence of the fluorine atom introduces a C-F stretching vibration. For fluoroaromatic compounds, this is expected to be a strong band in the 1200-1280 cm⁻¹ region. This peak would be clearly present in the spectrum of 3-fluorobenzene-1-sulfonamide but absent in 4-nitrobenzene-1-sulfonamide, serving as a key comparative feature.

  • C-H Out-of-Plane Bending: In the fingerprint region (below 1000 cm⁻¹), the pattern of C-H out-of-plane bending bands is diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic absorptions are expected in the 800-850 cm⁻¹ range.[16]

Conclusion

The FTIR spectrum of 3-Fluoro-4-nitrobenzene-1-sulfonamide is predicted to be a composite of several strong and characteristic absorption bands arising from its key functional groups. By employing a comparative approach with the spectra of 4-nitrobenzene-1-sulfonamide and 3-fluorobenzene-1-sulfonamide, a confident assignment of the major peaks is achievable. The definitive presence of the sulfonamide group is confirmed by the N-H stretches and the two intense S=O stretching bands. The nitro group is identified by its characteristic pair of strong asymmetric and symmetric stretching vibrations. Finally, the fluorine substituent is indicated by a strong C-F stretching band. This guide provides a robust framework for the interpretation of the FTIR spectrum, underscoring the technique's power in the structural elucidation of complex pharmaceutical molecules.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. Available at: [Link]

  • Quick User Guide for FT-IR | Helsinki.fi. Available at: [Link]

  • KBr Pellet Method - Shimadzu. Available at: [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. - J-Stage. Available at: [Link]

  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR. Available at: [Link]

  • Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface - Optica Publishing Group. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. Available at: [Link]

  • A dft analysis of the vibrational spectra of nitrobenzene | PDF - Slideshare. Available at: [Link]

  • 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem - NIH. Available at: [Link]

  • IR: nitro groups. Available at: [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate. Available at: [Link]

  • IR Correlation Table | PDF | Science & Mathematics | Technology & Engineering - Scribd. Available at: [Link]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. Available at: [Link]

  • 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem - NIH. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives - Research India Publications. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. Available at: [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. Available at: [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. Available at: [Link]

  • A DFT analysis of the vibrational spectra of nitrobenzene | Request PDF - ResearchGate. Available at: [Link]

  • FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. - ResearchGate. Available at: [Link]

  • 4 Simplified Infrared Correlation Chart. Available at: [Link]

  • Infrared spectroscopy correlation table - Wikipedia. Available at: [Link]

  • IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene. Available at: [Link]

  • FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole - SciSpace. Available at: [Link]

  • Benzenesulfonamide, N-(4-nitrophenyl)- - the NIST WebBook. Available at: [Link]

  • IR Spectrum Table & Chart | Sigma-Aldrich - ResearchGate. Available at: [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. Available at: [Link]

  • IR: aromatics. Available at: [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Available at: [Link]

  • IR Group Frequencies - UMass OWL. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available at: [Link]

  • The features of IR spectrum. Available at: [Link]

  • 4-Nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide - PubChem. Available at: [Link]

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Navigating the Fragment Maze: A Comparative Guide to the Mass Spectrometry of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding a molecule's behavior under mass spectrometry is paramount for its identification and structural elucidation. This guide provides an in-depth, predictive analysis of the fragmentation pattern of 3-Fluoro-4-nitrobenzene-1-sulfonamide. In the absence of a publicly available experimental spectrum for this specific compound, this guide establishes a robust, scientifically-grounded prediction by comparing its structural motifs to well-documented fragmentation behaviors of analogous compounds. We will explore the expected fragmentation pathways under both hard and soft ionization techniques, providing a valuable reference for analysts working with novel sulfonamides and nitroaromatic compounds.

The Logic of Molecular Disassembly: Ionization and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization method significantly influences the resulting mass spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive and often complex fragmentation.[1][2] The resulting pattern is highly reproducible and serves as a molecular fingerprint, invaluable for structural determination of small, volatile compounds.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions from a solution with minimal fragmentation.[3][4] This technique is ideal for preserving the molecular ion, but to gain structural information, it is often coupled with tandem mass spectrometry (MS/MS). In MS/MS, the intact molecular ion is isolated and then fragmented through collision-induced dissociation (CID) to reveal its substructures.[5][6]

For 3-Fluoro-4-nitrobenzene-1-sulfonamide, with a molecular weight of 220.18 g/mol , both EI and ESI-MS/MS are viable analytical approaches.

Predicting the Fragmentation of 3-Fluoro-4-nitrobenzene-1-sulfonamide

The structure of 3-Fluoro-4-nitrobenzene-1-sulfonamide incorporates three key functional groups that will dictate its fragmentation: a nitro group (-NO₂), a sulfonamide group (-SO₂NH₂), and a fluorine atom (-F) on an aromatic ring. By examining the known fragmentation of simpler, related molecules, we can predict the primary fragmentation pathways.

Key Fragmentation Pathways: A Comparative Analysis

The fragmentation of 3-Fluoro-4-nitrobenzene-1-sulfonamide is anticipated to be a composite of the behaviors observed in its structural analogs. The following table summarizes the expected key fragmentations and their basis in the literature.

Predicted Fragment Ion (m/z)Neutral LossProposed Fragmentation PathwayComparison with Analogous CompoundsIonization Method
220 -Molecular Ion [M]⁺• The intact ionized molecule.EI, ESI (precursor)
203 OHLoss of a hydroxyl radical from the sulfonamide group.Common in sulfonamides.EI
174 NO₂Loss of a nitro radical.A characteristic fragmentation of nitroaromatic compounds.[5][7][8][9]EI, ESI-MS/MS
156 SO₂Loss of sulfur dioxide, a hallmark of aromatic sulfonamides.[10][11]Observed in a wide range of aromatic sulfonamides.[10][11]EI, ESI-MS/MS
141 SO₂NH₂Cleavage of the C-S bond, losing the sulfonamide group.A primary fragmentation for benzenesulfonamides.EI, ESI-MS/MS
125 F, NO₂Sequential loss of fluorine and a nitro group.Fluorobenzene loses fluorine, and nitrobenzene loses NO₂.[12][13][14][15]EI
95 SO₂NH₂, NOLoss of the sulfonamide group followed by the loss of nitric oxide.Nitroaromatics are known to lose NO.[5][7]EI

Visualizing the Fragmentation Cascades

The following diagrams, rendered in DOT language, illustrate the predicted fragmentation pathways for 3-Fluoro-4-nitrobenzene-1-sulfonamide under both Electron Ionization (EI) and Electrospray Ionization with tandem MS (ESI-MS/MS).

EI_Fragmentation_Pattern M [M]⁺• m/z 220 F1 m/z 203 M->F1 -OH F2 m/z 174 M->F2 -NO₂ F3 m/z 156 M->F3 -SO₂ F4 m/z 141 M->F4 -SO₂NH₂ F5 m/z 125 F2->F5 -F F6 m/z 95 F4->F6 -NO

Caption: Predicted EI fragmentation of 3-Fluoro-4-nitrobenzene-1-sulfonamide.

ESI_MSMS_Fragmentation_Pattern M_H [M+H]⁺ m/z 221 F1_H m/z 175 M_H->F1_H -NO₂ F2_H m/z 157 M_H->F2_H -SO₂ F3_H m/z 142 M_H->F3_H -SO₂NH₂

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-Fluoro-4-nitrobenzene-1-sulfonamide.

Recommended Experimental Protocols

To validate these predictions, the following experimental setups are recommended.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for the analysis of the thermally stable and volatile 3-Fluoro-4-nitrobenzene-1-sulfonamide.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Separation:

    • Injector: Splitless mode at 250°C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is suitable for analyzing the compound from a complex matrix or for targeted fragmentation studies.

  • Sample Preparation: Prepare a 1 µg/mL solution in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1: Scan for the protonated molecule [M+H]⁺ at m/z 221.

    • MS2: Isolate the precursor ion at m/z 221 and perform Collision-Induced Dissociation (CID) with argon as the collision gas. Vary collision energy (e.g., 10-40 eV) to observe the different fragmentation pathways.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 3-Fluoro-4-nitrobenzene-1-sulfonamide. By drawing parallels with the known behaviors of nitroaromatics, aromatic sulfonamides, and fluorinated benzenes, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This comparative approach not only serves as a practical guide for the analysis of this specific molecule but also reinforces the fundamental principles of fragmentation that are broadly applicable in the structural elucidation of novel compounds.

References

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • Schröder, D., Oref, I., Hrušák, J., Weiske, T., Nikitin, E. E., Zummack, W., & Schwarz, H. (1992). Revisiting the Mechanism of the Unimolecular Fragmentation of Protonated Fluorobenzene. The Journal of Physical Chemistry, 96(9), 3675–3681. [Link]

  • Gao, J., Li, Y., & Li, H. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(6), 1064–1071. [Link]

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  • Fluorine notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[17] -ANNULENE, AND THEIR FLUORINE DERIVATIVES. [Link]

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  • Xia, Y., Wu, J., Ma, Y., & Li, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid communications in mass spectrometry : RCM, 22(5), 711–718. [Link]

  • AIP Publishing. (2007). Photodissociation dynamics of nitrobenzene and o-nitrotoluene. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonamide. PubChem. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL. [Link]

  • ResearchGate. (n.d.). Mass spectra (and MS-MS), predominant fragmentation patters, structures of mesocarb and its metabolites. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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A Senior Application Scientist's Guide to HPLC Method Development for 3-Fluoro-4-nitrobenzene-1-sulfonamide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-nitrobenzene-1-sulfonamide is a key pharmaceutical intermediate whose purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] As with many pharmaceutical intermediates, establishing a robust and reliable analytical method for purity determination is not merely a quality control checkbox; it is a strategic necessity that impacts process development, scalability, and regulatory success.[1] This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for this specific compound. It also offers a comparative analysis with alternative analytical technologies, furnishing researchers, scientists, and drug development professionals with the data and rationale needed to make informed decisions.

The Analytical Challenge: Understanding the Analyte

The molecular structure of 3-Fluoro-4-nitrobenzene-1-sulfonamide presents distinct characteristics that guide the HPLC method development process:

  • Aromatic Nitro Group: This chromophore is advantageous for UV detection, typically exhibiting strong absorbance in the 250-280 nm range.

  • Sulfonamide Group: This polar, acidic functional group can be prone to secondary interactions with residual silanols on silica-based columns, potentially leading to peak tailing.

  • Fluorine Substitution: While generally having a minor impact on retention in reversed-phase chromatography, it can influence selectivity.

  • Polarity: The combination of the nitro and sulfonamide groups renders the molecule relatively polar.

Core Strategy: Reversed-Phase HPLC Method Development

Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of non-volatile small molecules in the pharmaceutical industry and is the logical starting point for this analyte.[1][3][4]

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization Start Define Analytical Goal: Purity of 3-Fluoro-4-nitro- benzene-1-sulfonamide SelectWavelength Select UV Wavelength (e.g., 265 nm) Start->SelectWavelength ScreenCols Column Screening (e.g., C18, C8, Phenyl) ScreenMP Mobile Phase Screening (Acetonitrile vs. Methanol) ScreenCols->ScreenMP OptGradient Optimize Gradient Profile (Slope, Time) ScreenMP->OptGradient SelectWavelength->ScreenCols OptFlowTemp Fine-tune Flow Rate & Column Temperature OptGradient->OptFlowTemp AssessPeak Assess Peak Shape (Tailing, Resolution) OptFlowTemp->AssessPeak SystemSuitability Define System Suitability (ICH Q2(R1)) AssessPeak->SystemSuitability Validation Perform Method Validation (Linearity, Accuracy, Precision) SystemSuitability->Validation FinalMethod Finalize Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a systematic approach to developing a robust RP-HPLC method.

1. Initial Method Scouting & Selection of Starting Conditions

  • Rationale: The goal is to find a set of conditions that provides retention and a decent peak shape for the main component. A C18 column is a universal starting point for RP-HPLC due to its wide applicability. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency. Given the nitroaromatic structure, a detection wavelength of 265 nm is a logical choice.[5]

  • Protocol:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is added to suppress the ionization of the sulfonamide, improving peak shape.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[5]

    • Injection Volume: 5 µL.[5][6]

    • Detection: UV at 265 nm.[5]

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1000 µg/mL.[6]

    • Initial Gradient: Run a broad gradient from 10% to 90% Acetonitrile over 20 minutes to elute the main peak and any potential impurities.

2. Method Optimization

  • Rationale: The initial scouting run provides the retention time of the analyte. The next step is to optimize the gradient to ensure adequate resolution between the main peak and any closely eluting impurities, while minimizing the run time.

  • Protocol:

    • Based on the initial run, narrow the gradient around the elution point of the main peak. For example, if the peak elutes at 60% Acetonitrile, a new gradient could be 40-70% Acetonitrile over 15 minutes.

    • Adjust the gradient slope. A shallower gradient will increase resolution but also increase the run time.

    • If peak tailing is observed, consider using a C8 column which is less retentive and may reduce secondary interactions.[5]

    • Evaluate the effect of column temperature. Increasing the temperature (e.g., to 30-40 °C) can improve peak shape and reduce run time, but may affect the stability of the analyte.[7]

3. System Suitability and Validation

  • Rationale: Before the method can be used for routine analysis, its suitability and reliability must be demonstrated according to guidelines such as ICH Q2(R1).[8][9][10]

  • Protocol:

    • System Suitability: Define criteria for parameters like theoretical plates (>2000), tailing factor (≤2), and reproducibility of replicate injections (%RSD ≤2.0%).[11]

    • Validation: Perform validation experiments to assess specificity, linearity, range, accuracy, and precision.[8][9] For impurity testing, the range should typically cover from the reporting threshold to 120% of the specification.[11]

Table 1: Proposed Final HPLC Method

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm), 5µm[5]
Mobile Phase A 0.08% Acetic Acid in Water[12]
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 min, hold at 70% B for 2 min, return to 30% B over 1 min, and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 265 nm
Total Run Time 23 minutes

Comparison with Alternative Analytical Techniques

While HPLC is a robust choice, other techniques offer different advantages and disadvantages. The selection of the most appropriate method depends on the specific requirements of the analysis, such as speed, resolution, and the need for absolute quantification.

Diagram: Comparison of Analytical Techniques

TechComparison HPLC HPLC UHPLC UHPLC HPLC->UHPLC Faster, Higher Resolution GC GC HPLC->GC Different Applicability (Volatility) qNMR qNMR HPLC->qNMR Absolute Quantification vs. Relative GC->HPLC For Non-Volatile Analytes

Caption: Relationship and key differentiators of analytical techniques.

Performance Comparison

Table 2: Comparison of HPLC, UHPLC, GC, and qNMR for Purity Analysis

FeatureHPLC (High-Performance Liquid Chromatography)UHPLC (Ultra-High-Performance Liquid Chromatography)GC (Gas Chromatography)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Separation in a liquid mobile phase based on analyte partitioning with a stationary phase.Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[13][14]Separation of volatile compounds in a gaseous mobile phase.[15][16]Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[17]
Applicability to Analyte Excellent. Ideal for non-volatile, polar compounds like 3-Fluoro-4-nitrobenzene-1-sulfonamide.[4]Excellent. Offers faster analysis and better resolution than HPLC.[13]Poor. The analyte is not sufficiently volatile and is likely to decompose at high temperatures required for GC.[4][15]Excellent. Provides structural confirmation and absolute purity without needing a specific reference standard of the analyte.[18][19]
Analysis Time 15-30 minutes.[13]2-10 minutes.1-15 minutes.[15]5-20 minutes per sample.
Resolution Good to Very Good.Excellent.Very High for volatile compounds.Not a separation technique; relies on spectral resolution.
Quantification Relative (requires a reference standard).Relative (requires a reference standard).Relative (requires a reference standard).Absolute (uses an internal standard of a different, known compound).[19]
Pros Robust, widely available, versatile.[3]High speed, high resolution, lower solvent consumption.Excellent for volatile impurities (e.g., residual solvents).[20]Primary method, highly accurate, provides structural information.[21]
Cons Longer analysis times, higher solvent consumption compared to UHPLC.Higher initial instrument cost, more susceptible to clogging.Limited to volatile and thermally stable compounds.[16]Lower sensitivity than chromatographic methods, higher instrument cost, requires specialized expertise.

In-Depth Discussion

  • HPLC vs. UHPLC: For a pharmaceutical intermediate, transitioning from a developed HPLC method to a UHPLC method can significantly increase sample throughput. The principles of separation are the same, but UHPLC's use of sub-2 µm particles provides a dramatic increase in efficiency. This leads to sharper peaks, better resolution, and much faster run times, often reducing analysis time by a factor of 5 to 10. The trade-off is the need for specialized equipment capable of handling higher backpressures (up to 15,000 psi).[14]

  • Why GC is Unsuitable: Gas Chromatography is fundamentally unsuited for analyzing 3-Fluoro-4-nitrobenzene-1-sulfonamide. GC requires the analyte to be volatile and thermally stable.[4] This compound has a high molecular weight and polar functional groups, making it non-volatile. Attempting to analyze it by GC would require high temperatures that would almost certainly cause decomposition in the injector port or on the column.[14][15] However, GC is an essential complementary technique for analyzing pharmaceutical intermediates for impurities like residual solvents.[2][20]

  • The Power of qNMR: Quantitative NMR (qNMR) stands apart as it is not a separation technique but a method for absolute quantification.[19] Its fundamental principle is that the area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[17] By adding a certified internal standard of known purity and concentration to the sample, one can directly calculate the purity of the analyte without needing a reference standard of the analyte itself. This makes qNMR an invaluable tool, especially during early-stage development when a fully characterized reference standard of the intermediate may not be available.[17] While less sensitive than HPLC for trace impurities, its role as a primary metrological method for purity assignment is unparalleled.[18]

Conclusion and Recommendation

For the routine quality control and purity determination of 3-Fluoro-4-nitrobenzene-1-sulfonamide, a well-developed and validated Reversed-Phase HPLC method is the most practical and reliable choice . It offers a balance of resolution, sensitivity, and accessibility in most pharmaceutical laboratories.

For high-throughput environments, transferring the optimized HPLC method to a UHPLC system is highly recommended to leverage the significant gains in speed and efficiency.

While unsuitable for the primary analyte, GC remains a necessary tool for the orthogonal assessment of volatile impurities.

qNMR should be considered a primary or reference method for the definitive assignment of purity to a reference standard batch of 3-Fluoro-4-nitrobenzene-1-sulfonamide. Its ability to provide absolute quantification without a compound-specific standard is a significant advantage, particularly in a research and development setting.[17][19]

Ultimately, a robust analytical control strategy for a pharmaceutical intermediate like 3-Fluoro-4-nitrobenzene-1-sulfonamide relies on leveraging the strengths of multiple analytical techniques to ensure its quality, safety, and consistency.[22]

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation | PDF | Chromatography. Scribd. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.[Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]

  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]

  • Brewer Science Blog. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]

  • UHPLCS. (2021, April 2). What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)?. UHPLCS. [Link]

  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

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Comparative Bioactivity Guide: 3-Fluoro-4-nitrobenzene-1-sulfonamide vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the bioactivity profile of 3-Fluoro-4-nitrobenzene-1-sulfonamide (3-F-4-NO2-BSA) in comparison to its non-fluorinated analog, 4-nitrobenzene-1-sulfonamide (4-NO2-BSA). The primary focus is on Carbonic Anhydrase (CA) inhibition , the dominant pharmacological target for this structural class.

The incorporation of a fluorine atom at the meta position relative to the sulfonamide group (and ortho to the nitro group) introduces critical electronic and physicochemical shifts. Specifically, the fluorine substituent lowers the pKa of the sulfonamide nitrogen, enhancing ionization at physiological pH, and increases lipophilicity, thereby altering membrane permeability and enzyme active site interactions.

Chemical & Physicochemical Comparison

The structural modification from hydrogen to fluorine significantly alters the electronic landscape of the benzene ring.[1] This section quantifies those differences, which directly drive bioactivity.

Table 1: Physicochemical Properties Comparison

Property4-Nitrobenzene-1-sulfonamide (Non-Fluorinated)3-Fluoro-4-nitrobenzene-1-sulfonamide (Fluorinated)Impact on Bioactivity
Molecular Weight 202.19 g/mol 220.18 g/mol Negligible steric bulk increase; maintains binding pocket fit.
LogP (Lipophilicity) ~0.6 - 0.8~1.0 - 1.2 (Predicted)Increased: Enhances passive membrane transport and blood-brain barrier penetration.
Sulfonamide pKa ~9.5 - 10.0~8.5 - 9.0 (Predicted)Decreased: Fluorine's inductive effect (-I) stabilizes the anion, increasing the fraction of the active anionic species at pH 7.4.
Hammett Constant (

)

(NO2) = 0.78

(NO2) +

(F)
Electron Withdrawal: The combined EWG effect increases the acidity of the sulfonamide headgroup.
Reactivity (SnAr) LowHigh (at C-3)The F atom ortho to the Nitro group is susceptible to Nucleophilic Aromatic Substitution (SnAr), potentially leading to covalent off-target reactions or metabolic instability.

Bioactivity Analysis: Carbonic Anhydrase Inhibition[2][3][4][5][6][7][8]

The primary mechanism of action for primary sulfonamides (


) is the inhibition of Zinc-dependent Carbonic Anhydrase (CA) isoforms.
Mechanism of Action

Sulfonamides bind to the Zn(II) ion in the enzyme's active site in their anionic (deprotonated) form (


). They displace the zinc-bound water molecule/hydroxide ion, disrupting the catalytic hydration of 

.
The "Fluorine Effect" on Potency
  • Acidity Modulation: The 3-Fluoro substituent exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the sulfonamide group.[2] Since the anion is the active species, a lower pKa (closer to physiological pH) increases the concentration of the active inhibitor, typically enhancing potency (

    
    ).
    
  • Hydrophobic Interactions: The fluorine atom can engage in specific interactions within the hydrophobic pocket of the CA active site (e.g., interactions with Phe131 in CA II or similar residues in CA IX/XII).

  • Selectivity: Fluorinated tails are often employed to gain selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic isoforms (hCA I and II).[3] While 4-NO2-BSA is a broad-spectrum inhibitor, 3-F-4-NO2-BSA exhibits a shift in selectivity profiles due to the steric and electronic nature of the fluorine.

Comparative Efficacy Data (General Trends)
  • Non-Fluorinated (4-NO2-BSA): Typically exhibits

    
     values in the low micromolar to high nanomolar range  (e.g., 
    
    
    
    nM for hCA II).
  • Fluorinated (3-F-4-NO2-BSA): Analogous fluorinated benzenesulfonamides often demonstrate improved potency , with

    
     values frequently dropping into the low nanomolar range  (
    
    
    
    nM). The fluorine substitution can improve affinity by 2-10 fold depending on the specific isoform.
Visualizing the SAR Logic

The following diagram illustrates how the structural modification translates to bioactivity.

SAR_Logic Substituent Substituent Choice Electronic Electronic Effect (Inductive -I) Substituent->Electronic Fluorine (3-Pos) Lipophilicity Increased Lipophilicity (LogP) Substituent->Lipophilicity C-F vs C-H pKa Lower pKa of Sulfonamide (-SO2NH2) Electronic->pKa Anion Increased Anion Fraction (Active Species) pKa->Anion Easier Deprotonation Binding Potent CA Inhibition (Lower Ki) Anion->Binding Zn(II) Coordination Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Permeability->Binding Access to Active Site

Caption: Structure-Activity Relationship (SAR) flow demonstrating how fluorine substitution enhances Carbonic Anhydrase inhibition potency.

Experimental Protocols

To objectively compare these compounds, researchers should utilize standardized synthesis and assay protocols.

A. Synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Since the specific isomer may not be commercially available in all regions, it can be synthesized from the corresponding sulfonyl chloride.

Reagents: 3-Fluoro-4-nitrobenzenesulfonyl chloride, Ammonium hydroxide (


), Tetrahydrofuran (THF) or Acetone.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 3-Fluoro-4-nitrobenzenesulfonyl chloride in THF at 0°C.

  • Ammonolysis: Dropwise add 5.0 eq of aqueous

    
     (28-30%) while maintaining temperature < 5°C. The reaction is exothermic.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Acidify carefully with 1M HCl to pH ~3 to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

B. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This is the gold-standard method for determining inhibition constants (


).

Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 during the hydration of


 to carbonic acid, catalyzed by CA.

Workflow:

  • Buffer Prep: 20 mM HEPES buffer (pH 7.5) with phenol red indicator (0.2 mM).

  • Enzyme Mix: Recombinant hCA II (or other isoform) is dissolved in the buffer.

  • Inhibitor Mix: Serial dilutions of 3-F-4-NO2-BSA and 4-NO2-BSA (0.1 nM to 10 µM) in DMSO/Buffer.

  • Substrate:

    
    -saturated water.
    
  • Measurement: Rapidly mix Enzyme/Inhibitor solution with Substrate solution in a stopped-flow spectrophotometer.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red color change).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation to derive 
    
    
    
    .

Assay_Workflow Start Start Assay Prep Prepare Reagents: 1. Enzyme (hCA) 2. Inhibitor (Fluorinated vs Non) 3. CO2 Substrate Start->Prep Mix Stopped-Flow Mixing (Enzyme + Inhibitor + CO2) Prep->Mix Reaction CO2 + H2O -> HCO3- + H+ (Catalyzed by CA) Mix->Reaction Measure Monitor Absorbance (557 nm) (Phenol Red Indicator) Reaction->Measure Data Calculate IC50 & Ki Measure->Data

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants.

Conclusion

The substitution of hydrogen with fluorine to create 3-Fluoro-4-nitrobenzene-1-sulfonamide results in a compound with superior physicochemical properties for drug development compared to the non-fluorinated analog. The increased acidity facilitates stronger zinc-binding interactions in the Carbonic Anhydrase active site, while the enhanced lipophilicity improves bioavailability. However, researchers must account for the increased reactivity of the C-F bond ortho to the nitro group during synthesis and metabolic stability testing.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. Link

  • PubChem. (2025).[4] 4-Fluoro-3-nitrobenzenesulfonamide (Isomer Analog Data). National Library of Medicine. Link

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Reference Standards for 3-Fluoro-4-nitrobenzene-1-sulfonamide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS 1187966-31-9) is a critical intermediate in the synthesis of next-generation sulfonamide antibiotics and specific kinase inhibitors. Its structural integrity—specifically the regiochemistry of the fluorine and nitro substituents—is paramount for downstream efficacy.

This guide objectively compares reference standard grades available for this molecule, outlining the risks associated with lower-tier standards. It provides a self-validating HPLC protocol and a structural qualification workflow to ensure your analytical data meets the rigor of ICH Q7 and Q3A/B guidelines.

Part 1: The Analytical Landscape

Analyzing 3-Fluoro-4-nitrobenzene-1-sulfonamide presents unique challenges due to its electron-deficient ring and the acidity of the sulfonamide group (


).
Structural Criticality

The specific arrangement (Fluoro at C3, Nitro at C4) is thermodynamically distinct from its common isomer, 4-Fluoro-3-nitrobenzenesulfonamide. Using a reference standard that is not regio-specifically characterized can lead to Type I errors (false positives) in identity testing, as these isomers often co-elute in generic gradient methods.

Key Analytical Challenges
  • Regio-Isomerism: Separation of the 3-F, 4-NO2 isomer from the 4-F, 3-NO2 isomer requires optimized stationary phase selectivity.

  • Hydrolytic Instability: The sulfonamide moiety can hydrolyze to the sulfonic acid (3-fluoro-4-nitrobenzenesulfonic acid) under extreme pH, necessitating buffered mobile phases.

  • UV Response: The nitro group provides strong absorbance at 254 nm, but impurities lacking the nitro group may require lower wavelengths (210-220 nm) for detection.

Part 2: Comparative Analysis of Reference Standard Grades

Not all "standards" are created equal.[1] In early drug discovery, a "Reagent Grade" chemical is sufficient. However, for GMP intermediate qualification, a "Primary" or "Working" standard is mandatory.

FeatureOption A: Primary Reference Standard (CRM) Option B: Qualified Working Standard (In-House) Option C: Reagent/Catalog Grade
Purity > 99.5% (Mass Balance)> 99.0% (Chromatographic)Variable (often >95% or >97%)
Traceability NIST/USP/EP TraceableTraceable to Option ALot-specific only
Characterization 1H-NMR, 13C-NMR, MS, IR, HPLC, ROI, Water (KF)HPLC Purity, ID (IR/NMR)HPLC Purity only (usually area %)
Cost High (

$)
Low ($)Low ($)
Use Case Release testing, Method ValidationRoutine QC, Stability StudiesEarly synthesis, TLC spotting
Risk Low: Defensible in audits.Medium: Depends on qualification rigor.High: Unknown impurities may co-elute.

Recommendation: For establishing the impurity profile of your API intermediate, Option A is required initially to characterize your Option B stock. Do not use Option C for quantitative assay calculations in late-stage development.

Part 3: Experimental Validation (The Protocol)

The following protocol is designed to be self-validating . If the resolution between the main peak and the specified impurities is < 1.5, the system is not suitable.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantify potency and detect regio-isomeric impurities.

  • Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
    • Why: The end-capping reduces peak tailing caused by the interaction of the sulfonamide amine with free silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Acidic pH (~2.7) keeps the sulfonamide protonated (neutral form), increasing retention on the hydrophobic C18 phase.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: 265 nm (Primary), 220 nm (Impurity Check).

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Equilibration
15.060Linear Gradient
15.190Wash
20.090Hold
20.110Re-equilibration
25.010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10.0 mg Reference Standard in 20 mL diluent (0.5 mg/mL). Sonicate for 5 mins.

  • System Suitability:

    • Tailing Factor:

      
      
      
    • %RSD (5 injections):

      
      
      
    • Theoretical Plates:

      
      
      

Part 4: Impurity Profiling & Structural Qualification[5]

To qualify a Reference Standard (Option B), you must prove its structure and purity. The following diagram illustrates the workflow required to elevate a "Reagent Grade" chemical to a "Qualified Working Standard."

ReferenceStandardQualification cluster_ID Structural Identification (Qualitative) cluster_Purity Purity Assessment (Quantitative) RawMaterial Raw Material (Candidate Standard) NMR 1H / 13C NMR (Confirm Regiochemistry) RawMaterial->NMR MS Mass Spectrometry (Confirm MW: 220.18) RawMaterial->MS HPLC HPLC-UV (Purity %) (Chromatographic Purity) RawMaterial->HPLC Calculation Mass Balance Calculation: Purity = (100 - %Imp - %H2O - %Solv - %ROI) NMR->Calculation Confirms ID MS->Calculation IR FT-IR (Fingerprint Match) HPLC->Calculation Provides % Impurities Residuals Residual Solvents (GC) & Water (KF) Residuals->Calculation Provides Volatiles ROI Residue on Ignition (Inorganic Impurities) ROI->Calculation Provides Inorganics FinalStd Qualified Reference Standard (Valid for 1 Year) Calculation->FinalStd

Figure 1: Workflow for qualifying a Working Standard from raw material. This "Mass Balance" approach is required when a Primary CRM is unavailable.

Likely Impurities to Monitor

When analyzing the chromatograms, look for these specific relative retention times (RRT):

  • 3-Fluorobenzenesulfonamide (Starting Material): RRT ~0.8. (Lacks nitro group, less polar).

  • 3-Fluoro-4-nitrobenzenesulfonic acid (Hydrolysis Product): RRT ~0.2. (Highly polar, elutes near void volume).

  • 4-Fluoro-3-nitrobenzene-1-sulfonamide (Regioisomer): RRT ~1.05-1.10. (Very similar polarity; critical separation).

Part 5: Stability and Handling

  • Storage: Store at 2-8°C in amber vials. The nitro group is light-sensitive.

  • Hygroscopicity: Sulfonamides can be slightly hygroscopic. Equilibrate to room temperature before weighing to prevent water uptake errors in quantitative analysis.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[5][6] (2000).[7][5] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16782487 (Isomer Reference). (2025).[2][5][6][8][9] Available at: [Link]

  • Patyra, E., et al. HPLC-FLD-Based Method for the Detection of Sulfonamides.[10] (2022).[4][11] (Provides basis for acidic mobile phase selection). Available at: [Link]

  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Melting Point Determination of 3-Fluoro-4-nitrobenzene-1-sulfonamide and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. The melting point of a pure crystalline solid is a fundamental and powerful indicator of its identity and purity. This guide provides an in-depth comparison of methodologies for determining the melting point of 3-Fluoro-4-nitrobenzene-1-sulfonamide, a compound of interest in medicinal chemistry.

While a definitive experimental value for 3-Fluoro-4-nitrobenzene-1-sulfonamide is not yet reported in publicly available literature, this guide establishes a predictive framework by comparing the experimentally determined melting points of its close structural analogues. Furthermore, it provides detailed, field-tested protocols for two primary determination techniques: the traditional Capillary Melting Point Method and the advanced Differential Scanning Calorimetry (DSC) method.

The Significance of Melting Point in Purity and Identity

The melting point of a pure, crystalline organic compound is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. This physical constant is highly sensitive to impurities. According to the principles of freezing-point depression, impurities disrupt the crystal lattice of a solid, leading to a lower and broader melting range. Therefore, a sharp melting point is a reliable indicator of high purity. For drug development professionals, this is a critical first-pass assessment of a newly synthesized batch of a compound before it undergoes more rigorous analytical testing.

Comparative Analysis of Structural Analogues

To estimate the expected melting point of 3-Fluoro-4-nitrobenzene-1-sulfonamide, we can analyze the melting points of its structural isomers and analogues. The position of the fluoro and nitro groups on the benzene sulfonamide core significantly influences the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, and van der Waals forces) that dictate the stability of the crystal lattice and, consequently, the melting point.

Compound NameStructureCAS NumberMelting Point (°C)
3-Fluoro-4-nitrobenzene-1-sulfonamide 1187966-31-9Not Reported
4-Fluoro-3-nitrobenzenesulfonamide406233-31-6137.0 - 141.0[1][2]
3-Fluorobenzenesulfonamide1524-40-9128 - 132[3]
4-Nitrobenzenesulfonamide6325-93-5178 - 180[4]

Analysis of Structural Influences:

  • Isomeric Comparison: The isomer, 4-Fluoro-3-nitrobenzenesulfonamide, provides the closest structural comparison. Its melting range of 137-141°C suggests that our target compound will likely melt in a similar region. The different substitution pattern will alter the crystal packing and dipole moment, causing a variation in the exact melting temperature.

  • Effect of the Nitro Group: Comparing 3-Fluorobenzenesulfonamide (m.p. 128-132°C) with the nitrated analogues reveals the significant impact of the nitro group.[3] The strong electron-withdrawing nature and the potential for additional dipole-dipole interactions imparted by the nitro group substantially increase the melting point.

  • Effect of the Fluoro Group: Comparing 4-Nitrobenzenesulfonamide (m.p. 178-180°C) with 4-Fluoro-3-nitrobenzenesulfonamide (m.p. 137-141°C) demonstrates that the introduction of a fluorine atom can, in this case, lower the melting point.[1][2][4] This could be due to a disruption in the crystal lattice symmetry that outweighs the effect of the C-F bond's polarity.

Based on this data, a predicted melting point for pure 3-Fluoro-4-nitrobenzene-1-sulfonamide would likely fall within the 130-150°C range. Experimental verification is essential.

Experimental Protocols for Melting Point Determination

The choice of method for melting point determination depends on the required accuracy, sample amount, and available equipment. Below are detailed protocols for two universally accepted methods.

Method 1: Capillary Melting Point Determination (USP <741> / ASTM E324)

This classical method is reliable, requires minimal sample, and is the standard procedure outlined in most pharmacopeias.[5][6][7]

Principle: A small, finely powdered sample is packed into a thin-walled glass capillary tube and heated in a calibrated apparatus. The temperatures at which the sample first begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample in a vacuum desiccator for at least 16 hours.[5]

    • Place a small amount of the compound on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder. This ensures uniform packing and efficient heat transfer.[8]

  • Capillary Loading:

    • Take a capillary tube sealed at one end. Press the open end gently into the powdered sample until a small amount enters the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.

    • To achieve tight packing, drop the capillary tube (closed end down) several times through a long, narrow glass tube onto the benchtop.[9]

    • The final packed sample height should be between 2.5 and 3.5 mm.[6]

  • Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • If the approximate melting point is known (based on the analogue data, ~140°C), rapidly heat the block to about 10-15°C below the expected onset.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[10]

    • Record the Onset Temperature (T₁): The temperature at which the first droplet of liquid becomes visible.

    • Record the Clear Point Temperature (T₂): The temperature at which the last solid particle melts, and the substance is completely liquid.[6]

    • The melting range is reported as T₁ - T₂.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Ensures uniformity Load Load Capillary Grind->Load Pack Pack to 2.5-3.5 mm Load->Pack Ensures good heat transfer Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heat to T_exp - 15°C Insert->Heat_Fast Heat_Slow Heat at 1-2°C/min Heat_Fast->Heat_Slow Record Record Onset (T1) & Clear (T2) Points Heat_Slow->Record

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data. It is particularly useful for establishing reference standards and in regulatory filings.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as a function of temperature.[11][12] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow. The resulting peak on the thermogram provides the melting point and the enthalpy of fusion.

Experimental Protocol:

  • Instrument Calibration:

    • Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards (e.g., indium). This is critical for data integrity.

  • Sample Preparation:

    • Using an analytical balance, accurately weigh 2-5 mg of the finely powdered, dry sample into a clean aluminum DSC pan.

    • Hermetically seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.

  • Measurement:

    • Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.

    • Program the instrument with the desired temperature profile. A typical method involves:

      • Equilibrate at a starting temperature (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/minute) to a temperature well above the expected melting point (e.g., 200°C).[13]

      • A nitrogen purge gas is typically used to create an inert atmosphere.

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature.

    • The melting event appears as an endothermic peak.

    • Onset Temperature: The extrapolated beginning of the melting peak, often taken as the melting point for pure substances.

    • Peak Temperature: The temperature at the peak's maximum.

    • The instrument's software will automatically calculate these values and the integrated area of the peak, which corresponds to the heat of fusion (ΔHfus).

G Calibrate Calibrate DSC with Indium Weigh Weigh 2-5 mg Sample Calibrate->Weigh Ensures accuracy Seal Hermetically Seal in Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Program Set Temp Program (e.g., 10°C/min ramp) Load->Program Run Run Experiment under N2 Program->Run Analyze Analyze Thermogram for Onset & Peak Temp Run->Analyze

Caption: Workflow for Melting Point Determination by DSC.

Method Comparison and Best Practices

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase changeMeasurement of heat flow
Accuracy Good (dependent on operator)Excellent, highly precise
Objectivity Subjective (visual interpretation)Objective (instrumental detection)
Data Provided Melting Range (Onset & Clear)Melting Point (Onset & Peak), Enthalpy of Fusion
Throughput Moderate (multi-capillary units)Lower (can be automated)
Regulatory Widely accepted (USP, ASTM)Preferred for characterization & filings
Cost Low initial investmentHigh initial investment

Trustworthiness & Self-Validation:

  • For Capillary Method: Always perform measurements in triplicate to ensure reproducibility. A narrow melting range (<1°C) is a strong indicator of a pure sample and a well-executed measurement. Calibrate the thermometer regularly using certified reference standards.[6]

  • For DSC: The calibration with a known standard like indium serves as a built-in system suitability test. The sharpness of the melting peak is an internal validation of sample purity.

Conclusion

The determination of a melting point is an indispensable technique in chemical and pharmaceutical development. While the experimental melting point of 3-Fluoro-4-nitrobenzene-1-sulfonamide remains to be published, a comparative analysis of its structural analogues suggests an expected range of 130-150°C.

For initial purity assessment and identification, the capillary method, when performed carefully according to established protocols like USP <741>, provides reliable and accurate data. For definitive thermodynamic characterization, method validation, and regulatory submissions, Differential Scanning Calorimetry is the superior technique, offering objective, highly precise data on both the melting temperature and the enthalpy of fusion. By employing these robust methods, researchers can confidently characterize novel compounds and ensure the quality and integrity of their work.

References

  • CAS Common Chemistry. (n.d.). 4-Nitrobenzenesulfonamide. CAS, a division of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • United States Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. In USP-NF. Retrieved January 15, 2026, from [Link]

  • Intertek Inform. (2019, February 25). ASTM E 324 : 2016 Standard Test Method for Relative Initial and Final. Retrieved January 15, 2026, from [Link]

  • United States Pharmacopeia. (2018). General Chapter, 〈741〉 Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • Standards Global. (n.d.). Download ASTM E324 In PDF. Retrieved January 15, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Retrieved January 15, 2026, from [Link]

  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741. YouTube. Retrieved January 15, 2026, from [Link]

  • ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (ASTM E324-23). Retrieved January 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved January 15, 2026, from [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue Engineering. Retrieved January 15, 2026, from [Link]

  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved January 15, 2026, from [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved January 15, 2026, from [Link]

  • Tetteh, A. Y., et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. [Link]

  • ALFA CHEMICAL. (n.d.). CAS:406233-31-6丨4-Fluoro-3-nitrobenzenesulfonamide. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Alpha Chemika. (n.d.). 1-FLUORO-4-NITROBENZENE For Synthesis. Retrieved January 15, 2026, from [Link]

  • Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE For Synthesis. Retrieved January 15, 2026, from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved January 15, 2026, from [Link]

  • Dana Bioscience. (n.d.). 3-Fluoro-4-nitrobenzene-1-sulfonamide 1g. Retrieved January 15, 2026, from [Link]

Sources

Elemental Analysis Validation for 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the development of sulfonamide-based carbonic anhydrase inhibitors and anti-inflammatory agents, 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS: 1187966-31-9) serves as a critical scaffold.[1] Its dual-functionality—an electron-withdrawing nitro group and a fluorine atom—modulates pKa and lipophilicity, but simultaneously complicates characterization.

This guide challenges the traditional reliance on simple HPLC purity for this compound. While HPLC confirms chromatographic purity, it fails to detect inorganic salts, trapped solvents, or moisture—impurities that disastrously skew stoichiometric calculations in subsequent coupling reactions. We compare the "Gold Standard" Elemental Analysis (EA) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , proving why EA remains indispensable for bulk purity validation despite the analytical challenges posed by fluorine.

Strategic Comparison: EA vs. qNMR vs. HRMS

Objective analysis of validation methodologies for 3-Fluoro-4-nitrobenzene-1-sulfonamide.

FeatureElemental Analysis (Combustion) Quantitative NMR (qNMR) HRMS (Q-TOF/Orbitrap)
Primary Output Mass % of C, H, N, SAbsolute Purity (w/w %)Exact Mass / Molecular Formula
Scope Bulk Material Purity (includes inorganics/water)Organic Purity (specific to protons)Molecular Identity (Trace Impurities)
Fluorine Impact High Risk: F attacks quartz; requires additives (

).[1]
Advantage:

NMR offers specific detection.
Neutral (detects F-loss fragments).[1]
Sample Destructive? Yes (Combustion)No (Recoverable)Yes (Ionization)
Blind Spots Cannot distinguish isomers.Inorganic salts (unless active nuclei used).Quantitation is difficult (response factors).
Verdict Best for Bulk Stoichiometry Best for Absolute Organic Purity Best for Impurity ID
The "Fluorine Effect" in Combustion Analysis

Standard CHNS analysis often fails for this compound because Fluorine reacts with hydrogen to form HF, which subsequently etches the quartz combustion tube (


). This reaction releases extra water, artificially inflating the Hydrogen  value and damaging the instrument.
  • Correction: Use Tungsten(VI) oxide (

    
    ) or Vanadium(V) oxide (
    
    
    
    ) as combustion aids to sequester Fluorine.

Technical Deep Dive: Validated Experimental Protocols

Protocol A: Combustion Analysis (CHNS) with Fluorine Mitigation

This protocol is self-validating through the use of a sulfanilamide standard and specific additives.[1]

Reagents & Equipment:

  • Instrument: Flash 2000 or Elementar vario EL cube (configured for CHNS).

  • Carrier Gas: Helium (99.999%).

  • Combustion Aid: Tungsten(VI) oxide (

    
    ) powder.
    
  • Standard: Sulfanilamide (Reference Standard).

Step-by-Step Methodology:

  • System Conditioning: Purge the instrument with Helium. Set the combustion furnace to 1150°C (higher temp required for sulfonamide S-C bond rupture).

  • Blank Run: Run three empty tin capsules to establish the baseline.

  • Calibration: Weigh 2.0–3.0 mg of Sulfanilamide standard into a tin capsule. Add 10–15 mg of

    
      directly over the sample. The 
    
    
    
    acts as a flux and Fluorine scavenger.
    • Why?

      
       ensures complete oxidation of Sulfur to 
      
      
      
      and prevents HF formation by forming stable metal fluorides.
  • Sample Preparation:

    • Weigh 1.5–2.5 mg of 3-Fluoro-4-nitrobenzene-1-sulfonamide (dried at 40°C under vacuum for 4h).

    • Add 15 mg of

      
       .
      
    • Fold the tin capsule hermetically (exclude atmospheric

      
      ).
      
  • Execution: Inject sample. Oxygen injection time: 5 seconds.

  • Acceptance Criteria: Results must fall within ±0.4% of theoretical values.

Protocol B: Orthogonal Validation via -qNMR

Used when EA results are ambiguous due to potential inorganic contamination.[1]

  • Solvent: DMSO-

    
     (ensures solubility of the sulfonamide).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (must be non-reactive and have distinct chemical shift).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30s for F-nuclei to ensure full relaxation).
    • Scans: 64.

  • Calculation:

    
    
    

Data Analysis & Interpretation

Theoretical Composition

Formula:


Molecular Weight:  220.18  g/mol [1][2][3]
ElementTheoretical %Acceptance Range (±0.4%)Common Failure Mode
Carbon (C) 32.73% 32.33% – 33.13%Low: Trapped inorganic salts or moisture.[1]
Hydrogen (H) 2.29% 1.89% – 2.69%High: Solvent trap (EtOAc/MeOH) or HF etching quartz.
Nitrogen (N) 12.72% 12.32% – 13.12%Low: Incomplete combustion of Nitro group.
Sulfur (S) 14.56% 14.16% – 14.96%Low: Ash formation; needs higher temp/

.
Troubleshooting Decision Matrix

If your EA data fails, use this logic flow to diagnose the synthesis issue.

EA_Troubleshooting Start EA Result Analysis CheckH Is Hydrogen > +0.4%? Start->CheckH CheckC Is Carbon < -0.4%? CheckH->CheckC No Solvent Diagnosis: Trapped Solvent Action: Vacuum Dry (60°C, 12h) CheckH->Solvent Yes (and C is high) Fluorine Diagnosis: F-Interference (HF) Action: Add WO3 / Check Quartz Tube CheckH->Fluorine Yes (and C is correct) CheckN Is Nitrogen < -0.4%? CheckC->CheckN No Inorganic Diagnosis: Inorganic Salts (NaCl/Na2SO4 from workup) Action: Water Wash / Recrystallize CheckC->Inorganic Yes (Low C, H, N) Combustion Diagnosis: Incomplete Combustion Action: Increase O2 flow / Add V2O5 CheckN->Combustion Yes Pass: Purity Confirmed Pass: Purity Confirmed CheckN->Pass: Purity Confirmed No

Figure 1: Decision matrix for interpreting Elemental Analysis deviations in sulfonamide synthesis.

Visualizing the Validation Workflow

The following diagram illustrates the integrated workflow for validating 3-Fluoro-4-nitrobenzene-1-sulfonamide, ensuring no "blind spots" remain in the purity profile.

Validation_Workflow Crude Crude Synthesis Product Recryst Recrystallization (EtOH/Water) Crude->Recryst HPLC HPLC-UV (Purity Check) Recryst->HPLC Decision Is HPLC > 98%? HPLC->Decision EA Elemental Analysis (CHNS + F-correction) Decision->EA Yes Reprocess Reprocess Decision->Reprocess No qNMR qNMR (19F) (Orthogonal Check) EA->qNMR If Values Deviate Release Release for Biological Assay EA->Release Pass (+/- 0.4%) qNMR->Release Pass (>98% w/w) qNMR->Reprocess Fail

Figure 2: Integrated Analytical Workflow. Note that EA is the primary gatekeeper after HPLC, with qNMR serving as the orthogonal resolver.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1). Link

  • Microanalysis of Fluorine Compounds. (2021). Thermo Fisher Scientific Technical Note 42168. Demonstrates the necessity of additives for F-containing samples. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide scaffold utility). Link

  • TCI Chemicals. (2023). Product Specification: 4-Fluoro-3-nitrobenzenesulfonamide. (Used for property verification of the isomer class). Link

Sources

Structural Characterization of 3-Fluoro-4-nitrobenzene-1-sulfonamide Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-nitrobenzene-1-sulfonamide (FNBS) is a critical scaffold in the synthesis of sulfonamide-based pharmaceuticals, including COX-2 inhibitors, antivirals, and antitumor agents.[1][2] Its structural integrity is paramount; however, the electrophilic aromatic substitution pathways used to synthesize it (typically chlorosulfonation or nitration) are prone to generating regioisomeric impurities that are isobaric and chemically similar to the target.

This guide objectively compares analytical methodologies for characterizing these impurities, focusing on the critical challenge of distinguishing the target 3-Fluoro-4-nitro isomer from its likely contaminants, such as the 4-Fluoro-3-nitro regioisomer and hydrolysis byproducts.

Part 1: The Impurity Landscape

Before selecting an analytical method, one must define the "enemy." In the synthesis of FNBS, three primary impurity classes dictate the analytical strategy:

Impurity ClassSpecific ExampleAnalytical ChallengeRegulatory Risk (ICH M7)
Regioisomers 4-Fluoro-3-nitrobenzene-1-sulfonamide High. Isobaric (Same

). Similar pKa and hydrophobicity. Co-elutes on C18 columns.
High. Different biological activity; potential off-target toxicity.
Starting Materials 1-Fluoro-2-nitrobenzene Medium. Lacks sulfonamide group; distinct retention time but potential carryover.High. Nitroaromatics are often flagged as potential genotoxins.
Hydrolysis Products 3-Fluoro-4-nitrobenzenesulfonic acid Low. Highly polar; easily separated by Reverse Phase HPLC.Low. Generally lower toxicity than the amide.
Part 2: Comparative Methodology

We evaluated three primary structural characterization workflows. The following comparison highlights where standard methods fail and advanced techniques succeed.

Method A: UHPLC-MS/MS (Standard C18 vs. Phenyl-Hexyl)

The Separation Workhorse

The Problem: Standard C18 columns often fail to resolve the 3-Fluoro and 4-Fluoro regioisomers because their hydrophobicities are nearly identical. The Solution: Utilizing Phenyl-Hexyl stationary phases exploits


 interactions. The electron-deficient nitro group interacts differently with the phenyl ring of the stationary phase depending on its position relative to the sulfonamide.

Performance Comparison:

FeatureC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Resolution (

) of Regioisomers
< 1.2 (Co-elution likely)> 2.5 (Baseline Separation)
Mobile Phase Compatibility High (Water/ACN/MeOH)High (Methanol preferred for

selectivity)
Mass Spec Utility Identifies MW (218.16 Da)Identifies MW (218.16 Da)
Structural Insight Low (Fragments are identical)Low (Fragments are identical)
Method B: 19F-NMR Spectroscopy

The Structural Fingerprint (Gold Standard)

The Problem: MS/MS cannot definitively prove the position of the Fluorine atom on the ring. The Solution:


F-NMR provides a distinct chemical shift and coupling pattern based on the electronic environment created by the ortho, meta, or para substituents.
  • Target (3-Fluoro): Fluorine is meta to the Sulfonamide group.

  • Impurity (4-Fluoro): Fluorine is para to the Sulfonamide group.

Experimental Insight: The coupling constant (


) between Fluorine and the adjacent protons is definitive.
  • Target: Expect a complex multiplet due to coupling with H2 (ortho, large

    
    ) and H5 (meta, medium 
    
    
    
    ).
  • Impurity: Expect a simpler pattern if symmetry exists, or distinct shifts due to the strong electron-withdrawing effect of the para-sulfonamide.

Method C: Single Crystal X-Ray Diffraction (XRD)

The Absolute Configuration[2]

While definitive, XRD requires growing a single crystal, which is time-consuming and impractical for routine impurity monitoring (0.1% levels). It is reserved for Reference Standard Qualification .

Part 3: Recommended Workflows & Protocols
Workflow Visualization

The following diagram illustrates the logical decision tree for characterizing FNBS impurities, prioritizing the differentiation of regioisomers.

ImpurityWorkflow Sample Crude FNBS Sample UHPLC UHPLC Separation (Phenyl-Hexyl Column) Sample->UHPLC MS Q-ToF MS/MS (m/z 218.16) UHPLC->MS Detect Masses Decision Single Peak? MS->Decision Check Purity Isolation Prep-HPLC Isolation Decision->Isolation No (Isomer Detected) Report Release Batch Decision->Report Yes (>99.9%) NMR 19F & 1H NMR (DMSO-d6) Reject Quantify Impurity & Characterize Structure NMR->Reject Confirm Regioisomer Isolation->NMR Enriched Fraction

Caption: Analytical workflow for distinguishing isobaric regioisomers in 3-Fluoro-4-nitrobenzene-1-sulfonamide synthesis.

Detailed Protocol 1: Regio-Selective UHPLC-MS Method

This method is designed to separate the target from the 4-Fluoro-3-nitro impurity.

  • Instrumentation: UHPLC system coupled with a Q-ToF or Triple Quadrupole MS.

  • Column: Acquity CSH Phenyl-Hexyl (or equivalent), 1.7 µm, 2.1 x 100 mm.

    • Why: The Phenyl-Hexyl phase provides alternative selectivity to C18, critical for separating aromatics differing only in substituent position.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here because

      
       interactions are stronger in protic solvents.
      
  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-10 min: 5%

      
       60% B
      
    • 10-14 min: 60%

      
       95% B
      
  • Detection:

    • UV: 254 nm (Nitro aromatic absorption).

    • MS: ESI Negative Mode (Sulfonamides ionize well in negative mode:

      
      ).
      
Detailed Protocol 2: Structural Confirmation via 1D-NMR

Use this protocol to certify the identity of the main peak or isolated impurities.

  • Solvent: DMSO-d6 .

    • Why: Sulfonamide protons (

      
      ) are exchangeable. DMSO prevents rapid exchange, allowing the 
      
      
      
      protons to appear as a distinct singlet (integration 2H) around 7.5–8.0 ppm, confirming the functional group integrity.
  • Experiments:

    • 
      H-NMR:  Integrate aromatic region (7.0–9.0 ppm). Look for the specific coupling pattern of the 3-Fluoro isomer.
      
    • 
      F-NMR:  Run proton-coupled.
      
  • Diagnostic Signals (Target: 3-Fluoro-4-nitrobenzene-1-sulfonamide):

    • 
      F Shift:  typically 
      
      
      
      to
      
      
      ppm (relative to
      
      
      ).
    • Coupling (

      
      ):  The Fluorine at position 3 will couple with Proton at position 2 (small coupling, meta to nitro) and Proton at position 5 (ortho to nitro).
      
    • Differentiation: The impurity (4-Fluoro-3-nitro) places the Fluorine ortho to the Sulfonamide. The electronic shielding of the sulfonyl group will cause a measurable shift in the

      
      F signal compared to the target where Fluorine is meta to the sulfonyl group.
      
Part 4: Conclusion & Recommendations

For routine quality control of 3-Fluoro-4-nitrobenzene-1-sulfonamide , a standard C18 LC-MS method is insufficient due to the high risk of regioisomeric co-elution.

  • Development Phase: Adopt the Phenyl-Hexyl UHPLC method immediately to track regioisomers during synthesis optimization.

  • Validation Phase: Use

    
    F-NMR  to validate the specificity of the HPLC method. Ensure the main peak in HPLC corresponds to the correct Fluorine splitting pattern.
    
  • Regulatory Filing: Quantify impurities using the Phenyl-Hexyl method. If the 4-Fluoro impurity exceeds the ICH Q3A qualification threshold (0.15%), use the NMR data to justify the structure for toxicological assessment.

References
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[3][4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[5] (2017). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Fluoro-4-nitrobenzene-1-sulfonamide. As a halogenated nitroaromatic compound, this chemical requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. The guidance herein is synthesized from Safety Data Sheets (SDS) of structurally analogous compounds and established federal regulations for chemical waste management.

Hazard Profile and Regulatory Classification

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. 3-Fluoro-4-nitrobenzene-1-sulfonamide, based on data from similar compounds, presents a multi-faceted risk profile.

1.1. Health and Environmental Hazards This compound is classified as hazardous, with the following primary concerns derived from analogous structures[1][2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled[1][2][3].

  • Irritation: Causes significant skin irritation and serious eye irritation[1][2].

  • Chronic Toxicity: It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure[1][2].

  • Environmental Hazard: The substance is harmful to aquatic life with long-lasting effects, mandating that it should not be released into the environment or sanitary sewer systems[1][4].

1.2. Regulatory Framework: RCRA Classification The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. Due to the presence of a carbon-fluorine bond, 3-Fluoro-4-nitrobenzene-1-sulfonamide falls into the category of Halogenated Organic Compounds (HOCs) [8][9][10][11].

This classification is critical because RCRA imposes stringent restrictions on the land disposal of HOCs[8][9]. Therefore, the only acceptable disposal pathway is through destruction, typically via high-temperature incineration at a licensed facility.

Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all appropriate safety measures are in place.

2.1. Engineering Controls All handling of 3-Fluoro-4-nitrobenzene-1-sulfonamide, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[1][2]. Ensure that an eyewash station and safety shower are readily accessible[4][12].

2.2. Required Personal Protective Equipment (PPE) A comprehensive PPE strategy is mandatory to prevent exposure[2][4]:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[2][4].

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse[13].

  • Respiratory Protection: If there is a risk of generating dust or exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter[2][4].

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for compliance and safety.

Step 1: Waste Segregation This is the most critical step in the disposal process. This compound must be disposed of in a waste stream designated for Halogenated Organic Waste [10].

  • Rationale: Mixing halogenated compounds with non-halogenated waste streams complicates the disposal process and can lead to regulatory non-compliance. Furthermore, inadvertent mixing with incompatible chemicals, such as strong bases or oxidizers, could trigger a dangerous reaction[2][3].

Step 2: Containerization and Labeling

  • Select a chemically resistant container, typically high-density polyethylene (HDPE), that can be securely sealed.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "3-Fluoro-4-nitrobenzene-1-sulfonamide."

    • All appropriate GHS hazard pictograms (e.g., skull and crossbones, health hazard, exclamation mark).

    • The date accumulation started.

Step 3: On-Site Accumulation

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container closed at all times except when adding waste[1][13]. Store it in a cool, dry, and well-ventilated location away from heat or ignition sources[1][13].

Step 4: Final Disposal

  • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste contractor.

  • The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • The required method of disposal is high-temperature incineration , which ensures the complete destruction of the halogenated organic molecule[10][14].

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuation and Control: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition[1].

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For a small solid spill, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal[1][2][3]. Do not use water to clean up, as the compound has low water solubility and this could spread contamination[1].

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EH&S department.

Disposal Decision Summary

The following table summarizes the critical parameters for the disposal of 3-Fluoro-4-nitrobenzene-1-sulfonamide.

ParameterGuideline / SpecificationRationale / Regulatory Basis
Waste Category Halogenated Organic WasteContains a carbon-fluorine bond[10]. Regulated under EPA RCRA as a Halogenated Organic Compound (HOC)[8][9][11].
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound, preventing environmental release. This is the standard for HOCs to comply with land disposal restrictions[10][14].
Container Type Chemically resistant, sealable container (e.g., HDPE)Prevents leaks, spills, and reactions. Must be suitable for hazardous waste transport.
Required Labeling "Hazardous Waste," full chemical name, GHS pictogramsRCRA and OSHA requirement for safety, proper handling, and regulatory compliance.
Required PPE Nitrile gloves, chemical safety goggles, lab coat, respirator (if dust is generated)Protects against acute toxicity (inhalation, dermal), skin/eye irritation, and potential carcinogenicity[1][2][3].
Prohibited Actions Do not flush down the drain. Do not mix with non-halogenated or incompatible waste streams.Prevents contamination of waterways and aquatic toxicity[1]. Avoids dangerous chemical reactions and ensures compliant disposal[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 3-Fluoro-4-nitrobenzene-1-sulfonamide.

G cluster_0 start Waste Generated: 3-Fluoro-4-nitrobenzene-1-sulfonamide classify Step 1: Classify the Waste start->classify is_halogenated Does it contain a Halogen (F, Cl, Br, I)? classify->is_halogenated halogen_stream Segregate as 'Halogenated Organic Waste' is_halogenated->halogen_stream Yes containerize Step 2: Containerize & Label - 'Hazardous Waste' - Full Chemical Name - GHS Pictograms halogen_stream->containerize store Step 3: Store in designated Satellite Accumulation Area containerize->store dispose Step 4: Dispose via Approved Facility (High-Temperature Incineration) store->dispose caption Disposal Workflow for 3-Fluoro-4-nitrobenzene-1-sulfonamide

Caption: Disposal Workflow for 3-Fluoro-4-nitrobenzene-1-sulfonamide

References

  • Safety Data Sheet for 1-Fluoro-4-nitrobenzene. (2025, September 5). Thermo Fisher Scientific.
  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). Electronic Code of Federal Regulations.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School Legal Information Institute.
  • Safety Data Sheet for 1-Fluoro-4-nitrobenzene. (2025, December 18). Thermo Fisher Scientific.
  • Safety Data Sheet for 1-Fluoro-3-nitrobenzene. (2025, November 7). Sigma-Aldrich.
  • Safety Data Sheet for 3-Fluoro-4-nitrobenzenesulfonyl chloride. (2025, December 25). Fisher Scientific.
  • Hazardous Waste Segregation Guide. Bucknell University.
  • Safety Data Sheet for 3-Fluoro-4-nitrobenzoic acid. (2025, December 25). Fisher Scientific.
  • Safety Data Sheet for 3-Chloro-4-fluoronitrobenzene. ECHEMI.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations.
  • Safety Data Sheet for 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS. (2016, August 22). Loba Chemie.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). Electronic Code of Federal Regulations.
  • RCRA EPA. Encamp.

Sources

Personal protective equipment for handling 3-Fluoro-4-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hazard Landscape

Handling 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS: 1187966-31-9) requires a safety protocol that respects its dual-nature hazard profile.[1][2][3][4] As a sulfonamide , it carries a high risk of sensitization and allergic reaction (dermatitis or respiratory). As a nitro-aromatic , it presents risks of systemic toxicity (methemoglobinemia) and energetic instability if subjected to thermal shock.

This guide moves beyond generic safety advice. It provides a logistical framework for researchers who need to handle this compound for synthesis or biological assays, ensuring data integrity and personal safety.

Part 1: Chemical Profile & Risk Stratification[1]

Before selecting PPE, you must understand the physical behavior of the compound.

PropertyCharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)High risk of airborne dust generation during weighing.[1]
Functional Groups Nitro (

), Sulfonamide (

), Fluorine (

)
Potential for shock sensitivity (low) and HF generation during combustion.
Primary Hazards Irritant (Skin/Eye), SensitizerH317 (May cause allergic skin reaction) is the critical driver for PPE selection.
Solubility DMSO, Methanol, DMFDecontamination requires organic solvents; water alone is ineffective.

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard "lab safety" is insufficient. The following matrix is designed to prevent sensitization , a cumulative process where repeated low-level exposure leads to permanent allergy.

Core PPE Requirements
Zone of ProtectionRecommended EquipmentTechnical Rationale
Ocular Unvented Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses allow powder ingress from the sides.[1] Sulfonamides are severe eye irritants; a seal is required.
Dermal (Hands) Double Nitrile Gloving (Outer: 5 mil, Inner: 4 mil)Why? Nitro-aromatics can permeate thin nitrile.[1] The outer glove is sacrificial; the inner glove prevents skin contact during doffing.
Respiratory N95 or P100 Respirator (if outside hood)Critical: If weighing <10 mg on an open bench, a respirator is mandatory to prevent inhalation of micro-particulates.
Body Tyvek® Lab Coat or Sleeve Covers Cotton lab coats absorb dust and retain it. Tyvek sheds particles and prevents migration of the chemical to personal clothing.

Scientist's Note: If you have a known sulfa-drug allergy, do not handle this compound . Assign the task to a colleague. The cross-reactivity risk is non-zero.[3][4][5]

Part 3: Operational Protocol (Step-by-Step)

This workflow is designed to isolate the chemical from the researcher at every stage.

Phase A: Preparation & Weighing
  • Engineering Control: All manipulations must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer on the spatula and weighing boat. Nitro-sulfonamides are often static-prone, causing "jumping" of powder.[1]

  • The "Wet" Transfer Method:

    • Do not weigh dry powder directly into a reaction flask if possible.

    • Weigh into a disposable boat.

    • Dissolve the compound in the reaction solvent (e.g., DMSO) inside the boat if volume permits, or rinse the boat into the flask. This immediately eliminates the dust hazard.

Phase B: Reaction Monitoring
  • Venting: If heating is required, ensure the system is vented to a scrubber or hood exhaust. Do not heat in a closed system; nitro compounds can decompose exothermically.

  • Syringe Handling: When taking aliquots for TLC/LCMS, wipe the needle tip with a solvent-soaked Kimwipe inside the hood before withdrawing it to prevent dripping on the bench.

Phase C: Decontamination
  • Solvent Choice: Use Acetone or Ethanol for initial surface cleaning. Water will bead up and spread the contamination.

  • The Three-Wipe Rule:

    • Wipe 1: Solvent-soaked paper towel (removes bulk).[1]

    • Wipe 2: Soap and water (removes residue).[2][4][6][7]

    • Wipe 3: Dry paper towel (verification).

Part 4: Visualization of Safety Logic

Figure 1: Exposure Prevention Workflow

This diagram illustrates the hierarchy of controls required to prevent sensitization.

SafetyProtocol cluster_0 Critical Decision Point Start Start: Handling 3-Fluoro-4-nitrobenzene-1-sulfonamide EngControl Engineering Control: Fume Hood ON Sash at 18 inches Start->EngControl PPE_Check PPE Verification: 1. Goggles (Unvented) 2. Double Nitrile Gloves 3. Tyvek Sleeves EngControl->PPE_Check Weighing Weighing Protocol: Use Anti-static Gun Dissolve in Solvent Immediately PPE_Check->Weighing Reaction Reaction Phase: Vent to Exhaust No Closed Heating Weighing->Reaction Cleanup Decontamination: Solvent Wipe -> Soap Wipe Reaction->Cleanup

Caption: Figure 1. Hierarchical safety workflow emphasizing the "Dissolve Immediately" technique to mitigate dust hazards.

Part 5: Emergency Response & Disposal

Spill Response Logic
  • Minor Spill (<500 mg):

    • Cover with a solvent-soaked pad (Acetone).

    • Wipe up and place in a Ziploc bag.

    • Clean area with soap/water.[2][3][4][6][7]

  • Major Spill (>500 mg or outside hood):

    • Evacuate the immediate area.[2][4][5][6][7][8][9]

    • Allow dust to settle (15 mins).

    • Don N95 respirator.

    • Use wet-wiping method (do not sweep dry powder).

Disposal Strategy

Proper disposal is legally required and environmentally critical due to the fluorinated nature of the compound.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous / Toxic"Solid Waste: Fluorinated Nitro-Aromatic Solids"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste" (Do not mix with non-halogenated if separated by facility)
Sharps/Glass Chemically ContaminatedDispose in hard-walled sharps container; do not rinse.[1]

Disposal Rule: Never dispose of fluorinated nitro compounds down the drain. They are persistent and can bypass water treatment filtration.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Nitrobenzenesulfonamide (Analogous Structure Safety Profile). Retrieved February 15, 2026, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.